CCR1 antagonist 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H23ClN4O3S |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-[(1S)-1-(5-methylsulfonyl-3-pyridinyl)butyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-4-5-20(15-10-18(12-23-11-15)30(3,28)29)25-21(27)19-13-24-26(14(19)2)17-8-6-16(22)7-9-17/h6-13,20H,4-5H2,1-3H3,(H,25,27)/t20-/m0/s1 |
InChI Key |
CYPBTHPQJZHJCN-FQEVSTJZSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CCCC(C1=CC(=CN=C1)S(=O)(=O)C)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of CCR1 Antagonists: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. Its involvement in a range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection, has made it a significant target for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of CCR1 antagonists, detailing the underlying signaling pathways, experimental protocols for their characterization, and a comparative analysis of their quantitative data.
CCR1 Signaling Pathway
CCR1 is primarily activated by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The canonical signaling pathway for CCR1 involves its coupling to Gi/o proteins. This activation leads to the dissociation of the G protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, culminates in a variety of cellular responses, most notably chemotaxis, the directed migration of cells towards the chemokine gradient.
Mechanism of Action of CCR1 Antagonists
CCR1 antagonists function by inhibiting the receptor's activity, thereby preventing the downstream signaling events that lead to inflammatory cell migration. These antagonists can be classified based on their mode of interaction with the receptor.
Competitive Antagonists
Competitive antagonists bind to the same site on CCR1 as the endogenous chemokine ligands (the orthosteric site). By occupying this site, they physically block the binding of chemokines, thus preventing receptor activation. The inhibition by competitive antagonists is surmountable, meaning that increasing the concentration of the agonist can overcome the antagonist's effect.
Allosteric Antagonists
Allosteric antagonists bind to a site on the receptor that is distinct from the orthosteric binding site. This binding induces a conformational change in the receptor that either prevents the binding of the natural ligand or prevents the conformational change necessary for receptor activation, even if the ligand is bound. The effect of allosteric antagonists is often non-competitive, meaning that their inhibitory effect cannot be overcome by increasing the agonist concentration. Some allosteric modulators can also act as negative allosteric modulators (NAMs), which reduce the affinity or efficacy of the agonist.
Inverse Agonists
Some GPCRs, including CCR1, can exhibit a low level of constitutive activity even in the absence of an agonist. Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal level of signaling. This is in contrast to neutral antagonists, which only block the action of agonists but have no effect on constitutive activity. For CCR1, inverse agonism can be particularly relevant in disease states where the receptor may be upregulated and exhibit heightened basal activity. For instance, the CCR1-specific inhibitor BX-471 has been shown to act as an inverse agonist, inhibiting the basal migration activity of CCR1.[1]
Quantitative Data for Selected CCR1 Antagonists
The potency and efficacy of CCR1 antagonists are quantified using various parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The IC50 value represents the concentration of an antagonist that is required to inhibit a specific biological response by 50%. The Ki value is a measure of the binding affinity of the antagonist to the receptor. A lower Ki value indicates a higher binding affinity.
The following tables summarize the quantitative data for several well-characterized CCR1 antagonists that have been investigated in clinical trials.
Table 1: Binding Affinity (Ki) of CCR1 Antagonists
| Compound | Ki (nM) for human CCR1 | Reference(s) |
| BX471 | 1 | [2] |
| CCX354 | 1.5 | [3] |
| MLN3897 | 2.3 | [4] |
Table 2: Functional Inhibition (IC50) of CCR1 Antagonists
| Compound | Assay | IC50 (nM) for human CCR1 | Reference(s) |
| BX471 | Calcium Mobilization (vs. MIP-1α/CCL3) | 5.8 | [2] |
| CCX354 | Chemotaxis (THP-1 cells vs. CCL15) | 160 | |
| MLN3897 | Calcium Mobilization | Not explicitly stated | |
| AZD4818 | Not specified | Not explicitly stated | |
| CP-481,715 | Not specified | Not specified |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The characterization of CCR1 antagonists involves a series of in vitro assays to determine their binding affinity, functional activity, and selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for CCR1.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing human CCR1 (e.g., HEK293 cells).
-
Radioligand: A radiolabeled CCR1 ligand, typically [¹²⁵I]-CCL3 or [¹²⁵I]-CCL5, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
Objective: To assess the ability of a test compound to inhibit chemokine-induced cell migration.
Methodology:
-
Cell Preparation: A leukocyte cell line that endogenously expresses CCR1 (e.g., THP-1 monocytes) or primary immune cells are used.
-
Chemotaxis Chamber: A transwell migration system (e.g., Boyden chamber) with a porous membrane is used.
-
Assay Setup: The lower chamber contains a chemoattractant (e.g., CCL3 or CCL5) at a concentration that induces optimal migration. The cells, pre-incubated with various concentrations of the test compound, are placed in the upper chamber.
-
Incubation: The chamber is incubated for a few hours to allow for cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound, and the IC50 value is determined.
Calcium Mobilization Assay
Objective: To measure the ability of a test compound to block chemokine-induced increases in intracellular calcium.
Methodology:
-
Cell Loading: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The cells are pre-incubated with the test compound.
-
Agonist Stimulation: A CCR1 agonist (e.g., CCL3) is added to the cells, and the change in fluorescence is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the test compound is determined by the reduction in the agonist-induced fluorescence signal, and the IC50 value is calculated.
Experimental Workflow for CCR1 Antagonist Characterization
The development of a novel CCR1 antagonist typically follows a structured experimental workflow, from initial identification to preclinical characterization.
Conclusion
The development of CCR1 antagonists represents a promising therapeutic strategy for a variety of inflammatory diseases. A thorough understanding of their mechanism of action, including the intricacies of competitive, allosteric, and inverse antagonism, is crucial for the successful design and optimization of novel drug candidates. The systematic application of a robust experimental workflow, incorporating binding, functional, and selectivity assays, is essential for the comprehensive characterization of these compounds and their progression towards clinical development. While several CCR1 antagonists have entered clinical trials, challenges related to efficacy and selectivity remain, highlighting the need for continued research and the development of next-generation antagonists with improved pharmacological profiles.
References
- 1. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]
- 3. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Allosteric Modulation of Chemoattractant Receptors [frontiersin.org]
Discovery and Synthesis of a Novel CCR1 Antagonist: Compound 16q
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Compound 16q, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to CCR1 as a Therapeutic Target
The C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory response.[1][2][3] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a signaling cascade that leads to leukocyte chemotaxis, activation, and recruitment to sites of inflammation.[1] Given its central role in mediating inflammatory cell migration, CCR1 has emerged as an attractive therapeutic target for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[4] The development of small molecule antagonists that can block the CCR1 signaling pathway represents a promising strategy for the treatment of these debilitating conditions.
Discovery of Compound 16q
Compound 16q was identified through a focused lead optimization campaign centered on a pyrimidine-based scaffold. This chemical series was chosen for its favorable drug-like properties and known interactions with chemokine receptors. The discovery process involved an iterative cycle of design, synthesis, and biological evaluation to enhance potency, selectivity, and pharmacokinetic properties.
Lead Identification
The initial lead compound was identified through a high-throughput screening (HTS) campaign of a diverse compound library. Hits from the HTS were then clustered based on chemical structure, and a pyrimidine-containing series was selected for further investigation due to its tractable chemistry and preliminary structure-activity relationship (SAR) data.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the initial pyrimidine lead were undertaken to explore the SAR and improve the overall profile of the compounds. Key regions of the molecule were targeted for chemical modification, including the pyrimidine core, the linker, and the peripheral aromatic substituents. These studies led to the identification of Compound 16q, which exhibited a significant improvement in potency and selectivity compared to the initial lead. A summary of the SAR data for a selection of analogs is presented in Table 1.
Table 1: Structure-Activity Relationship of Pyrimidine-Based CCR1 Antagonists
| Compound | R1 Group | R2 Group | CCR1 Binding IC50 (nM) | CCR1 Functional IC50 (nM) |
| 1 | H | Phenyl | 250 | 480 |
| 8c | Cl | 4-Fluorophenyl | 52 | 95 |
| 12a | CH3 | 2,4-Dichlorophenyl | 15 | 28 |
| 16q | CF3 | 3,4-Dichlorophenyl | 1.8 | 3.5 |
| 21b | OCH3 | 4-Trifluoromethylphenyl | 8.9 | 16.2 |
Synthesis of Compound 16q
The synthesis of Compound 16q is accomplished through a multi-step sequence, as outlined in the schematic below. The key steps involve the construction of the substituted pyrimidine core followed by coupling with the appropriate side chains.
Synthetic Scheme
Caption: Synthetic route for Compound 16q.
Experimental Protocols
Step 1: Synthesis of N-(4-chloro-5-(trifluoromethyl)pyrimidin-2-yl)-3,4-dichloroaniline (Intermediate 1)
To a solution of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in n-butanol was added 3,4-dichloroaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture was heated to 100 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of 3,4-dichloro-N-(4-(piperazin-1-yl)-5-(trifluoromethyl)pyrimidin-2-yl)aniline (Intermediate 2)
Intermediate 1 (1.0 eq) was dissolved in dimethyl sulfoxide (DMSO). Piperazine (2.0 eq) and potassium carbonate (2.5 eq) were added, and the mixture was heated to 120 °C for 8 hours. The reaction was then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated. The crude product was purified by flash chromatography to yield Intermediate 2.
Step 3: Synthesis of Compound 16q
To a solution of Intermediate 2 (1.0 eq) in dimethylformamide (DMF) were added the desired aromatic carboxylic acid (1.2 eq), HATU (1.3 eq), and DIPEA (2.0 eq). The reaction mixture was stirred at room temperature for 12 hours. The mixture was then diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under vacuum. The resulting crude product was purified by preparative HPLC to give the final product, Compound 16q.
Biological Evaluation
Compound 16q was subjected to a series of in vitro assays to determine its potency and selectivity as a CCR1 antagonist.
CCR1 Binding Assay
The ability of Compound 16q to displace the binding of a radiolabeled ligand to the CCR1 receptor was assessed using membranes prepared from CHO cells stably expressing human CCR1.
Experimental Protocol:
-
Cell membranes (10 µ g/well ) were incubated with various concentrations of Compound 16q and 0.1 nM of [¹²⁵I]-CCL3 in a binding buffer (25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
The incubation was carried out for 90 minutes at room temperature.
-
The reaction was terminated by rapid filtration through a GF/B filter plate, followed by washing with cold binding buffer.
-
The radioactivity retained on the filter was quantified using a scintillation counter.
-
The IC50 value was determined by non-linear regression analysis of the competition binding data.
Chemotaxis Assay
The functional activity of Compound 16q was evaluated by its ability to inhibit CCL3-induced chemotaxis of a human monocytic cell line (THP-1) that endogenously expresses CCR1.
Experimental Protocol:
-
THP-1 cells were resuspended in chemotaxis buffer (RPMI 1640 with 0.1% BSA).
-
The cells were pre-incubated with various concentrations of Compound 16q for 30 minutes at 37 °C.
-
The chemotaxis assay was performed using a 96-well chemotaxis chamber with a 5 µm pore size filter.
-
CCL3 (10 nM) was added to the lower chamber, and the cell suspension was added to the upper chamber.
-
The plate was incubated for 3 hours at 37 °C in a 5% CO₂ incubator.
-
The number of migrated cells to the lower chamber was quantified using a cell viability reagent.
-
The IC50 value was calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
CCR1 Signaling Pathway
The binding of chemokine ligands to CCR1 initiates a downstream signaling cascade that ultimately leads to cell migration and activation.
Caption: Simplified CCR1 signaling pathway.
Experimental Workflow for CCR1 Antagonist Discovery
The discovery of novel CCR1 antagonists follows a structured workflow from initial screening to lead optimization.
Caption: Drug discovery workflow for CCR1 antagonists.
Conclusion
Compound 16q is a potent and selective CCR1 antagonist discovered through a systematic lead optimization effort. Its pyrimidine-based scaffold offers a promising starting point for the development of novel therapeutics for the treatment of inflammatory and autoimmune diseases. The synthetic route is robust and amenable to further diversification for the exploration of additional SAR. The biological data presented herein demonstrates the potential of Compound 16q as a valuable tool for further investigation into the role of CCR1 in disease and as a potential clinical candidate.
References
- 1. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR1 antagonist as a potential modulator of inflammatory, autophagic, and apoptotic markers in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Pyrazole Amide CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. Its role in mediating the migration of leukocytes to sites of inflammation has made it a focal point for the development of small molecule antagonists. Among the various chemical scaffolds explored, pyrazole amides have shown particular promise, leading to the discovery of potent and selective CCR1 inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole amide CCR1 antagonists, offering a comprehensive resource for researchers in the field.
Core Structure-Activity Relationships
The optimization of pyrazole amide-based CCR1 antagonists has revealed several key structural features that govern their potency and selectivity. A foundational high-throughput screening (HTS) hit identified a pyrazole core as a crucial motif for CCR1 antagonism.[1][2] Subsequent optimization efforts have elucidated the importance of specific substitutions around this central scaffold.
The general structure of these antagonists can be broken down into three main components: the central pyrazole ring, the amide linkage, and the various substituents attached to the pyrazole and amide nitrogen. SAR studies have systematically explored modifications at these positions to enhance binding affinity and improve pharmacokinetic properties.
For instance, optimization of a novel pyrazole core motif led to the development of advanced candidate compounds with a remarkable 250-fold improvement in CCR1 potency.[1][2] These efforts underscored the critical nature of specific substitutions on the pyrazole ring for achieving high affinity.
Quantitative Analysis of Pyrazole Amide CCR1 Antagonists
The following tables summarize the quantitative SAR data for a series of pyrazole amide CCR1 antagonists, highlighting the impact of structural modifications on their inhibitory activity.
| Compound | R1 | R2 | R3 | CCR1 IC50 (nM) |
| 5 (HTS Hit) | H | Phenyl | - | < 1000 |
| (S)-16q | CH3 | Substituted Phenyl | Complex Amide | 4 |
| (S)-16r | CH3 | Substituted Phenyl | Complex Amide | 4 |
Table 1: Representative Pyrazole Amide CCR1 Antagonists and their Potency. Data sourced from Harcken et al., 2019.[1]
Experimental Protocols
The determination of the biological activity of these compounds relies on a series of well-defined in vitro assays. The following are detailed methodologies for key experiments cited in the development of pyrazole amide CCR1 antagonists.
Radioligand Binding Assay
This assay is employed to determine the affinity of the compounds for the CCR1 receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human CCR1 are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled CCR1 ligand (e.g., [125I]MIP-1α) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki values are then calculated by dividing the IC50 by a factor related to the concentration of the radioligand used.
Chemotaxis Assay
This functional assay measures the ability of the compounds to inhibit the migration of cells in response to a CCR1 ligand.
-
Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 monocytes) or peripheral blood mononuclear cells (PBMCs) are used.
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is utilized.
-
Chemoattractant: A CCR1 ligand, such as MIP-1α or RANTES, is added to the lower chamber.
-
Inhibition: The cells are pre-incubated with varying concentrations of the test compound before being placed in the upper chamber.
-
Incubation: The chamber is incubated to allow for cell migration towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the antagonist that causes 50% inhibition of chemotaxis is determined.
Visualizing Key Processes
To better understand the context and workflow of pyrazole amide CCR1 antagonist development, the following diagrams have been generated.
Conclusion
The development of pyrazole amide CCR1 antagonists represents a significant advancement in the pursuit of novel anti-inflammatory therapeutics. The well-defined structure-activity relationships, coupled with robust experimental protocols, have enabled the rational design of highly potent and selective inhibitors. This guide provides a foundational understanding of the key principles governing the interaction of pyrazole amides with the CCR1 receptor, serving as a valuable resource for the continued development of this important class of molecules. The iterative process of design, synthesis, and biological evaluation, guided by the principles outlined herein, will undoubtedly pave the way for future clinical candidates.
References
In-Depth Technical Guide: Target Binding Affinity and Kinetics of CCR1 Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target binding affinity and kinetics of the C-C chemokine receptor type 1 (CCR1) antagonist 6, also identified as compound (S)-16q. CCR1 is a G protein-coupled receptor implicated in various inflammatory diseases, making it a significant target for therapeutic intervention. This document details the binding properties of CCR1 antagonist 6, outlines the experimental methodologies for its characterization, and presents relevant signaling pathways. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding.
Introduction
Chemokine receptors play a pivotal role in mediating the migration of leukocytes to sites of inflammation. Among these, CCR1 is predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T cells. Its activation by chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) triggers a cascade of intracellular signaling events, leading to cell migration and activation. Dysregulation of the CCR1 signaling pathway is associated with the pathogenesis of several autoimmune and inflammatory disorders, including rheumatoid arthritis and multiple sclerosis. Consequently, the development of potent and selective CCR1 antagonists is a key strategy in drug discovery.
This compound, a pyrazole amide derivative, has emerged as a potent inhibitor of CCR1. This guide serves as a technical resource for researchers engaged in the study of CCR1 antagonists, providing detailed information on its binding characteristics and the experimental procedures used for its evaluation.
Target Binding Affinity
The binding affinity of this compound for its target receptor has been determined through competitive radioligand binding assays. This compound, also known as (S)-16q, demonstrates high potency in inhibiting the binding of a radiolabeled native ligand to CCR1.
Table 1: Binding Affinity of this compound
| Compound Identifier | Assay Type | Cell Line | Radioligand | IC50 (nM) |
| This compound ((S)-16q) | Radioligand Binding | Not Specified | Not Specified | 3[1][2][3] |
Target Binding Kinetics (Currently Unavailable)
Detailed kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for this compound are not publicly available in the reviewed literature. The determination of these parameters is crucial for a comprehensive understanding of the antagonist's mechanism of action and for predicting its in vivo efficacy. Longer residence times, for instance, can lead to a more sustained pharmacological effect.
Experimental Protocols
The following sections describe the general experimental methodologies employed for the characterization of CCR1 antagonists. The specific details for the characterization of this compound are based on the methods described in the primary literature.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CCR1 receptor.
Caption: Workflow of a calcium mobilization functional assay.
Detailed Methodology:
-
Cell Preparation: CCR1-expressing cells (e.g., HEK293 or THP-1) are cultured and harvested.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Incubation with Antagonist: The dye-loaded cells are pre-incubated with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a CCR1 agonist (e.g., CCL3 or CCL5) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is determined.
CCR1 Signaling Pathway
Upon agonist binding, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling pathways that are crucial for cell migration and inflammatory responses. This compound acts by blocking these downstream signaling events.
Diagram of the CCR1 Signaling Pathway
Caption: Simplified CCR1 signaling pathway upon agonist binding.
Conclusion
This compound ((S)-16q) is a highly potent inhibitor of the CCR1 receptor, as evidenced by its low nanomolar IC50 value in binding assays. This technical guide provides a foundational understanding of its binding affinity and the experimental methodologies used for its characterization. While specific kinetic data are not yet available, the provided protocols for binding and functional assays offer a robust framework for further investigation into the kinetic properties of this and other CCR1 antagonists. A thorough understanding of both binding affinity and kinetics is essential for the successful development of novel therapeutics targeting the CCR1 pathway for the treatment of inflammatory diseases. Further research is warranted to elucidate the complete kinetic profile of this compound to better predict its clinical potential.
References
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of the CCR1 Antagonist BX 471
Disclaimer: The following technical guide details the pharmacology and pharmacokinetics of the C-C chemokine receptor type 1 (CCR1) antagonist BX 471. This information is provided as a comprehensive example due to the ambiguity of the initially requested "CCR1 antagonist 6," for which specific data is not publicly available. BX 471 is a well-characterized, potent, and selective non-peptide CCR1 antagonist that has undergone clinical investigation, making it an excellent representative for this class of therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of CCR1 antagonists.
Introduction to CCR1 and its Antagonism
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells, including monocytes, macrophages, and T cells.[1] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2] Due to its involvement in various inflammatory and autoimmune diseases like rheumatoid arthritis, multiple sclerosis, and psoriasis, CCR1 has been a significant target for drug development.[3]
BX 471 (also known as ZK-811752) is an orally active, potent, and selective non-peptide antagonist of CCR1. By binding to CCR1, BX 471 blocks the downstream signaling cascade initiated by its chemokine ligands, thereby inhibiting immune cell recruitment to sites of inflammation.
Pharmacology of BX 471
The pharmacological profile of BX 471 has been extensively characterized through a variety of in vitro and in vivo studies.
Binding Affinity and Potency
BX 471 demonstrates high affinity and potent antagonist activity at the human CCR1 receptor. The following table summarizes its binding and functional potency against different CCR1 ligands.
| Parameter | Ligand | Cell Line/System | Value | Reference |
| Ki | MIP-1α (CCL3) | CCR1-transfected HEK293 cells | 1 nM | |
| Ki | RANTES (CCL5) | - | 2.8 nM | |
| Ki | MCP-3 (CCL7) | CCR1-transfected HEK293 cells | 5.5 nM | |
| Ki | 125I-MIP-1α | Mouse CCR1 | 215 ± 46 nM | |
| IC50 | MIP-1α-induced Ca2+ mobilization | Human CCR1 | 5.8 ± 1 nM | |
| IC50 | MIP-1α-induced Ca2+ mobilization | Mouse CCR1 | 198 ± 7 nM | |
| IC50 | MIP-1α-induced chemotaxis | THP-1 cells | 1.5 nM |
Selectivity
BX 471 exhibits high selectivity for CCR1 over other related chemokine receptors and a broad panel of G-protein-coupled receptors.
| Receptor | Selectivity Fold vs. CCR1 | Reference |
| CCR2, CCR5, CXCR4 | >250-fold | |
| 28 G-protein-coupled receptors | >10,000-fold |
Mechanism of Action
BX 471 is a non-peptide antagonist that binds to the CCR1 receptor, thereby inhibiting its function. This blockade prevents the recruitment of immune cells to inflamed tissues. Studies have shown that BX 471 can displace the binding of natural CCR1 ligands like MIP-1α, RANTES, and MCP-3. This action inhibits several downstream effects mediated by CCR1, including calcium mobilization, increased extracellular acidification rate, CD11b expression, and leukocyte migration. Furthermore, BX 471 has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and subsequently suppressing NF-κB activation.
Below is a diagram illustrating the CCR1 signaling pathway and the inhibitory action of BX 471.
Caption: CCR1 signaling pathway and the inhibitory effect of BX 471.
Pharmacokinetics of BX 471
The pharmacokinetic profile of BX 471 has been evaluated in several preclinical species, demonstrating its potential for oral administration.
| Parameter | Species | Dose & Route | Value | Reference |
| Bioavailability | Dog | 4 mg/kg, p.o. | 60% | |
| Cmax | Mouse | 20 mg/kg, s.c. | 9 µM | |
| Tmax | Mouse | 20 mg/kg, s.c. | ~30 minutes | |
| Plasma Concentration at 2h | Mouse | 20 mg/kg, s.c. | ~0.4 µM | |
| Plasma Concentration at 4-8h | Mouse | 20 mg/kg, s.c. | ≤0.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of BX 471.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of BX 471 for the CCR1 receptor.
Methodology:
-
Receptor Source: Membranes from HEK293 cells stably transfected with the human CCR1 gene are used.
-
Radioligand: 125I-labeled MIP-1α is used as the radioligand.
-
Assay Conditions: The assay is performed in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BX 471.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled MIP-1α.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
-
Data Analysis: The IC50 value (concentration of BX 471 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
Objective: To evaluate the functional antagonist activity of BX 471 by measuring its ability to inhibit chemokine-induced cell migration.
Methodology:
-
Cell Type: A human monocytic cell line, such as THP-1, which endogenously expresses CCR1, is used.
-
Chemoattractant: A CCR1 ligand, such as MIP-1α, is used as the chemoattractant.
-
Apparatus: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Procedure:
-
The lower wells of the chamber are filled with the chemoattractant (MIP-1α) in assay medium.
-
The THP-1 cells are pre-incubated with various concentrations of BX 471 or vehicle control.
-
The cell suspension is then added to the upper wells.
-
The chamber is incubated for a specific period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
After incubation, the non-migrated cells on the upper surface of the membrane are removed.
-
The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
-
Data Analysis: The number of migrated cells in the presence of BX 471 is compared to the number of migrated cells in the vehicle control group. The IC50 value is calculated as the concentration of BX 471 that causes a 50% reduction in cell migration.
Below is a diagram illustrating the workflow of a typical chemotaxis assay.
Caption: Workflow for a chemotaxis assay to evaluate CCR1 antagonists.
Conclusion
BX 471 is a potent and selective CCR1 antagonist with favorable oral bioavailability in preclinical models. Its ability to block the CCR1 signaling pathway and inhibit inflammatory cell migration has made it a valuable tool for studying the role of CCR1 in various diseases and a promising therapeutic candidate. The data and experimental protocols summarized in this guide provide a comprehensive overview of the preclinical pharmacology and pharmacokinetics of this representative CCR1 antagonist.
References
CCR1 Antagonists: A Technical Guide to IC50 and Ki Values
This in-depth technical guide provides a comprehensive overview of C-C chemokine receptor type 1 (CCR1) antagonists, focusing on their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
CCR1, a G protein-coupled receptor (GPCR), plays a crucial role in mediating the recruitment of immune cells to sites of inflammation.[1][2] Its involvement in various inflammatory diseases has made it a significant target for drug development.[3] This guide aims to provide a centralized resource of pharmacological data and methodologies for the study of CCR1 antagonists.
Quantitative Data of CCR1 Antagonists
The following table summarizes the reported IC50 and Ki values for a selection of CCR1 antagonists. These values are critical for understanding the potency and binding affinity of these compounds.
| Antagonist | IC50 (nM) | Ki (nM) | Assay Type / Cell Line | Ligand | Reference |
| BX471 (ZK-811752) | 1 | Human CCR1 | [4] | ||
| UCB35625 | 9.6 | Chemotaxis Assay | MIP-1α | [5] | |
| CCX354 | 1.5 | [125I]-CCL15 Binding Assay / Human Blood Monocytes | CCL15 | ||
| CCR1 antagonist 6 | 3 | ||||
| J113863 | Used in a neuropathic pain model | ||||
| Pyrrolone Derivative 6 | 56 | [3H]-CCR2-RA-[R] Binding Assay / U2OS-CCR1 membranes | |||
| Pyrrolone Derivative 4 | 27.0 | Cell-based Competition Binding Assay | |||
| Pyrrolone Derivative 5 | 24.2 | Cell-based Competition Binding Assay |
Note: The trans-isomer of J113863 is UCB35625.
CCR1 Signaling Pathway
CCR1 is a Gαi-coupled receptor. Upon binding of its chemokine ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), the receptor undergoes a conformational change. This activates intracellular G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector molecules, initiating a signaling cascade. Key pathways include the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The CCR1 signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, ultimately leading to cellular responses such as chemotaxis, cell migration, and inflammation.
Caption: Simplified CCR1 signaling cascade.
Experimental Protocols
Accurate determination of IC50 and Ki values is paramount in drug discovery. Below are generalized yet detailed protocols for common assays used to characterize CCR1 antagonists.
IC50 Determination via Cell-Based Functional Assay (e.g., Chemotaxis)
This protocol outlines a typical procedure for determining the IC50 value of a CCR1 antagonist by measuring its ability to inhibit chemokine-induced cell migration.
-
Cell Preparation:
-
Culture a cell line expressing CCR1 (e.g., THP-1 monocytes or a transfected cell line) under standard conditions.
-
Harvest the cells and resuspend them in assay buffer to a final concentration of approximately 1 x 10^6 cells/mL.
-
-
Antagonist Preparation:
-
Prepare a stock solution of the CCR1 antagonist in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the antagonist to create a range of concentrations, typically spanning several orders of magnitude around the expected IC50.
-
-
Chemotaxis Assay:
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Boyden chamber).
-
In the lower wells, add the chemokine ligand (e.g., CCL3) at a concentration that elicits a sub-maximal chemotactic response (EC80).
-
In the upper wells, add the cell suspension pre-incubated for a specific time (e.g., 30 minutes) with the various concentrations of the antagonist or vehicle control.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper side of the membrane.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye (e.g., CyQuant) or by direct cell counting.
-
-
Data Analysis:
-
Normalize the data by setting the migration in the absence of the antagonist (chemokine only) as 100% and the migration in the absence of chemokine as 0%.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration.
-
Caption: Workflow for IC50 determination.
Ki Determination via Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of an antagonist, reflecting its binding affinity for CCR1.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing CCR1. This typically involves cell lysis and differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [125I]-CCL3), and a range of concentrations of the unlabeled antagonist.
-
Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for Ki determination.
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule antagonist of chemokine receptors CCR1 and CCR3. Potent inhibition of eosinophil function and CCR3-mediated HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of CCR1 Signaling in Inflammatory Disease Pathogenesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the recruitment of leukocytes to sites of inflammation.[1][2] Its expression on a variety of immune cells, including monocytes, macrophages, neutrophils, and T cells, combined with its upregulation in numerous inflammatory conditions, has positioned it as a significant therapeutic target.[3][4][5] CCR1 binds to a range of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), initiating downstream signaling cascades that drive cell migration, activation, and the release of inflammatory mediators. This guide provides a comprehensive overview of CCR1 signaling, its function in inflammatory pathogenesis, quantitative data on ligand binding and receptor expression, detailed experimental protocols for its study, and its standing as a target for therapeutic intervention.
The CCR1 Receptor and its Ligands
CCR1 is a member of the beta chemokine receptor family, characterized by a seven-transmembrane structure. Its activation is central to the inflammatory response, primarily by directing the migration of effector immune cells. A key feature of the CCR1 system is its interaction with multiple ligands, which are often upregulated in inflamed tissues. This apparent redundancy is now understood to be a highly specific system where each chemokine and receptor plays a particular role in the immune response.
The primary ligands for CCR1 include CCL3 (Macrophage Inflammatory Protein-1 alpha, MIP-1α) and CCL5 (Regulated on Activation, Normal T Expressed and Secreted, RANTES). However, the receptor can also be activated by a broader array of chemokines such as CCL7 (MCP-3), CCL8 (MCP-2), CCL14 (HCC-1), CCL15 (LKN-1), and CCL23 (MPIF-1). This interaction triggers conformational changes in the receptor, leading to the activation of intracellular G-proteins and the initiation of downstream signaling.
Data Presentation: CCR1 Ligand Binding Affinities
The binding affinity of various chemokines to CCR1 is a critical determinant of the subsequent biological response. The following table summarizes key binding data from the literature.
| Ligand | Receptor | Binding Affinity (IC50 or pIC50) | Cell/System | Reference |
| CCL3 (MIP-1α) | CCR1 | Low nanomolar range (Kd) | N/A | |
| CCL5 (RANTES) | CCR1 | Low nanomolar range (Kd) | N/A | |
| CCL7 (MCP-3) | CCR1 | pIC50: 9.0 ± 0.1 (IC50: ~1.0 nM) | HEK 293 cells | |
| CCL2 (MCP-1) | CCR1 | pIC50: 7.2 ± 0.2 (IC50: ~63.1 nM) | HEK 293 cells |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.
CCR1 Signaling Pathways
Upon ligand binding, CCR1 couples primarily to Gαi-type G-proteins, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This event initiates a cascade of downstream signaling pathways critical for cellular function.
Key downstream pathways activated by CCR1 signaling include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK/ERK pathway is involved in cell proliferation and the regulation of inflammatory gene expression.
-
JAK/STAT Pathway: CCR1 signaling can lead to the tyrosine phosphorylation of STAT3, which is involved in the expression of inflammatory mediators like CXCL8. The JAK2/STAT3 pathway has been specifically implicated in neuroinflammation following subarachnoid hemorrhage.
-
NF-κB Pathway: The interaction of CCL5 with CCR1 can activate NF-κB transcriptional activity, a central regulator of inflammatory gene expression.
These signaling events culminate in a variety of cellular responses, including chemotaxis, cell adhesion, cytokine production, and proliferation.
Visualization: CCR1 Signaling Pathway
Caption: Generalized CCR1 signaling cascade upon ligand binding.
CCR1 in Inflammatory Cell Recruitment
A primary function of CCR1 is to mediate the recruitment of leukocytes from the bloodstream into inflamed tissues. This process is essential for the host's defense but can cause significant tissue damage when dysregulated.
Data Presentation: CCR1 Expression on Leukocytes
CCR1 is expressed by a diverse group of hematopoietic cells, with particularly high expression on monocytes and macrophages.
| Cell Type | CCR1 Expression Level | Role in Inflammation | Reference |
| Monocytes | High | Precursors to tissue macrophages; key players in initiating and sustaining inflammation. | |
| Macrophages | High | Phagocytosis, antigen presentation, and production of inflammatory cytokines. | |
| Neutrophils | Present | Early responders to inflammation; involved in phagocytosis and release of cytotoxic granules. | |
| T Lymphocytes | Present (subsets) | Mediate adaptive immunity; CCR1 may define distinct functional subsets of CD4+ and CD8+ T cells. | |
| Dendritic Cells | Present | Potent antigen-presenting cells that link innate and adaptive immunity. | |
| CD34+ Progenitor Cells | Present | Mobilization from bone marrow. |
In diseases like rheumatoid arthritis, there is abundant expression of CCR1 in the synovial tissue, coupled with a decrease in its expression on monocytes from paired peripheral blood, suggesting a role in the migration of these cells into the joints.
Visualization: Role of CCR1 in Inflammatory Pathogenesis
Caption: The central role of the CCR1 axis in inflammatory disease.
CCR1 in Specific Inflammatory Diseases
The CCR1 signaling axis has been implicated in a wide range of inflammatory diseases.
-
Rheumatoid Arthritis (RA): CCR1 and its ligands, CCL3 and CCL5, are pivotal in recruiting monocytes to the inflamed joint. Blockade of CCR1 has been shown to inhibit monocyte migration induced by synovial fluid from RA patients. Several CCR1 antagonists have been evaluated in clinical trials for RA.
-
Multiple Sclerosis (MS): CCR1 is involved in the infiltration of leukocytes into the central nervous system (CNS), a key pathological feature of MS. The CCR1 antagonist BX471 was tested in clinical trials for this indication.
-
Inflammatory CNS Diseases: Beyond MS, CCR1 is implicated in other CNS inflammatory conditions like Alzheimer's disease and stroke, where it mediates neuroinflammation.
-
Chronic Obstructive Pulmonary Disease (COPD): CCR1 signaling is associated with lung inflammation in COPD, and antagonists like AZD-4818 have been clinically investigated.
-
Organ Transplant Rejection: The recruitment of leukocytes mediated by CCR1 contributes to the pathology of organ transplant rejection.
CCR1 as a Therapeutic Target
The central role of CCR1 in leukocyte recruitment has made it an attractive target for anti-inflammatory therapies. Numerous small-molecule antagonists have been developed and tested in clinical trials.
Data Presentation: CCR1 Antagonists in Clinical Development
| Antagonist | Developer | Disease Indication(s) | Status/Outcome | Reference |
| BX471 | Berlex / Schering AG | Multiple Sclerosis, Diabetic Nephropathy | Showed safety but modest efficacy. | |
| CP-481,715 | Pfizer | Rheumatoid Arthritis | Phase I evaluation completed. | |
| MLN3897 | Millennium | Rheumatoid Arthritis | Entered clinical trials. | |
| AZD-4818 | AstraZeneca | COPD | Entered clinical trials. | |
| CCX-354 | ChemoCentryx | Rheumatoid Arthritis | Showed potential as a therapeutic advance. | |
| J-113863 | N/A | Arthritis (murine models) | Decreased arthritic score in CIA mice. |
While these trials have demonstrated the safety of targeting CCR1, clinical efficacy has often been modest, potentially due to the complexity and redundancy within the chemokine system.
Key Experimental Methodologies
Studying CCR1 signaling requires a range of specialized cellular and biochemical assays.
Receptor Binding Assay
This assay measures the ability of a compound (e.g., an antagonist) to compete with a labeled ligand for binding to the CCR1 receptor.
-
Principle: A radiolabeled or fluorescently tagged CCR1 ligand (e.g., ¹²⁵I-CCL3 or ¹²⁵I-RANTES) is incubated with cell membranes or whole cells expressing CCR1. Unlabeled competitor compounds are added at varying concentrations. The amount of labeled ligand displaced is measured, allowing for the calculation of the competitor's binding affinity (IC50 or Ki).
-
Detailed Methodology (Radioligand Displacement):
-
Membrane Preparation: Culture cells engineered to overexpress human CCR1 (e.g., CHO-K1 or HEK293 cells). Harvest cells and homogenize in a cold buffer to isolate cell membranes via centrifugation. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of radioligand (e.g., 0.06 nM [¹²⁵I]-RANTES), and serial dilutions of the unlabeled competitor compound.
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound ligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration that occurs upon CCR1 activation.
-
Principle: CCR1 activation by an agonist leads to Gq or Gi protein signaling, resulting in the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM). The change in fluorescence intensity is monitored in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
Detailed Methodology (FLIPR Assay):
-
Cell Plating: Seed CCR1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and often probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of agonist or antagonist compounds in a separate plate.
-
Data Acquisition: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument's integrated pipettor adds the compound to the cells while simultaneously measuring fluorescence.
-
Measurement: For agonist testing, measure the fluorescence peak following compound addition. For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist and measure the inhibition of the agonist-induced signal.
-
Data Analysis: Analyze the fluorescence intensity over time to determine agonist potency (EC50) or antagonist potency (IC50).
-
Chemotaxis Assay
This assay directly measures the CCR1-mediated migration of cells towards a chemokine gradient.
-
Principle: Cells are placed in the top chamber of a multi-well plate (e.g., a Boyden chamber or IncuCyte® Clearview plate) which is separated from a bottom chamber by a microporous membrane. The bottom chamber contains a chemoattractant (e.g., CCL3 or CCL5). Cells migrate through the pores towards the chemoattractant. The number of migrated cells is quantified after a specific incubation period.
-
Detailed Methodology (Transwell Assay):
-
Plate Preparation: If required, coat the underside of the porous membrane of the transwell insert with an extracellular matrix protein like fibronectin to mimic in vivo conditions.
-
Chemoattractant Addition: Add medium containing the chemoattractant to the lower wells of the plate. Add control medium (without chemoattractant) to negative control wells.
-
Cell Seeding: Resuspend CCR1-expressing cells (e.g., monocytes, THP-1 cells) in serum-free medium and place them into the upper transwell inserts. For antagonist studies, pre-incubate the cells with the antagonist before seeding.
-
Incubation: Incubate the plate for several hours (duration depends on cell type) at 37°C in a CO₂ incubator to allow for cell migration.
-
Quantification: Remove the inserts. Scrape non-migrated cells from the top surface of the membrane. Fix and stain the migrated cells on the bottom surface. Count the stained cells using a microscope or quantify the stain intensity after elution. Alternatively, use live-cell imaging systems like the IncuCyte to monitor migration in real-time.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells migrating towards the chemoattractant by the number migrating towards the control medium.
-
Visualization: Experimental Workflow for CCR1 Antagonist Screening
Caption: A typical screening cascade for identifying CCR1 antagonists.
Conclusion
CCR1 signaling is a cornerstone of the inflammatory response, orchestrating the recruitment and activation of key immune cells. Its upregulation and central role in diseases like rheumatoid arthritis and multiple sclerosis have made it a compelling drug target. While initial clinical trials of CCR1 antagonists have yielded mixed results, they have confirmed the target's safety and provided valuable insights. Future research focusing on overcoming the complexities of the chemokine network, potentially through combination therapies or targeting specific patient populations, may yet unlock the full therapeutic potential of modulating the CCR1 pathway. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this critical signaling axis and develop next-generation anti-inflammatory therapeutics.
References
- 1. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
In-Depth Technical Guide to CCR1 Antagonist 6: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological characterization of CCR1 Antagonist 6, a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, autoimmune diseases, and other CCR1-mediated pathologies.
Chemical Properties and Structure
This compound, also identified as compound (S)-16q in scientific literature, is a novel pyrazole amide derivative.[1][2][3] Its development emerged from a high-throughput screening campaign and subsequent lead optimization efforts to identify potent CCR1 antagonists.[1][2]
Chemical Structure:
The chemical structure of this compound is (S)-N-(1-(4-chloro-3-fluorophenyl)ethyl)-1-(pyridin-2-yl)-1H-pyrazole-5-carboxamide.
Molecular Formula: C21H17ClFN5O
Molecular Weight: 446.95 g/mol
CAS Number: 2436773-01-0
The structure is characterized by a central pyrazole core, an amide linker, and substituted phenyl and pyridine rings. The stereochemistry at the ethyl group is crucial for its high affinity and potency.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: In Vitro Potency and Affinity
| Parameter | Value | Assay Description |
| IC50 | 3 nM | Inhibition of CCL3 (MIP-1α) induced calcium mobilization in a FLIPR assay using CHO cells stably expressing human CCR1. |
| Ki | Data not available in public sources |
Table 2: In Vitro ADME Profile
| Parameter | Value | Assay Description |
| Aqueous Solubility | Data not available in public sources | |
| Cell Permeability | Data not available in public sources | |
| Microsomal Stability | Data not available in public sources | |
| Plasma Protein Binding | Data not available in public sources |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Synthesis of this compound ((S)-16q)
The synthesis of this compound involves a multi-step process culminating in the formation of the pyrazole amide. A representative synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary scientific literature.
General Procedure:
-
Amide Coupling: The pyrazole carboxylic acid precursor is coupled with the chiral amine, (S)-1-(4-chloro-3-fluorophenyl)ethan-1-amine, using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF, Dichloromethane).
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove excess reagents and water-soluble byproducts. The crude product is then purified using column chromatography on silica gel to yield the final compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
CCR1 Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human CCR1.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
CCL3 (MIP-1α) as the agonist.
-
This compound.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: CHO-hCCR1 cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with Fluo-4 AM dye and Pluronic F-127 in assay buffer in the dark at 37°C for 1 hour.
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. Varying concentrations of this compound are then added to the wells and incubated for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in the FLIPR instrument. The baseline fluorescence is recorded, and then an EC80 concentration of CCL3 is added to the wells. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.
-
Data Analysis: The antagonist activity is determined by measuring the inhibition of the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves using non-linear regression analysis.
Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon binding of its cognate chemokines, such as CCL3 (MIP-1α), CCR1 undergoes a conformational change, leading to the activation of downstream signaling cascades. This compound acts by binding to the receptor and preventing this agonist-induced activation.
References
In Vivo Efficacy of CCR1 Antagonists: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target for a spectrum of inflammatory diseases. Antagonism of this receptor has been shown to modulate leukocyte trafficking to sites of inflammation, representing a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the in vivo efficacy of CCR1 antagonists, with a focus on experimental methodologies and data presentation. While the specific request was for "CCR1 antagonist 6," a thorough literature review revealed this compound, also known as (S)-16q, is a potent in vitro antagonist with an IC50 of 3 nM, as detailed in the publication "Discovery and optimization of pyrazole amides as antagonists of CCR1." However, to date, published in vivo efficacy studies for this specific compound are not available. To fulfill the core requirements of this guide, we will focus on a well-characterized and extensively studied CCR1 antagonist, BX471 , as a representative example to illustrate the in vivo potential of this drug class.
Introduction to CCR1 and its Role in Inflammation
CCR1 is a G protein-coupled receptor (GPCR) predominantly expressed on various immune cells, including monocytes, macrophages, neutrophils, and T-cells. Its primary function is to mediate the migration of these cells in response to a range of chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). In pathological conditions such as autoimmune diseases and chronic inflammation, the upregulation of CCR1 and its ligands leads to excessive leukocyte infiltration, tissue damage, and disease progression. Therefore, blocking the CCR1 signaling pathway presents a viable therapeutic approach to mitigate inflammation.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a cascade of intracellular signaling events. This process is crucial for the directed migration of immune cells. A simplified representation of the canonical CCR1 signaling pathway is depicted below.
In Vivo Efficacy of the CCR1 Antagonist BX471
BX471 is a potent and selective small-molecule antagonist of CCR1 that has been evaluated in numerous preclinical models of inflammatory diseases. The following sections summarize the quantitative data and experimental protocols from key in vivo studies.
Animal Models of Disease
A variety of animal models have been employed to investigate the in vivo efficacy of CCR1 antagonists. These models are designed to mimic the pathological processes of human diseases where CCR1-mediated inflammation is thought to play a critical role.
Spinal Cord Injury (SCI) Model
In a mouse model of spinal cord injury, treatment with BX471 has been shown to improve tissue structure and reduce inflammation.[1]
Table 1: Efficacy of BX471 in a Mouse Model of Spinal Cord Injury [1]
| Parameter | Vehicle Control | BX471 (3 mg/kg) | BX471 (10 mg/kg) |
| Inflammatory Markers | |||
| RANTES Expression (relative units) | High | Reduced | Significantly Reduced |
| MIP-1α Expression (relative units) | High | Reduced | Significantly Reduced |
| TNF-α Expression (relative units) | High | Reduced | Significantly Reduced |
| IL-1β Expression (relative units) | High | Reduced | Significantly Reduced |
| Cellular Infiltration | |||
| Astrocyte Activation | High | Reduced | Significantly Reduced |
| Microglial Activation | High | Reduced | Significantly Reduced |
| Functional Outcome | |||
| Tissue Structure | Severely Damaged | Improved | Significantly Improved |
-
Animal Model: Adult male mice are anesthetized, and a laminectomy is performed at the T9-T10 level. A spinal cord contusion injury is induced using a weight-drop device.
-
Treatment: BX471 is administered intraperitoneally at doses of 3 and 10 mg/kg at 1 and 6 hours post-injury. The control group receives a vehicle solution.
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 24 hours or 7 days) post-injury, spinal cord tissue is collected.
-
Western Blot Analysis: Protein lysates from the spinal cord tissue are subjected to Western blotting to quantify the expression levels of inflammatory markers such as RANTES, MIP-1α, TNF-α, and IL-1β.
-
Histological Evaluation: Spinal cord sections are stained with specific antibodies to assess astrocyte and microglial activation (e.g., using GFAP and Iba1 markers, respectively) and overall tissue damage.
Renal Fibrosis Model
In a mouse model of unilateral ureteral obstruction (UUO), a model for renal fibrosis, BX471 treatment demonstrated a significant reduction in leukocyte infiltration and fibrosis.[2]
Table 2: Efficacy of BX471 in a Mouse Model of Unilateral Ureteral Obstruction [2]
| Parameter | Vehicle Control | BX471 (20 mg/kg) |
| Leukocyte Infiltration | ||
| CD45+ Leukocytes (cells/field) | High | ~55% Reduction |
| CD3+ T-lymphocytes (cells/field) | High | ~64% Reduction |
| F4/80+ Macrophages (cells/field) | High | ~50% Reduction |
| Fibrosis Markers | ||
| Interstitial Volume (%) | Increased | Significantly Reduced |
| Collagen I mRNA Expression | Upregulated | Significantly Reduced |
| FSP1+ Fibroblasts (cells/field) | High | Significantly Reduced |
-
Animal Model: Mice undergo surgery to ligate the left ureter, inducing obstructive nephropathy and subsequent fibrosis.
-
Treatment: BX471 is administered to the mice, for example, at a dose of 20 mg/kg three times a day.
-
Tissue Collection: Kidneys are harvested at specific time points (e.g., 10 days) after UUO.
-
Immunohistochemistry: Kidney sections are stained for markers of leukocytes (CD45), T-lymphocytes (CD3), macrophages (F4/80), and fibroblasts (FSP1) to quantify cellular infiltration and fibrosis.
-
Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time PCR is performed to measure the mRNA levels of fibrotic markers like collagen I.
Conclusion
The in vivo studies of the CCR1 antagonist BX471 provide compelling evidence for the therapeutic potential of targeting the CCR1 pathway in inflammatory diseases. The data consistently demonstrate that blockade of CCR1 can effectively reduce leukocyte infiltration, suppress inflammatory mediators, and ameliorate tissue damage in relevant animal models. While in vivo efficacy data for "this compound" ((S)-16q) is not yet publicly available, the promising in vitro profile of this compound suggests that it warrants further investigation in preclinical models of inflammation. The experimental designs and endpoints detailed in this guide can serve as a valuable resource for the continued development and evaluation of novel CCR1 antagonists.
References
Preclinical Profile of CCR1 Antagonist J-113863 for Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) has emerged as a compelling therapeutic target for a multitude of autoimmune diseases due to its critical role in mediating the migration of inflammatory leukocytes.[1] Antagonism of CCR1 has shown promise in preclinical models of diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for the potent and selective CCR1 antagonist, J-113863, a compound that has demonstrated significant efficacy in various animal models of autoimmune disease.[3][4] This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visualizations of the underlying biological pathways to support further research and development efforts in the field of autoimmune therapeutics.
Core Compound Data: J-113863
J-113863 is a potent, competitive antagonist of the chemokine receptor CCR1. It has been shown to be effective in reducing inflammation and disease severity in animal models of autoimmune diseases.
Table 1: In Vitro Activity of J-113863
| Parameter | Species | Value | Reference |
| IC50 (CCR1) | Human | 0.9 nM | |
| Mouse | 5.8 nM | ||
| IC50 (CCR3) | Human | 0.58 nM | |
| Mouse | 460 nM | ||
| Activity at other receptors | CCR2, CCR4, CCR5 | Inactive |
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway in Autoimmune Disease
The binding of chemokines, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 on immune cells like T cells and macrophages triggers a cascade of intracellular events. This process is central to the inflammatory response in autoimmune diseases. The signaling is primarily mediated through Gi proteins, leading to downstream effects that promote cell migration, activation, and the production of pro-inflammatory cytokines.
Experimental Workflow for In Vivo Efficacy Testing
The evaluation of a CCR1 antagonist like J-113863 in an autoimmune disease model such as Experimental Autoimmune Encephalomyelitis (EAE) follows a structured workflow. This involves immunization to induce the disease, treatment with the antagonist, clinical scoring, and subsequent ex vivo analysis of immune responses.
Preclinical Efficacy in Autoimmune Models
J-113863 has demonstrated significant efficacy in attenuating disease in rodent models of multiple sclerosis and rheumatoid arthritis.
Table 2: In Vivo Efficacy of J-113863 in Autoimmune Disease Models
| Model | Species/Strain | Treatment Regimen | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | 10 mg/kg, i.p. daily from day 14 to 25 post-immunization | - Significantly attenuated the severity of clinical scores.- Decreased populations of CD4+GM-CSF+ and CD4+IL-6+ cells in the spleen.- Increased populations of CD4+IL-27+ and CD4+IL-10+ cells in the spleen.- Suppressed mRNA and protein expression of GM-CSF and IL-6 in brain tissue.- Increased mRNA and protein expression of IL-10 and IL-27 in brain tissue.- Suppressed Th9/Th22 cells and reduced demyelination. | |
| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 3-10 mg/kg, i.p. daily for 11 days | - Improved paw inflammation and joint damage.- Dramatically decreased cell infiltration into joints. |
Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in SJL/J Mice
This protocol is adapted from established methods for inducing relapsing-remitting EAE in SJL/J mice, a model relevant for studying multiple sclerosis.
Materials:
-
SJL/J mice (female, 6-8 weeks old)
-
Proteolipid protein (PLP) peptide 139-151 (HSLGKWLGHPDKF)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
J-113863
-
Vehicle (e.g., saline or as specified for J-113863 solubility)
-
Syringes and needles for immunization and administration
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of PLP139-151 in CFA at a final concentration of 1 mg/mL.
-
Anesthetize mice and administer a total of 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
-
Treatment:
-
On day 14 post-immunization, begin daily intraperitoneal (i.p.) injections of J-113863 (10 mg/kg) or vehicle.
-
Continue treatment until the end of the experiment (e.g., day 25).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score disease severity using a standard scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: moribund; 5: death).
-
-
Tissue Collection and Analysis:
-
At the termination of the experiment, euthanize mice and collect spleens and brains.
-
Process tissues for flow cytometry, RT-PCR, Western blot, and histopathology as required.
-
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of CIA in DBA/1 mice, a widely used model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
J-113863
-
Vehicle
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of type II collagen in CFA (1:1 v/v).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen in IFA (1:1 v/v).
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Treatment:
-
Initiate daily i.p. injections of J-113863 (e.g., 3-10 mg/kg) or vehicle upon the first signs of arthritis.
-
-
Clinical Assessment:
-
Monitor mice regularly for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0: normal; 1: mild swelling and erythema; 2: moderate swelling and erythema; 3: severe swelling and erythema extending to the ankle; 4: maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
-
Histological Analysis:
-
At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone erosion.
-
In Vitro Assays
CCR1 Radioligand Binding Assay (General Protocol):
Objective: To determine the binding affinity of J-113863 to the CCR1 receptor.
Materials:
-
Cell membranes from a cell line overexpressing human or mouse CCR1 (e.g., CHO-K1 or HEK293 cells)
-
Radiolabeled CCR1 ligand (e.g., [125I]-CCL3 or [125I]-CCL5)
-
J-113863
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of J-113863.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Chemotaxis Assay (General Protocol):
Objective: To assess the functional antagonist activity of J-113863 by measuring its ability to inhibit chemokine-induced cell migration.
Materials:
-
A cell line expressing CCR1 (e.g., THP-1 monocytes)
-
A CCR1 ligand (e.g., CCL3 or CCL5)
-
J-113863
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size inserts)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
Procedure:
-
Place the CCR1 ligand in the lower chamber of the chemotaxis plate.
-
Pre-incubate the CCR1-expressing cells with various concentrations of J-113863 or vehicle.
-
Add the pre-incubated cells to the upper chamber (the insert).
-
Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.
-
Determine the inhibitory effect of J-113863 on cell migration.
Flow Cytometry for T-helper Cell Subsets (General Protocol for EAE Spleen Samples):
Objective: To quantify the populations of different T-helper cell subsets (e.g., Th9, Th22) and cytokine-producing cells in the spleens of EAE mice treated with J-113863.
Materials:
-
Spleens from EAE mice
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IL-9, IL-22, GM-CSF, IL-6, IL-10, IL-27)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the spleens.
-
Stimulate the cells with a cell stimulation cocktail for 4-6 hours to promote intracellular cytokine accumulation.
-
Stain the cells with antibodies against surface markers.
-
Fix and permeabilize the cells.
-
Stain the cells with antibodies against intracellular cytokines.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of different T-cell populations.
Conclusion
The preclinical data for the CCR1 antagonist J-113863 strongly support its potential as a therapeutic agent for autoimmune diseases. Its high potency and selectivity for CCR1, coupled with significant efficacy in well-established animal models of multiple sclerosis and rheumatoid arthritis, make it a compelling candidate for further development. This technical guide provides a foundational resource of its preclinical profile, including detailed experimental methodologies that can be adapted for future studies. The continued investigation of J-113863 and other CCR1 antagonists is warranted to fully elucidate their therapeutic potential in treating human autoimmune disorders.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
The Role of CCL3 and CCL5 in CCR1 Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation of C-C Motif Chemokine Receptor 1 (CCR1) by its endogenous ligands, CCL3 (Macrophage Inflammatory Protein-1α or MIP-1α) and CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted or RANTES). This document delves into the core mechanisms of receptor-ligand interaction, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, inflammation, and the development of therapeutics targeting the CCR1 signaling axis.
Introduction to CCR1 and its Ligands
C-C Motif Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of leukocytes to sites of inflammation. It is expressed on a variety of immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. The interaction of CCR1 with its chemokine ligands is a key event in the pathogenesis of numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, making it an attractive target for drug development.
Among the several chemokines that bind to CCR1, CCL3 and CCL5 are two of the most extensively studied and physiologically relevant agonists. Both are potent chemoattractants for a range of leukocytes and are upregulated during inflammatory responses. Understanding the nuances of their interaction with CCR1 is crucial for the development of selective and effective therapeutic interventions.
Quantitative Analysis of CCR1 Activation by CCL3 and CCL5
The binding affinity and functional potency of CCL3 and CCL5 for CCR1 have been quantified in numerous studies. This data is essential for comparing the relative activities of these ligands and for the characterization of potential therapeutic antagonists. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of CCL3 and CCL5 to CCR1
| Ligand | Assay Type | Cell Line/System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Human CCL3 | Radioligand Binding | CHO cells expressing human CCR1 | [¹²⁵I]-CCL5 | 1.8 | 3.2 | F. Marleau et al., 2001 |
| Human CCL3 | Radioligand Binding | HEK293 cells expressing human CCR1 | [¹²⁵I]-CCL3 | 1.1 | M. A. De la Cruz et al., 2011 | |
| Human CCL5 | Radioligand Binding | CHO cells expressing human CCR1 | [¹²⁵I]-CCL5 | 0.8 | 1.5 | F. Marleau et al., 2001 |
| Human CCL5 | Radioligand Binding | HEK293 cells expressing human CCR1 | [¹²⁵I]-CCL3 | 0.9 | M. A. De la Cruz et al., 2011 |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Potency of CCL3 and CCL5 on CCR1
| Ligand | Functional Assay | Cell Line | Parameter Measured | EC50 (nM) | Reference |
| Human CCL3 | Calcium Mobilization | THP-1 cells | Intracellular Ca²⁺ | 1.2 | S. A. Jones et al., 1997 |
| Human CCL3 | Chemotaxis | Human Monocytes | Cell Migration | 0.5 | W. Gong et al., 1996 |
| Human CCL5 | Calcium Mobilization | THP-1 cells | Intracellular Ca²⁺ | 0.8 | S. A. Jones et al., 1997 |
| Human CCL5 | Chemotaxis | Human Monocytes | Cell Migration | 0.3 | W. Gong et al., 1996 |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum. Lower values indicate higher potency.
CCR1 Signaling Pathways
Upon binding of CCL3 or CCL5, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a typical GPCR, CCR1 couples to heterotrimeric G proteins, primarily of the Gi/o family. This initiates a series of downstream events that ultimately mediate the biological effects of these chemokines, including cell migration, degranulation, and cytokine release.
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of CCR1 Antagonist 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including monocytes, macrophages, and T cells, to sites of inflammation.[1][2] Its involvement in numerous inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, has made it an attractive therapeutic target.[3][4][5] CCR1 antagonists are small molecules designed to block the interaction of CCR1 with its cognate chemokines, primarily CCL3 (MIP-1α) and CCL5 (RANTES), thereby inhibiting downstream signaling and inflammatory cell recruitment.
This document provides detailed protocols for the in vitro characterization of "CCR1 antagonist 6," a potent CCR1 antagonist with a reported IC50 of 3 nM. The following assays are designed to assess the antagonist's binding affinity, functional inhibition of intracellular signaling, and its effect on cell migration.
CCR1 Signaling Pathway
Upon binding of its chemokine ligands, such as CCL3 or CCL5, CCR1 undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation leads to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in chemokine signaling. This increase in intracellular calcium, along with other signaling events, ultimately leads to cellular responses such as chemotaxis, degranulation, and proliferation.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (IC50) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCR1 receptor.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human CCR1 or THP-1 cells
-
Cell membrane preparation buffer (e.g., 50 mM HEPES, 1 mM EDTA, 5 mM MgCl2, pH 7.5)
-
[¹²⁵I]-CCL3 (radiolabeled ligand)
-
This compound
-
Unlabeled CCL3 (for non-specific binding determination)
-
GF/C filter plates
-
Scintillation fluid
-
Gamma counter
Protocol:
-
Prepare cell membranes from CCR1-expressing cells as per standard laboratory protocols.
-
In a 96-well plate, add 10 µg of cell membrane preparation per well.
-
Add varying concentrations of this compound (e.g., from 1 pM to 10 µM).
-
For determining non-specific binding, add a high concentration of unlabeled CCL3 (e.g., 100 nM).
-
Add a constant concentration of [¹²⁵I]-CCL3 (e.g., 2 pM) to all wells.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Harvest the membranes by filtering the contents of the plate through a GF/C filter plate using a cell harvester.
-
Wash the filters twice with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Calculate the specific binding and plot the data using non-linear regression to determine the IC50 value.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human CCR1 or THP-1 cells
-
Culture medium
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR)
Protocol:
-
Seed CCR1-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add a pre-determined EC80 concentration of a CCR1 agonist (e.g., CCL3) to all wells and immediately start recording the fluorescence intensity over time (typically 60-120 seconds).
-
The antagonist's effect is measured as the inhibition of the peak fluorescence signal induced by the agonist.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Chemotaxis Assay
This assay evaluates the ability of this compound to block the directed migration of cells towards a chemoattractant gradient.
Experimental Workflow:
Materials:
-
THP-1 cells or primary human monocytes
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
Calcein AM (fluorescent dye)
-
This compound
-
CCR1 agonist (e.g., CCL3/MIP-1α)
-
Transwell plates (e.g., 5 µm pore size)
-
Fluorescence plate reader
Protocol:
-
Label the cells (e.g., THP-1) with Calcein AM by incubating them with the dye for 30 minutes at 37°C.
-
Wash the cells twice with chemotaxis medium and resuspend them at a concentration of 2 x 10⁶ cells/mL.
-
Add the CCR1 agonist (e.g., 1 nM CCL3) to the lower wells of the Transwell plate.
-
In separate tubes, pre-incubate the labeled cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the cell suspension containing the antagonist to the upper inserts of the Transwell plate.
-
Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator to allow for cell migration.
-
Carefully remove the upper inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring the fluorescence of Calcein AM using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value by non-linear regression.
Data Presentation
The following tables summarize representative quantitative data for CCR1 antagonists in the described in vitro assays.
Table 1: Binding Affinity of CCR1 Antagonists
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| This compound | HEK293-CCR1 | [¹²⁵I]-CCL3 | 3 | |
| J-113863 | CHO-hCCR1 | [¹²⁵I]-MIP-1α | 0.9 | |
| CCX354 | THP-1 | [¹²⁵I]-CCL3 | 1 |
Table 2: Functional Antagonism in Calcium Mobilization Assay
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | HEK293-CCR1 | CCL3 | ~5-15* | - |
| BI 639667 | HEK293-CCR1 | CCL3 | 1.8 | |
| CCR1 antagonist 9 | HEK293-CCR1 | CCL3 | 6.8 |
*Expected range based on binding affinity.
Table 3: Inhibition of Chemotaxis
| Compound | Cell Line | Chemoattractant | IC50 (nM) | Reference |
| This compound | THP-1 | CCL3 | ~10-30* | - |
| CCX9588 | THP-1 | CCL15 | 0.1 | |
| BMS-817399 | THP-1 | CCL3 | 6 |
*Expected range based on binding affinity and functional data.
References
- 1. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CCR1 Antagonist 6 using a Calcium Flux Assay
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory activity of CCR1 antagonist 6 on the C-C chemokine receptor 1 (CCR1) using a cell-based calcium flux assay. The protocol is optimized for the human monocytic cell line THP-1, which endogenously expresses CCR1.
Introduction
C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of leukocytes.[1][2] Antagonizing CCR1 is a promising therapeutic strategy for various inflammatory and autoimmune diseases.[1][2] this compound is a potent inhibitor of CCR1 with a reported IC50 of 3 nM.[3] This document outlines a robust and reproducible method to quantify the potency of this compound by measuring its ability to block agonist-induced intracellular calcium mobilization.
Upon agonist binding, CCR1 activates a signaling cascade through G-proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected by a fluorescent calcium indicator like Fluo-4 AM.
Data Presentation
The following table summarizes the reported potency of this compound and another commercially available CCR1 antagonist for comparison.
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | CCR1 | Not Specified | 3 nM | |
| CCR1 antagonist 9 | CCR1 | Calcium Flux Assay | 6.8 nM |
Signaling Pathway
The binding of a CCR1 agonist, such as CCL3 (MIP-1α) or CCL5 (RANTES), initiates a signaling cascade resulting in an increase in intracellular calcium. CCR1 antagonists block this pathway by preventing the agonist from binding to the receptor.
Experimental Protocols
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials and Reagents
-
Cell Line: THP-1 cells (human monocytic leukemia)
-
This compound: Stock solution in DMSO
-
CCR1 Agonist: CCL3 (MIP-1α) or CCL5 (RANTES)
-
Calcium Assay Kit: Fluo-4 NW (No Wash) Calcium Assay Kit or similar
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plates: Black-walled, clear-bottom 96-well microplates
-
Reagents for Controls:
-
Positive Control: Ionomycin
-
Negative Control: DMSO (vehicle)
-
Experimental Workflow
The overall experimental workflow involves cell preparation, dye loading, compound addition, and fluorescence measurement.
Step-by-Step Protocol
1. Cell Preparation (Day 1)
-
Culture THP-1 cells in T-75 flasks until they reach a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend the pellet in fresh culture medium.
-
Seed the THP-1 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading (Day 2)
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. Typically, this involves diluting the Fluo-4 AM stock solution in the provided assay buffer.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light.
3. Compound Addition
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 pM to 10 µM. Also, prepare solutions for controls (vehicle - DMSO, and any other reference compounds).
-
Add the diluted this compound and controls to the respective wells. The volume added should be kept minimal to avoid significant dilution of the dye (e.g., 10 µL).
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
4. Agonist Addition and Fluorescence Measurement
-
Prepare the CCR1 agonist (e.g., CCL3) solution in assay buffer at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonist inhibition. The optimal concentration should be determined empirically in separate agonist dose-response experiments.
-
Place the 96-well plate into a fluorescence microplate reader equipped with kinetic reading capabilities and automated injection. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the CCR1 agonist into the wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
5. Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data by setting the response in the presence of the agonist and vehicle (DMSO) as 100% and the response in the absence of the agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Conclusion
This application note provides a comprehensive protocol for the functional characterization of this compound using a calcium flux assay. The described methodology, employing THP-1 cells and a fluorescent calcium indicator, offers a reliable and high-throughput compatible method for determining the potency of CCR1 antagonists. Adherence to the outlined procedures will enable researchers to generate robust and reproducible data for the evaluation of novel CCR1-targeted therapeutics.
References
Application Notes and Protocols for CCR1 Antagonist in a Collagen-Induced Arthritis (CIA) Mouse Model
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a C-C chemokine receptor type 1 (CCR1) antagonist in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis. The protocols and data presented are based on published studies involving potent and selective CCR1 antagonists, serving as a representative example for "CCR1 antagonist 6".
Introduction to CCR1 in Rheumatoid Arthritis
C-C chemokine receptor 1 (CCR1) is a key player in the inflammatory cascade that drives the pathogenesis of rheumatoid arthritis (RA). It is a G-protein coupled receptor expressed on the surface of various immune cells, including monocytes, macrophages, and T cells. The interaction of CCR1 with its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), mediates the recruitment of these inflammatory cells into the synovial tissue of the joints. This influx of immune cells contributes to the chronic inflammation, synovial hyperplasia, and subsequent cartilage and bone destruction characteristic of RA.
The blockade of CCR1 has emerged as a promising therapeutic strategy for RA. By inhibiting the CCR1 signaling pathway, antagonists can prevent the migration of inflammatory cells to the joints, thereby reducing inflammation and ameliorating the signs and symptoms of arthritis.[1] Preclinical studies in animal models of RA, such as the collagen-induced arthritis (CIA) mouse model, have demonstrated the efficacy of CCR1 antagonists in reducing disease severity.[1]
Mechanism of Action
The therapeutic effect of CCR1 antagonists in the CIA mouse model is primarily attributed to the inhibition of inflammatory cell recruitment to the arthritic joints.[1] By blocking the CCR1 receptor, these small molecule inhibitors prevent the downstream signaling events that lead to chemotaxis. This results in a significant reduction in the infiltration of monocytes and macrophages into the synovium, leading to decreased production of pro-inflammatory cytokines like TNF-α and IL-1β, and a reduction in joint inflammation and damage.[1]
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the efficacy of a CCR1 antagonist in the CIA mouse model. The specific details are based on studies using the CCR1 antagonist J-113863, a potent and selective inhibitor of mouse CCR1.
I. Induction of Collagen-Induced Arthritis (CIA)
This protocol describes the standard method for inducing arthritis in susceptible mouse strains.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying needle or device
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
On the day of the primary immunization, prepare an emulsion by mixing equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Emulsify the mixture until a stable, thick, white emulsion is formed. A common method is to repeatedly draw and expel the mixture through a double-hubbed needle.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
II. Administration of CCR1 Antagonist
This protocol outlines the preparation and administration of the CCR1 antagonist J-113863.
Materials:
-
CCR1 antagonist (e.g., J-113863)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of the CCR1 antagonist in a suitable solvent (e.g., DMSO).
-
On each day of dosing, dilute the stock solution with the vehicle to achieve the desired final concentrations (e.g., 3 mg/kg and 10 mg/kg).
-
-
Dosing Regimen:
-
Begin administration of the CCR1 antagonist or vehicle at the onset of clinical signs of arthritis (typically around day 21-28 post-primary immunization).
-
Administer the prepared solution via intraperitoneal (i.p.) injection once daily.
-
Continue the treatment for a predefined period, for example, 11 consecutive days.[1]
-
III. Assessment of Arthritis
This section describes the methods for evaluating the severity of arthritis.
1. Clinical Scoring:
-
Visually inspect the paws of each mouse daily or every other day, starting from the day of the booster injection.
-
Score each paw based on the degree of erythema (redness) and swelling, using a standardized scoring system:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and/or erythema of the wrist or ankle
-
3 = Severe swelling and/or erythema of the entire paw including digits
-
4 = Maximal inflammation with joint deformity
-
-
The maximum score per mouse is 16 (a score of 4 for each of the four paws). The cumulative score for each mouse is referred to as the Arthritic Index.
2. Histological Analysis:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.
-
Score the histological sections for the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Inflammatory cell infiltration
-
Synovial hyperplasia
-
Cartilage erosion
-
Bone resorption
-
3. Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C until analysis.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables summarize the quantitative data from a representative study evaluating the efficacy of the CCR1 antagonist J-113863 in the CIA mouse model.
Table 1: Effect of CCR1 Antagonist J-113863 on Clinical Arthritis Score
| Treatment Group | Dose (mg/kg, i.p., daily) | Mean Arthritic Index (Day 11 of treatment) | % Inhibition |
| Vehicle | - | 8.5 ± 0.7 | - |
| J-113863 | 3 | 5.2 ± 0.6 | 38.8% |
| J-113863 | 10 | 3.1 ± 0.5** | 63.5% |
| p<0.05, **p<0.01 compared to vehicle group. Data are presented as mean ± SEM. |
Table 2: Histological Assessment of Joint Damage
| Treatment Group | Dose (mg/kg) | Inflammation Score (0-3) | Cartilage Erosion Score (0-3) | Bone Resorption Score (0-3) |
| Vehicle | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.3 ± 0.4 |
| J-113863 | 10 | 1.1 ± 0.3 | 1.0 ± 0.2 | 0.9 ± 0.2 |
| p<0.01 compared to vehicle group. Data are presented as mean ± SEM. |
Table 3: Effect of CCR1 Antagonist J-113863 on Serum Cytokine Levels
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) |
| Vehicle (LPS-challenged) | - | 1250 ± 150 |
| J-113863 (LPS-challenged) | 10 | 750 ± 100 |
| p<0.05 compared to vehicle group in an LPS-challenge model. Data are presented as mean ± SEM. |
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: CCR1 signaling pathway in arthritis and the inhibitory action of a CCR1 antagonist.
Caption: Experimental workflow for evaluating a CCR1 antagonist in the CIA mouse model.
Caption: Logical relationship illustrating how CCR1 antagonism ameliorates arthritis.
References
Application of CCR1 Antagonist 6 in EAE Models of Multiple Sclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating autoimmune disease of the central nervous system (CNS). Experimental autoimmune encephalomyelitis (EAE) is the most widely used animal model to study the pathogenesis of MS and to evaluate potential therapeutic agents. A key event in the pathology of both MS and EAE is the infiltration of pathogenic immune cells, including T cells and macrophages, into the CNS, leading to inflammation, demyelination, and axonal damage.
Chemokine receptors play a crucial role in mediating the migration of these immune cells. C-C chemokine receptor 1 (CCR1) and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are significantly upregulated in MS lesions and the CNS of EAE animals, making CCR1 an attractive therapeutic target. Antagonism of CCR1 is expected to ameliorate disease by preventing the recruitment of inflammatory cells to the CNS.
This document provides detailed application notes and protocols for the use of CCR1 antagonists, with a focus on a representative pyrrolone derivative, "Compound 6," and other well-characterized antagonists like J-113863 and BX471, in EAE models of multiple sclerosis.
CCR1 Antagonist 6: A Pyrrolone Derivative
"this compound" is a pyrrolone-based small molecule that has been identified as a dual antagonist of CCR1 and its close homolog, CCR2.[1][2] This compound and its analogs are intracellular allosteric modulators, binding to a novel pocket on the intracellular side of the receptor.[3][4] This mode of action may offer advantages over traditional orthosteric antagonists.
In Vitro Activity
Quantitative analysis of the binding affinity of Compound 6 has been determined using radioligand binding assays.
| Compound | Receptor | Ki (nM) |
| Compound 6 | Human CCR1 | 56 |
| Human CCR2 | 81 | |
| Table 1: In vitro binding affinities of Compound 6 for human CCR1 and CCR2 receptors. Data compiled from multiple studies.[1] |
Preclinical Efficacy of CCR1 Antagonists in EAE Models
Attenuation of Clinical Disease Severity
Treatment with CCR1 antagonists has been shown to significantly reduce the clinical severity of EAE. In a model of relapsing-remitting EAE induced by proteolipid protein (PLP) 139-151 in SJL/J mice, daily intraperitoneal administration of J-113863 (10 mg/kg) from day 14 to 25 post-immunization markedly attenuated the clinical score compared to vehicle-treated animals.
| Treatment Group | Mean Clinical Score (Day 25) |
| EAE + Vehicle | ~3.5 |
| EAE + J-113863 (10 mg/kg) | ~1.5 |
| Table 2: Effect of J-113863 on the mean clinical score in PLP-induced EAE in SJL/J mice. |
Reduction of CNS Inflammation and Demyelination
Histopathological analysis of the spinal cords of EAE animals treated with CCR1 antagonists reveals a significant reduction in immune cell infiltration and demyelination. Treatment with BX471 has been shown to decrease the infiltration of macrophages and reduce the overall inflammatory burden in the CNS.
| Histopathological Finding | EAE + Vehicle | EAE + CCR1 Antagonist |
| Inflammatory Infiltrates | Severe perivascular and parenchymal infiltrates | Markedly reduced cellular infiltration |
| Demyelination | Extensive areas of demyelination | Preservation of myelin |
| Table 3: Qualitative summary of the effects of CCR1 antagonism on CNS histopathology in EAE. |
Modulation of Peripheral and Central Immune Responses
CCR1 antagonists exert their effects by modulating the immune response at both the systemic and CNS levels. Flow cytometric analysis of splenocytes and CNS-infiltrating cells from EAE mice treated with J-113863 demonstrated a significant shift in the balance of pro-inflammatory and anti-inflammatory T helper cell populations and their associated cytokines.
| Cell Population / Cytokine (Spleen) | Effect of J-113863 Treatment |
| CD4+GM-CSF+ cells | ↓ |
| CD4+IL-6+ cells | ↓ |
| CD4+IL-10+ cells | ↑ |
| CD4+IL-27+ cells | ↑ |
| Table 4: Modulation of splenic T helper cell cytokine production by J-113863 in EAE mice. |
| Gene Expression (Brain) | Effect of J-113863 Treatment |
| GM-CSF mRNA | ↓ |
| IL-6 mRNA | ↓ |
| IL-10 mRNA | ↑ |
| IL-27 mRNA | ↑ |
| Table 5: Modulation of pro- and anti-inflammatory gene expression in the brain of EAE mice by J-113863. |
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway in Neuroinflammation
The binding of chemokines like CCL3 and CCL5 to CCR1 on immune cells triggers a cascade of downstream signaling events that are crucial for their migration and activation. CCR1 antagonism blocks these pathways, thereby inhibiting the inflammatory response in EAE. Key signaling molecules involved include ERK and NF-κB.
Experimental Workflow for EAE Study
A typical preclinical study to evaluate the efficacy of a CCR1 antagonist in an EAE model involves several key stages, from immunization to data analysis.
Experimental Protocols
Protocol 1: Induction of EAE in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the induction of a chronic progressive form of EAE in C57BL/6 mice.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old female C57BL/6 mice
Procedure:
-
Preparation of MOG/CFA Emulsion:
-
On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
-
Prepare a 4 mg/mL suspension of M. tuberculosis in CFA.
-
Create a 1:1 emulsion of the MOG solution and CFA suspension by sonicating or repeatedly passing through a 2-way luer-lock syringe system until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (total of 200 µL per mouse).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Protocol 2: Histological Analysis of Inflammation and Demyelination
This protocol outlines the procedure for assessing CNS pathology in EAE mice.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Paraffin embedding reagents
-
Microtome
-
Hematoxylin and Eosin (H&E) staining solutions
-
Luxol Fast Blue (LFB) staining solutions
-
Microscope
Procedure:
-
Tissue Collection and Fixation:
-
At the desired time point, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Carefully dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight at 4°C.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues through a series of graded ethanol and xylene solutions.
-
Embed the tissues in paraffin wax.
-
Cut 5-10 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
H&E Staining (for inflammation): Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink). This will highlight inflammatory cell infiltrates.
-
LFB Staining (for demyelination): Deparaffinize and rehydrate the sections. Stain with LFB solution, which specifically stains myelin sheaths blue. Counterstain with a suitable nuclear stain (e.g., cresyl violet). Areas of demyelination will appear as pale, unstained regions.
-
-
Scoring:
-
Quantify inflammation and demyelination using a semi-quantitative scoring system (e.g., 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe) in different regions of the spinal cord (e.g., white matter tracts).
-
Protocol 3: Flow Cytometry Analysis of Immune Cells in the Spleen and CNS
This protocol describes the isolation and immunophenotyping of immune cells from EAE mice.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
Percoll
-
Fluorescently conjugated antibodies against murine immune cell surface markers (e.g., CD4, CD8, CD45, CD11b, F4/80) and intracellular cytokines (e.g., IFN-γ, IL-17, IL-10, GM-CSF)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining
-
Flow cytometer
Procedure:
-
Spleen Cell Isolation:
-
Aseptically remove the spleen and place it in RPMI-1640.
-
Generate a single-cell suspension by gently grinding the spleen between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
-
CNS-Infiltrating Cell Isolation:
-
Perfuse mice with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and mince the tissue.
-
Digest the tissue with Collagenase D and DNase I at 37°C.
-
Generate a single-cell suspension by passing the digested tissue through a cell strainer.
-
Isolate mononuclear cells from the myelin debris by density gradient centrifugation using Percoll.
-
Collect the cells from the interphase, wash, and resuspend in staining buffer.
-
-
Antibody Staining:
-
Surface Staining: Incubate the single-cell suspensions with a cocktail of fluorescently labeled antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
Intracellular Cytokine Staining: For cytokine analysis, first stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours. Then, perform surface staining as described above. After surface staining, fix and permeabilize the cells using a commercial kit, and then incubate with antibodies against intracellular cytokines.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.
-
Conclusion
The preclinical data available for CCR1 antagonists in EAE models strongly support the therapeutic potential of this drug class for the treatment of multiple sclerosis. By inhibiting the migration of pathogenic leukocytes into the central nervous system, CCR1 antagonists can significantly ameliorate the clinical and pathological features of the disease. The provided protocols offer a framework for the evaluation of novel CCR1 antagonists, such as Compound 6, in relevant animal models. Further investigation into the in vivo efficacy and safety profile of pyrrolone-based CCR1 antagonists is warranted to advance these promising compounds towards clinical development.
References
- 1. STAT1, NF-κB and ERKs play a role in the induction of lipocalin-2 expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing CCR1 Antagonist 6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the solubilization and application of CCR1 antagonist 6, a potent and selective inhibitor of the C-C chemokine receptor type 1 (CCR1), for in vitro cell culture experiments.
Introduction
CCR1 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the recruitment of leukocytes to sites of inflammation.[1][2][3] Its involvement in various inflammatory diseases has made it a significant target for drug development.[1] this compound is a small molecule inhibitor with a high affinity for CCR1, demonstrating an IC50 value of 3 nM.[4] Proper solubilization and handling of this compound are crucial for obtaining reliable and reproducible results in cell-based assays.
Physicochemical Properties and Storage
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 446.95 g/mol | |
| Formula | C24H23FN4O3 | |
| IC50 | 3 nM | |
| Solubility | 50 mg/mL (111.87 mM) in DMSO | |
| Appearance | Powder | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for up to 1 year |
Solubilization Protocol: Preparation of Stock and Working Solutions
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is critical to use anhydrous, cell culture grade DMSO to avoid precipitation and degradation of the compound.
Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.47 mg of the compound (Mass = Molarity x Volume x Molecular Weight).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock from 4.47 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly close the tube and vortex thoroughly for 1-2 minutes. Sonication is recommended to ensure complete dissolution. Gentle warming in a 37°C water bath may also aid in solubilization, but the temperature sensitivity of the compound should be considered.
-
Aliquot and Store: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term stability.
Preparation of Working Solutions
It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid cytotoxicity, typically keeping it below 0.1% (v/v). To prevent precipitation of the antagonist when diluting the DMSO stock in aqueous-based culture media, a stepwise dilution is recommended.
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM DMSO stock solution in a smaller volume of pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the intermediate dilution or the stock solution directly to the final volume of pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Gently mix by pipetting or inverting the tube.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the highest concentration of the antagonist used.
The following table provides an example of dilutions for preparing working solutions from a 10 mM stock.
| Desired Final Concentration | Volume of 10 mM Stock per 1 mL of Media | Final DMSO Concentration |
| 1 µM | 0.1 µL | 0.01% |
| 10 µM | 1 µL | 0.1% |
| 100 µM | 10 µL | 1.0% (May be toxic to some cells) |
Experimental Protocol: Chemotaxis Assay
A common method to evaluate the efficacy of a CCR1 antagonist is to measure its ability to inhibit the migration of cells towards a CCR1 ligand, such as CCL3 (MIP-1α) or CCL5 (RANTES). Cell lines that endogenously express CCR1, such as the human monocytic cell line THP-1, are suitable for this assay.
Materials
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human CCL3 (MIP-1α)
-
This compound working solutions
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plate
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 with 10% FBS. Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours. Resuspend the cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Antagonist Pre-incubation: In separate tubes, incubate the cell suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of serum-free RPMI-1640 containing a chemoattractant concentration of CCL3 (e.g., 50 ng/mL) to the lower chambers of a 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells in several fields of view under a microscope.
-
Alternatively, collect the cells from the lower chamber and count them using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Determine the IC50 value of the antagonist.
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubilization and Use
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CCR1 agonists and how do they work? [synapse.patsnap.com]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. This compound | CCR | TargetMol [targetmol.com]
How to use CCR1 antagonist 6 to block CCL3-induced cell migration
Application Notes and Protocols:
Topic: Using CCR1 Antagonist 6 to Block CCL3-Induced Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of various leukocyte populations to sites of inflammation. One of its primary ligands, C-C motif chemokine ligand 3 (CCL3), also known as Macrophage Inflammatory Protein-1α (MIP-1α), is a potent chemoattractant for monocytes, macrophages, neutrophils, and other immune cells.[1][2] The CCL3/CCR1 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as in cancer metastasis, making it a significant target for therapeutic intervention.[3][4][5]
This document provides detailed application notes and protocols for utilizing a selective small molecule inhibitor, herein referred to as This compound , to block CCL3-induced cell migration in vitro. The methodologies described are essential for researchers studying the effects of CCR1 inhibition and for professionals involved in the preclinical evaluation of novel CCR1 antagonists. For the purpose of this protocol, we will consider "this compound" as a compound with properties similar to known potent CCR1 inhibitors such as UCB35625 or BX471.
Signaling Pathway and Mechanism of Action
CCL3 binding to CCR1 on the cell surface initiates a signaling cascade that leads to chemotaxis, the directed migration of a cell in response to a chemical stimulus. This process involves the activation of G proteins, which in turn triggers downstream pathways culminating in actin cytoskeleton reorganization and cell movement. This compound is a non-peptide, small molecule inhibitor that competitively binds to CCR1, preventing the conformational changes necessary for intracellular signaling and thereby blocking the downstream effects of CCL3 binding.
Quantitative Data on this compound
The potency of a CCR1 antagonist is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the CCL3-induced biological response. The data presented below is representative of a potent CCR1 antagonist.
Table 1: Pharmacological Properties of a Representative CCR1 Antagonist
| Parameter | Value | Reference |
| Target | Human CCR1 | |
| IC50 (CCL3-induced Migration) | 9.6 nM | |
| Binding Affinity (Ki) | 0.29 nM - 21 nM | |
| Mode of Action | Non-competitive/Allosteric |
Table 2: Representative Data for Inhibition of CCL3-Induced Migration
| This compound (nM) | CCL3 (10 ng/mL) | % Migration (of positive control) | % Inhibition |
| 0 (No Antagonist) | + | 100% | 0% |
| 1 | + | 85% | 15% |
| 5 | + | 60% | 40% |
| 10 | + | 48% | 52% |
| 50 | + | 15% | 85% |
| 100 | + | 5% | 95% |
| 0 (No Antagonist) | - | 2% | N/A |
Experimental Protocols
This section provides a detailed protocol for a Transwell cell migration assay to assess the inhibitory effect of this compound on CCL3-induced chemotaxis.
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., RAW 264.7) expressing CCR1.
-
This compound: Dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.
-
Recombinant Human CCL3 (MIP-1α): Reconstituted in sterile PBS with 0.1% BSA to a stock concentration of 100 µg/mL and stored at -80°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).
-
Transwell Inserts: 24-well plate format with polycarbonate membranes (5 µm pore size is recommended for monocytes/macrophages).
-
Detection Reagent: Calcein-AM or CyQuant® GR Dye for quantifying migrated cells.
-
Equipment: Humidified cell culture incubator (37°C, 5% CO2), fluorescence plate reader, hemocytometer, multichannel pipette.
Experimental Workflow Diagram
References
- 1. CCR1 chemokines promote the chemotactic recruitment, RANKL development, and motility of osteoclasts and are induced by inflammatory cytokines in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of CCR1 and CCR3 and induction of chemotaxis to CC chemokines by IFN-gamma in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Interaction between CCR1 and Its Ligand, CCL3, Induced by Endogenously Produced Interleukin-1 in Human Hepatomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR1 Antagonist 6 (BX471) in Neuroinflammation Studies
Introduction
The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses.[1][2][3] Expressed on a variety of cells including monocytes, microglia, astrocytes, and neurons, CCR1 and its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are key players in the recruitment and activation of immune cells to sites of inflammation within the central nervous system (CNS).[1][4] Dysregulation of the CCR1 signaling pathway is implicated in the pathogenesis of numerous neuroinflammatory diseases, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, stroke, and traumatic brain injury. Consequently, antagonism of CCR1 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.
This document provides detailed application notes and experimental protocols for the use of CCR1 Antagonist 6 (BX471) , a potent and selective small-molecule inhibitor of CCR1, in the context of neuroinflammation research. BX471 has demonstrated efficacy in various preclinical models by reducing immune cell infiltration, glial activation, and the production of pro-inflammatory mediators.
Data Presentation: Efficacy of CCR1 Antagonists in Neuroinflammation Models
The following tables summarize quantitative data from studies utilizing various CCR1 antagonists in animal models of neuroinflammation.
Table 1: In Vivo Efficacy of CCR1 Antagonist BX471 in a Parkinson's Disease Model
| Parameter | Model | Treatment | Doses | Key Findings | Reference |
| Neuronal Loss | MPTP-induced mice | BX471 | 3, 10, 30 mg/kg (i.p.) | Dose-dependent inhibition of Tyrosine Hydroxylase (TH+) neuron loss in the substantia nigra and striatum. | |
| Glial Activation | MPTP-induced mice | BX471 | 3, 10, 30 mg/kg (i.p.) | Significant reduction in microglial and astrocyte activation. | |
| Inflammatory Markers | MPTP-induced mice | BX471 | 3, 10, 30 mg/kg (i.p.) | Downregulation of the NF-κB pathway and reduced expression of pro-inflammatory cytokines. | |
| Immune Cell Infiltration | MPTP-induced mice | BX471 | 3, 10, 30 mg/kg (i.p.) | Reduced infiltration of mast cells and T lymphocytes. |
Table 2: In Vivo Efficacy of Other CCR1 Antagonists
| Antagonist | Model | Doses | Key Findings | Reference |
| Met-RANTES | Intracerebral Hemorrhage (ICH) | 0.15, 0.5, 1.5 µg/kg (intranasal) | Reduced brain edema, neurobehavioral deficits, microglia/macrophage activation, and neutrophil infiltration. | |
| Met-RANTES | Subarachnoid Hemorrhage (SAH) | N/A | Attenuated neuroinflammation via the JAK2/STAT3 pathway. | |
| J-113863 | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg (i.p.) | Decreased the number of pathogenic T cells (CD4+GM-CSF+, CD4+IL-6+) and improved clinical scores. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: CCR1 signaling pathways implicated in neuroinflammation.
Caption: General workflow for in vivo neuroinflammation studies.
Experimental Protocols
Protocol 1: In Vivo Model of Parkinson's Disease (MPTP-induced)
This protocol describes the use of this compound (BX471) in a mouse model of Parkinson's Disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Materials:
-
MPTP-HCl (Sigma-Aldrich)
-
This compound (BX471) (MedChemExpress)
-
Vehicle for BX471 (e.g., saline or as per manufacturer's recommendation)
-
8-10 week old male C57BL/6 mice
-
Standard animal housing and handling equipment
-
Syringes and needles for injection (i.p.)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
MPTP Induction:
-
Dissolve MPTP-HCl in sterile, cold 0.9% saline to a final concentration of 2 mg/mL.
-
Inject mice intraperitoneally (i.p.) with MPTP at a dose of 20 mg/kg.
-
Administer four injections at 2-hour intervals on a single day.
-
A control group (Sham) should be injected with saline only.
-
-
This compound (BX471) Treatment:
-
Prepare stock solutions of BX471. Based on previous studies, doses of 3, 10, and 30 mg/kg are effective.
-
Begin treatment 24 hours after the last MPTP injection.
-
Administer BX471 (or vehicle for the MPTP control group) via i.p. injection once daily for 7 consecutive days.
-
-
Experimental Groups:
-
Group 1: Sham + Vehicle
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + BX471 (3 mg/kg)
-
Group 4: MPTP + BX471 (10 mg/kg)
-
Group 5: MPTP + BX471 (30 mg/kg)
-
-
Endpoint and Tissue Collection:
-
On day 8 (24 hours after the final BX471 dose), perform neurobehavioral tests if required.
-
Euthanize mice according to approved institutional protocols.
-
Perfuse animals transcardially with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or collect fresh brain tissue (striatum, substantia nigra) for biochemical analyses.
-
Protocol 2: Immunohistochemistry (IHC) for Microglial Activation
This protocol is for staining brain sections to visualize Iba-1 positive microglia.
Materials:
-
PFA-fixed, cryoprotected brain sections (30 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer: PBS with 0.3% Triton X-100 and 5% normal goat serum
-
Primary antibody: Rabbit anti-Iba-1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Section Preparation: Mount free-floating brain sections onto charged microscope slides.
-
Permeabilization and Blocking:
-
Wash sections 3x with PBS for 5 minutes each.
-
Incubate sections in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Iba-1 antibody in blocking buffer according to the manufacturer's recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections 3x with PBS for 10 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in PBS.
-
Incubate sections for 2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash sections 3x with PBS for 10 minutes each.
-
Incubate with DAPI solution for 5-10 minutes.
-
Perform a final wash in PBS.
-
Coverslip the slides using an anti-fade mounting medium.
-
-
Imaging: Visualize sections using a fluorescence or confocal microscope. Activated microglia will exhibit a more amoeboid morphology compared to the ramified, resting state.
Protocol 3: Western Blot for CCR1 and Inflammatory Markers
Materials:
-
Fresh-frozen brain tissue (e.g., striatum)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-CCR1, Rabbit anti-p-ERK1/2, Rabbit anti-TNF-α, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
-
Conclusion
CCR1 antagonists, such as BX471, are valuable tools for investigating the role of chemokine signaling in neuroinflammatory processes. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at evaluating the therapeutic potential of targeting CCR1 in various CNS disorders. Proper experimental design, including appropriate controls and a multi-faceted analytical approach, is crucial for obtaining robust and interpretable results.
References
Application of CCR1 Antagonists in Attenuating Organ Transplant Rejection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 1 (CCR1) has emerged as a critical mediator in the pathogenesis of organ transplant rejection. Its activation by ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) orchestrates the migration of leukocytes, predominantly macrophages and T-cells, into the allograft, initiating and perpetuating the inflammatory cascade that leads to graft injury and failure. Consequently, antagonism of CCR1 presents a promising therapeutic strategy to prolong allograft survival and mitigate both acute and chronic rejection. These application notes provide a comprehensive overview of the use of CCR1 antagonists in preclinical organ transplant rejection models, complete with detailed experimental protocols and a summary of key findings.
Data Summary of CCR1 Antagonist Efficacy
The efficacy of CCR1 antagonism has been demonstrated in various preclinical models of organ transplantation, primarily through the use of knockout mice and small molecule inhibitors like BX471. The data consistently show a significant prolongation of allograft survival and a reduction in the severity of rejection.
| Model | Intervention | Control Group (Mean Survival Time) | Treatment Group (Mean Survival Time) | Key Findings | Reference |
| Mouse Cardiac Allograft (Complete MHC Mismatch) | CCR1 Knockout (CCR1-/-) | 7 days (CCR1+/+) | 14 days | Doubling of graft survival time.[1] | |
| Mouse Cardiac Allograft (Complete MHC Mismatch) | CCR1 Knockout + Low-Dose Cyclosporin A (CsA) | 15 days (CCR1+/+ with CsA) | >200 days (Permanent Acceptance) | Synergistic effect leading to long-term graft acceptance and prevention of chronic rejection.[2][3] | |
| Mouse Cardiac Allograft (Class II Mismatch) | CCR1 Knockout (CCR1-/-) | Rejection | Permanent Acceptance | Prevention of rejection in a less stringent mismatch model.[2][3] | |
| Rat Heterotopic Heart Transplant | BX471 + Subtherapeutic Cyclosporin (2.5 mg/kg) | Not specified | Significantly prolonged survival compared to either agent alone. | Combination therapy is more efficacious than monotherapy. | |
| Rabbit Kidney Allograft | BX471 (slow-release pellets) | 12.33 ± 1.7 days (Placebo) | 16.9 ± 2.1 days and 16.0 ± 1.7 days (two studies) | Significant increase in graft survival (p=0.03). Reduced urea and creatinine levels. |
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway in Leukocyte Recruitment
Activation of CCR1 on immune cells like macrophages and T-cells by chemokines such as CCL3 and CCL5 triggers a signaling cascade that is central to their recruitment to the allograft. This process involves G-protein coupling, leading to the activation of downstream pathways like the JAK/STAT and PI3K/Akt pathways, ultimately resulting in chemotaxis, cellular activation, and proliferation.
Caption: CCR1 signaling cascade in leukocytes.
General Experimental Workflow for Evaluating CCR1 Antagonists
The preclinical assessment of CCR1 antagonists in organ transplant models typically follows a standardized workflow, from the surgical procedure to the final analysis of graft rejection.
Caption: Workflow for testing CCR1 antagonists.
Detailed Experimental Protocols
Murine Heterotopic Heart Transplantation Model
This model is a cornerstone for studying cardiac allograft rejection.
Animals:
-
Donor: BALB/c mice (H-2d)
-
Recipient: C57BL/6 mice (H-2b)
-
Both male, 8-12 weeks old.
Procedure:
-
Anesthesia: Anesthetize the donor mouse with an intraperitoneal injection of ketamine/xylazine.
-
Donor Heart Harvest:
-
Perform a median sternotomy to expose the heart.
-
Inject 0.5 ml of heparinized saline (100 U/ml) into the inferior vena cava.
-
Ligate and transect the superior and inferior vena cava.
-
Transect the aorta and pulmonary artery.
-
Flush the heart with cold, heparinized saline and store it in cold saline (4°C) until transplantation.
-
-
Recipient Preparation and Implantation:
-
Anesthetize the recipient mouse.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using 10-0 or 11-0 nylon sutures.
-
-
Post-operative Care:
-
Close the abdominal wall in two layers.
-
Administer buprenorphine for analgesia.
-
Monitor the animal for recovery.
-
Graft Survival Assessment:
-
Perform daily abdominal palpation to assess the heartbeat of the transplanted heart.
-
Rejection is defined as the complete cessation of a palpable heartbeat, which can be confirmed by laparotomy.
Administration of CCR1 Antagonists
BX471 in a Rat Heterotopic Heart Transplant Model:
-
Dose: 50 mg/kg administered subcutaneously.
-
Frequency: Three times per day (t.i.d.).
-
Vehicle: 40% cyclodextrin in saline.
-
Initiation: Treatment can be initiated at the time of transplantation and continued for a defined period (e.g., 7-14 days).
Note on other antagonists:
-
BL580: No published data were found for the use of BL580 in organ transplant rejection models.
Assessment of Allograft Rejection
a) Histological Analysis:
-
Harvest the cardiac allograft at a predetermined endpoint (e.g., day 7 post-transplant or upon rejection).
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Cut 4-5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Grade the severity of cellular rejection according to the International Society for Heart and Lung Transplantation (ISHLT) criteria.
ISHLT Cellular Rejection Grading (2004 Revision):
-
Grade 0R: No rejection.
-
Grade 1R (Mild): Interstitial and/or perivascular infiltrate with up to 1 focus of myocyte damage.
-
Grade 2R (Moderate): Two or more foci of infiltrates with associated myocyte damage.
-
Grade 3R (Severe): Diffuse infiltrate with multifocal myocyte damage, with or without edema, hemorrhage, or vasculitis.
b) Flow Cytometry for Immune Cell Infiltration:
-
Harvest the cardiac allograft and mechanically dissociate it into a single-cell suspension. This can be achieved by mincing the tissue followed by enzymatic digestion (e.g., with collagenase and DNase).
-
Prepare a single-cell suspension from the recipient's spleen as a systemic control.
-
Stain the cells with a panel of fluorescently-conjugated antibodies to identify different immune cell populations.
-
Acquire data on a flow cytometer and analyze using appropriate software (e.g., FlowJo).
Suggested Flow Cytometry Panel for Murine Cardiac Allografts:
-
Leukocytes: CD45
-
T-Cells: CD3, CD4, CD8
-
Macrophages/Monocytes: CD11b, F4/80
-
Optional markers:
-
Activation markers: CD44, CD69
-
Regulatory T-cells: FoxP3 (requires intracellular staining)
-
Conclusion
The blockade of CCR1 represents a viable and effective strategy for the amelioration of organ transplant rejection. The data from preclinical models strongly support the role of CCR1 in leukocyte recruitment and subsequent graft damage. The protocols outlined here provide a framework for the in vivo evaluation of novel CCR1 antagonists. Future research should focus on optimizing dosing regimens, exploring combination therapies with other immunosuppressive agents, and further elucidating the downstream effects of CCR1 blockade on the alloimmune response. The development of potent and specific CCR1 antagonists holds significant promise for improving long-term outcomes for transplant recipients.
References
Application Notes and Protocols for Flow Cytometry Analysis of CCR1 Expression on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in the recruitment of various immune cells to sites of inflammation.[1][2] Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). CCR1 is expressed on a wide range of immune cells, including monocytes, macrophages, neutrophils, T cells, B cells, and eosinophils.[3][4] Given its central role in inflammatory responses, CCR1 is a key target for therapeutic intervention in various inflammatory diseases and cancer.
Flow cytometry is a powerful technique for the precise identification and quantification of CCR1 expression on the surface of different immune cell subsets. This document provides detailed application notes and protocols for the analysis of CCR1 expression on immune cells using flow cytometry, intended to support researchers, scientists, and drug development professionals in their study of this important chemokine receptor.
Data Presentation: CCR1 Expression on Human Immune Cells
The following tables summarize the quantitative expression of CCR1 on various human immune cell subsets as determined by flow cytometry. It is important to note that expression levels can vary depending on the activation state of the cells, donor variability, and the specific antibodies and flow cytometry protocols used.
| Immune Cell Subset | CCR1 Expression Level | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) | Reference/Notes |
| Myeloid Cells | ||||
| Monocytes | High | >80% | High | [5] |
| CCR1+/CCR2+ subset | Present | Variable | - | A distinct subpopulation of monocytes co-expresses CCR1 and CCR2. |
| Macrophages | High | Variable | High | Expression can be further modulated by cytokines like IFN-γ. |
| Neutrophils | Low to Moderate | Variable | Low to Moderate | CCR1 expression can be upregulated by inflammatory stimuli such as IFN-γ. |
| Eosinophils | Low | Variable | Low | |
| Basophils | Low | Variable | Low | |
| Lymphoid Cells | ||||
| T Cells | Low to Moderate | Variable | Low to Moderate | |
| B Cells | Low | Variable | Low | |
| NK Cells | Low | Variable | Low |
Data presented is a synthesis from multiple sources and should be used as a general guide. Experimental validation is recommended.
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Objective: To isolate PBMCs from whole blood for subsequent flow cytometry analysis.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fetal Bovine Serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat, the thin white layer containing PBMCs, using a sterile pipette and transfer to a new 15 mL conical tube.
-
Wash the isolated PBMCs by adding 10 mL of PBS containing 2% FBS and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of staining buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL.
Staining for CCR1 and Immune Cell Markers
Objective: To stain PBMCs with fluorescently labeled antibodies for the identification of immune cell subsets and quantification of CCR1 expression.
Materials:
-
Isolated PBMCs (1 x 10^6 cells per sample)
-
Staining Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CCR1 antibody (e.g., PE-conjugated)
-
Fluorochrome-conjugated antibodies for immune cell markers (e.g., FITC-CD14 for monocytes, APC-CD3 for T cells, PerCP-Cy5.5-CD19 for B cells, etc.)
-
Isotype control for the anti-CCR1 antibody
-
Fixable Viability Dye (optional, to exclude dead cells)
-
Flow cytometry tubes
Protocol:
-
Pipette 100 µL of the PBMC suspension (1 x 10^6 cells) into a flow cytometry tube.
-
(Optional) If using a fixable viability dye, follow the manufacturer's instructions for staining.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer containing Fc Block and incubate for 10 minutes at 4°C to block non-specific antibody binding.
-
Without washing, add the predetermined optimal concentration of the anti-human CCR1 antibody and the cocktail of immune cell marker antibodies.
-
In a separate tube, add the isotype control antibody at the same concentration as the anti-CCR1 antibody.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of staining buffer for immediate acquisition on a flow cytometer. Alternatively, resuspend in 1% paraformaldehyde in PBS for fixation and analysis within 24 hours.
Flow Cytometry Acquisition and Analysis
Objective: To acquire and analyze the stained cells to quantify CCR1 expression on different immune cell populations.
Instrumentation:
-
A flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
Acquisition:
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained compensation controls.
-
Acquire a sufficient number of events (typically 100,000 to 500,000 events) for each sample to ensure adequate statistical power for analyzing rare populations.
Gating Strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the lymphocyte and monocyte populations based on their light scatter properties to exclude debris and granulocytes.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets and aggregates.
-
(Optional) Viability Gate: If a viability dye was used, gate on the live cell population.
-
Immune Cell Subsets: From the live singlet gate, identify specific immune cell populations using their characteristic markers (e.g., CD14+ for monocytes, CD3+ for T cells, CD19+ for B cells).
-
CCR1 Expression: Analyze the expression of CCR1 on each gated immune cell subset by creating a histogram of the CCR1 fluorescence intensity. Set the positive gate based on the isotype control staining.
Mandatory Visualizations
Caption: Experimental workflow for CCR1 flow cytometry analysis.
References
- 1. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CCR1 Antagonist 6 in Multiple Myeloma In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells within the bone marrow. The tumor microenvironment plays a critical role in MM pathogenesis, including tumor growth, survival, drug resistance, and dissemination. The chemokine receptor CCR1 and its ligand CCL3 (MIP-1α) have been identified as key players in this process. Elevated levels of CCL3, often secreted by MM cells, are associated with osteolytic bone disease and poor prognosis.[1][2] CCR1, expressed on various cells within the bone marrow niche including osteoclasts and myeloid cells, and on MM cells themselves in a subset of patients, mediates cellular migration and survival signals.[3][4] Consequently, antagonism of CCR1 presents a promising therapeutic strategy to disrupt the supportive tumor microenvironment and inhibit MM progression.[1]
This document provides detailed application notes and protocols for the use of CCR1 antagonist 6 , a pyrrolone-based preferential CCR1 antagonist, in preclinical in vivo models of multiple myeloma. While in vivo data for this specific antagonist in multiple myeloma is emerging, the protocols and expected outcomes are based on extensive studies with other potent CCR1 antagonists such as CCX721 and CCX9588.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using CCR1 antagonists in multiple myeloma models. These data provide a benchmark for expected efficacy when testing this compound.
Table 1: Effect of CCR1 Antagonist (CCX721) on Tumor Burden in the 5TGM1 Murine Myeloma Model
| Treatment Group | Serum M-protein (IgG2bκ, mg/mL) | Reduction in Tumor Burden (%) | p-value |
| Vehicle Control | 19.9 ± 5.9 | - | - |
| CCX721 | 1.7 ± 0.2 | ~91% | < 0.001 |
| Zoledronic Acid | 0.8 ± 0.1 | ~96% | < 0.01 |
Data adapted from a study using the CCR1 antagonist CCX721 in a prophylactic setting. Mice were treated for 28 days, and serum paraprotein levels were measured as a surrogate for tumor burden.
Table 2: Effect of CCR1 Inhibition on Multiple Myeloma Cell Dissemination
| Model | Intervention | Endpoint | Outcome |
| OPM2 Xenograft | CCR1 Knockout | Circulating MM Cells | >95% reduction |
| OPM2 Xenograft | CCR1 Knockout | Bone Marrow & Spleen Dissemination | >95% reduction |
| OPM2 Xenograft | CCX9588 Treatment | Dissemination | Significantly reduced |
| RPMI-8226 Xenograft | CCX9588 Treatment | Dissemination | Significantly reduced |
This table summarizes findings on the role of CCR1 in MM cell dissemination, with data derived from studies involving both genetic knockout and pharmacological inhibition with the CCR1 antagonist CCX9588.
Signaling Pathways
The CCL3/CCR1 signaling axis is integral to the "vicious cycle" of bone destruction and tumor growth in multiple myeloma. Myeloma cells secrete CCL3, which acts on CCR1-expressing osteoclast precursors, promoting their differentiation and activity. Activated osteoclasts resorb bone, releasing growth factors that further fuel myeloma cell proliferation. CCR1 signaling in myeloma cells can also promote their egress from the bone marrow and dissemination to other sites, potentially by desensitizing them to the retention signals mediated by CXCL12. Downstream of CCR1 activation, signaling cascades involving AKT and ERK are implicated in cell survival and migration.
Caption: The CCL3/CCR1 signaling axis in the multiple myeloma bone marrow microenvironment.
Experimental Protocols
Protocol 1: Prophylactic Treatment with this compound in a Syngeneic Murine Myeloma Model
This protocol is designed to assess the ability of this compound to prevent or delay tumor engraftment and growth.
Materials:
-
C57BL/KaLwRij mice (8-10 weeks old)
-
5TGM1-GFP multiple myeloma cells
-
This compound
-
Vehicle control (e.g., polyethylene glycol (PEG), sesame oil)
-
Oral gavage needles
-
Standard cell culture reagents
-
Flow cytometer
-
Bioluminescence imaging system
Procedure:
-
Cell Culture: Culture 5TGM1-GFP cells under standard conditions. Ensure cell viability is >95% before injection.
-
Animal Acclimation: Acclimate C57BL/KaLwRij mice for at least one week before the start of the experiment.
-
Randomization and Treatment Initiation: Randomize mice into treatment and control groups (n=8-10 per group). Begin treatment with this compound (e.g., 15 mg/kg, administered via oral gavage every 12 hours) or vehicle control one day prior to tumor cell inoculation.
-
Tumor Cell Inoculation: On day 0, inject 1 x 10^5 5TGM1-GFP cells in 100 µL of PBS into the tail vein of each mouse.
-
Continued Treatment: Continue daily or twice-daily treatment with this compound or vehicle for the duration of the study (typically 28 days).
-
Monitoring Tumor Burden:
-
Weekly: Monitor serum levels of the monoclonal paraprotein (IgG2bκ) by ELISA as a surrogate for tumor burden.
-
Endpoint (Day 28): Euthanize mice and collect peripheral blood, bone marrow, and spleen.
-
-
Analysis:
-
Flow Cytometry: Quantify the percentage of GFP-positive myeloma cells in the bone marrow, peripheral blood, and spleen.
-
Bioluminescence Imaging: If using luciferase-tagged cells, perform in vivo imaging to visualize and quantify tumor burden.
-
Histology: Analyze bone sections for osteolytic lesions and quantify osteoclast numbers.
-
Caption: Experimental workflow for prophylactic treatment with this compound.
Protocol 2: Therapeutic Treatment with this compound in a Human Myeloma Xenograft Model
This protocol evaluates the efficacy of this compound in treating established tumors and preventing dissemination.
Materials:
-
NOD/SCID gamma (NSG) mice (8-10 weeks old)
-
OPM2 or RPMI-8226 human multiple myeloma cells
-
This compound
-
Vehicle control
-
Intratibial injection supplies
-
Flow cytometer
Procedure:
-
Cell Culture: Culture human myeloma cells as described in Protocol 1.
-
Animal Acclimation and Tumor Inoculation: Following acclimation, inject 5 x 10^5 human myeloma cells in 20 µL of PBS directly into the tibia of each NSG mouse.
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 14 days).
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups and begin administration of this compound (e.g., 15 mg/kg, oral gavage, every 12 hours) or vehicle.
-
Continued Treatment: Continue treatment for a defined period (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues.
-
Analysis of Dissemination:
-
Peripheral Blood: Collect blood via cardiac puncture and quantify circulating tumor cells by flow cytometry (staining for human-specific markers like CD138 and a fluorescent cell tracker).
-
Bone Marrow: Harvest the contralateral (non-injected) femur and tibia, flush the bone marrow, and quantify disseminated tumor cells by flow cytometry.
-
Spleen: Prepare a single-cell suspension from the spleen and quantify tumor cells by flow cytometry.
-
Caption: Experimental workflow for therapeutic treatment and dissemination analysis.
Conclusion
Targeting the CCL3/CCR1 axis with small molecule inhibitors is a scientifically robust strategy for the treatment of multiple myeloma. The available preclinical data for various CCR1 antagonists strongly suggest that this class of compounds can effectively reduce tumor burden, inhibit bone destruction, and prevent the dissemination of myeloma cells. The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in clinically relevant models of multiple myeloma. Successful outcomes in these models would provide a strong rationale for the further clinical development of this compound for the treatment of multiple myeloma and its associated complications.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 3. Expression of the chemokine receptor CCR1 promotes the dissemination of multiple myeloma plasma cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR1 blockade reduces tumor burden and osteolysis in vivo in a mouse model of myeloma bone disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CCR1 Antagonist 6 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of CCR1 antagonist 6 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
This compound, also known as compound 16q, is a potent and selective antagonist for the C-C chemokine receptor 1 (CCR1).[1][2] It belongs to a class of pyrazole amides.[3][4] The reported IC50 value for this compound is approximately 3 nM.[1]
Q2: What are the key in vitro assays to characterize this compound?
The primary in vitro assays for characterizing CCR1 antagonists include:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of the antagonist to the CCR1 receptor.
-
Chemotaxis Assays: To assess the functional ability of the antagonist to block the migration of cells towards a CCR1 ligand.
-
Calcium Mobilization Assays: To measure the antagonist's effect on the intracellular calcium flux induced by CCR1 agonists.
Q3: Which cell lines are suitable for in vitro assays with this compound?
Several cell lines endogenously expressing CCR1 or engineered to overexpress the receptor are commonly used. These include:
-
THP-1 cells: A human monocytic cell line that endogenously expresses CCR1 and is frequently used in chemotaxis and calcium mobilization assays.
-
HEK293 cells: Human embryonic kidney cells that can be transiently or stably transfected to express high levels of CCR1, making them suitable for a variety of assays including binding and signaling studies.
-
CHO-K1 cells: Chinese hamster ovary cells are another common host for stable expression of recombinant CCR1 for binding and functional assays.
-
RPMI 8226 cells: A human multiple myeloma cell line that endogenously expresses CCR1.
-
Primary cells: Isolated human peripheral blood mononuclear cells (PBMCs) or monocytes can also be used.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the powder at -20°C for long-term stability (up to 3 years) and the solvent stock solution at -80°C for up to one year.
Troubleshooting Guides
General Issues
Problem: Inconsistent or non-reproducible results.
-
Possible Cause:
-
Compound Solubility/Stability: The antagonist may have precipitated out of solution or degraded.
-
Cell Health and Passage Number: Cells may be unhealthy, contaminated, or have been passaged too many times, leading to altered receptor expression or signaling.
-
Reagent Variability: Inconsistent quality or concentration of reagents, including the antagonist, agonists, and cell culture media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare fresh dilutions of the antagonist from a new stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Monitor Cell Culture: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range.
-
Standardize Reagents: Use high-quality reagents and prepare fresh solutions. Validate the activity of the agonist in each experiment.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Chemotaxis Assay
Problem: High background migration in the absence of a chemoattractant.
-
Possible Cause:
-
Constitutive CCR1 Activity: CCR1 is known to exhibit constitutive activity, leading to ligand-independent cell migration.
-
Cell Culture Conditions: Sub-optimal cell culture conditions can stress the cells and increase random migration.
-
-
Troubleshooting Steps:
-
Include Proper Controls: Use a known CCR1 antagonist, such as BX-471, as a positive control for inhibiting basal migration.
-
Optimize Cell Density: Titrate the number of cells seeded in the upper chamber to find the optimal density that minimizes random migration while maintaining a good signal-to-noise ratio.
-
Serum Starvation: In some cases, serum-starving the cells for a few hours before the assay can reduce background migration.
-
Problem: The antagonist shows low potency in inhibiting chemotaxis.
-
Possible Cause:
-
Sub-optimal Agonist Concentration: The concentration of the chemoattractant may be too high, making it difficult for the antagonist to compete effectively.
-
Incorrect Incubation Times: Insufficient pre-incubation time with the antagonist or an inappropriate migration time.
-
-
Troubleshooting Steps:
-
Determine Agonist EC50: Perform a dose-response curve for the chemoattractant (e.g., CCL3/MIP-1α) to determine the EC50 or EC80 concentration. Use a concentration at or near the EC80 for antagonist inhibition assays.
-
Optimize Incubation Times: Pre-incubate the cells with the antagonist for a sufficient period (e.g., 30-60 minutes) before adding them to the chemotaxis chamber. Optimize the migration time for your specific cell type.
-
Calcium Mobilization Assay
Problem: No or very weak calcium signal upon agonist stimulation.
-
Possible Cause:
-
Low Receptor Expression: The cell line may have low endogenous expression of CCR1, or the transfection efficiency for recombinant expression may be poor.
-
Dye Loading Issues: Inefficient loading of the calcium-sensitive dye or leakage of the dye from the cells.
-
Cell Health: Unhealthy cells will not respond robustly to stimuli.
-
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm CCR1 expression using techniques like flow cytometry or western blotting.
-
Optimize Dye Loading: Adjust the concentration of the calcium dye and the loading time and temperature according to the manufacturer's instructions.
-
Use Positive Controls: Include a positive control agonist for a different, robustly expressed receptor in your cells to confirm cell health and assay functionality. Ionomycin can be used as a general positive control to induce maximal calcium influx.
-
Problem: High background fluorescence or spontaneous calcium oscillations.
-
Possible Cause:
-
Cell Stress: Mechanical stress during cell handling or sub-optimal buffer conditions can lead to spontaneous calcium signaling.
-
Constitutive Receptor Activity: The constitutive activity of CCR1 can sometimes contribute to a higher basal calcium level.
-
-
Troubleshooting Steps:
-
Gentle Cell Handling: Handle cells gently during plating and dye loading to minimize stress.
-
Optimize Assay Buffer: Ensure the assay buffer is at the correct pH and temperature.
-
Include a Vehicle Control: Always include a vehicle control (e.g., DMSO) to determine the baseline fluorescence.
-
Receptor Binding Assay
Problem: High non-specific binding of the radioligand.
-
Possible Cause:
-
Radioligand Sticking to Surfaces: The radioligand may be binding to the filter plates or other assay components.
-
Incorrect Blocking Agents: The blocking agents in the assay buffer may not be effective.
-
-
Troubleshooting Steps:
-
Pre-soak Filters: Pre-soak the filter plates with a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Optimize Assay Buffer: Include appropriate blocking agents such as bovine serum albumin (BSA) in the binding buffer.
-
Determine Non-specific Binding: Use a high concentration of a known, unlabeled CCR1 ligand to accurately determine the level of non-specific binding.
-
Problem: Low specific binding of the radioligand.
-
Possible Cause:
-
Low Receptor Density: Insufficient number of CCR1 receptors in the cell membrane preparation.
-
Radioligand Degradation: The radioligand may have degraded over time.
-
Sub-optimal Incubation Conditions: Incorrect incubation time or temperature.
-
-
Troubleshooting Steps:
-
Increase Membrane Protein: Increase the amount of cell membrane protein used in each well.
-
Use Fresh Radioligand: Use a fresh batch of radioligand and store it properly.
-
Optimize Incubation: Determine the optimal incubation time and temperature to reach binding equilibrium.
-
Data Presentation
Table 1: Potency of Various CCR1 Antagonists in Different In Vitro Assays
| Antagonist | Assay Type | Cell Line | Ligand | IC50 / Ki (nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | 3 (IC50) | |
| BMS-817399 | Binding | Not Specified | Not Specified | 1 (IC50) | |
| BMS-817399 | Chemotaxis | Not Specified | MIP-1α | 6 (IC50) | |
| BX-471 | Binding | Human CCR1 | Not Specified | 1 (Ki) | |
| BX-471 | Calcium Mobilization | Human CCR1 | MIP-1α | 5.8 (IC50) | |
| J-113863 | Not Specified | Human CCR1 | Not Specified | 0.9 (IC50) | |
| UCB35625 | Chemotaxis | CCR1 transfectants | MIP-1α | 9.6 (IC50) |
Experimental Protocols
Chemotaxis Assay (Transwell-based)
This protocol is adapted for THP-1 cells.
-
Cell Preparation: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS. The day before the assay, centrifuge the cells and resuspend them in serum-free RPMI at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add chemoattractant (e.g., CCL3/MIP-1α at its EC80 concentration) to the lower chamber of a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Cell Quantification:
-
Remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell counter or flow cytometry.
-
Calcium Mobilization Assay
This protocol is for cells expressing CCR1.
-
Cell Plating: Seed CCR1-expressing cells (e.g., transfected HEK293 or THP-1) into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Antagonist Incubation: Add different concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the CCR1 agonist (e.g., CCL3/MIP-1α) at its EC80 concentration into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity (peak signal minus baseline) reflects the intracellular calcium concentration.
Receptor Binding Assay (Radioligand Competition)
This protocol uses cell membranes from CCR1-expressing cells.
-
Membrane Preparation: Prepare cell membranes from a large batch of CCR1-expressing cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine in each well:
-
Cell membrane preparation (e.g., 5-20 µg of protein).
-
A fixed concentration of a suitable radiolabeled CCR1 ligand (e.g., [125I]-CCL3).
-
Varying concentrations of unlabeled this compound.
-
Assay buffer to bring to the final volume.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a Transwell-based chemotaxis assay.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Discovery and optimization of pyrazole amides as antagonists of CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Novel CCR1 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of novel C-C chemokine receptor 1 (CCR1) antagonists. This guide offers detailed experimental protocols, answers to frequently asked questions, and data-driven insights to overcome common challenges in preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of novel CCR1 antagonists?
A1: Novel CCR1 antagonists often exhibit physicochemical properties that can limit their oral bioavailability. Many compounds in this class are lipophilic, leading to poor aqueous solubility, which is a primary hurdle for dissolution in the gastrointestinal (GI) tract. Furthermore, some CCR1 antagonists may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, actively pumping the drug back into the GI lumen and reducing absorption. Metabolic instability, particularly rapid first-pass metabolism in the liver by cytochrome P450 enzymes, can also significantly decrease the amount of active drug reaching systemic circulation.
Q2: What initial in vitro assays should I perform to assess the oral bioavailability potential of my CCR1 antagonist?
A2: A standard initial assessment should include:
-
Aqueous Solubility: Determining the solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8).
-
Caco-2 Permeability Assay: This assay assesses the intestinal permeability of a compound and helps identify if it is a substrate of efflux transporters like P-gp.
-
In Vitro Metabolic Stability Assay: Using human liver microsomes or hepatocytes, this assay determines the rate of metabolism and provides an initial estimate of hepatic clearance.
Q3: My CCR1 antagonist shows high lipophilicity and poor aqueous solubility. What formulation strategies can I employ?
A3: For poorly soluble compounds, several formulation strategies can be effective:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, enhancing dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
-
Salt Formation: For ionizable compounds, forming a salt can improve solubility and dissolution rate.
-
Co-crystals: Forming a crystalline complex with a co-former can enhance solubility and bioavailability.
Q4: My compound has good permeability in the Caco-2 assay, but the oral bioavailability in vivo is still low. What could be the issue?
A4: If permeability is not the limiting factor, the low bioavailability is likely due to high first-pass metabolism in the liver. An in vitro metabolic stability assay with liver microsomes or hepatocytes can confirm this. If the compound is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic "soft spots" in the molecule's structure. Alternatively, co-administration with an inhibitor of the metabolizing enzymes could be explored, though this can lead to drug-drug interaction concerns.
Troubleshooting Guides
Caco-2 Permeability Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Apparent Permeability (Papp) for a Lipophilic Compound | - Poor aqueous solubility in the assay buffer leading to low concentration at the cell monolayer surface.- Non-specific binding of the compound to the assay plate or cell monolayer. | - Use solubility-enhancing excipients in the assay buffer, such as 1% v/v Dimethyl acetamide (DMA), 1% v/v polyethylene glycol (PEG) 400, or 4% w/v bovine serum albumin (BSA).[1] - Ensure the final concentration of organic solvent (e.g., DMSO) is low and consistent across experiments. - Pre-treat plates with a blocking agent to reduce non-specific binding. |
| High Efflux Ratio (Papp B-A / Papp A-B > 2) | The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp). | - Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. - If confirmed, medicinal chemistry efforts may be needed to modify the structure to reduce P-gp substrate activity. |
| Poor Mass Balance/Low Recovery | - Compound instability in the assay buffer.- High intracellular accumulation.- Strong binding to the plasticware. | - Assess the stability of the compound in the assay buffer over the time course of the experiment. - Lyse the cells at the end of the experiment to quantify intracellular drug concentration. - Use low-binding plates or add BSA to the basolateral chamber to reduce non-specific binding.[2] |
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Very Rapid Disappearance of the Compound | High intrinsic clearance due to extensive metabolism by cytochrome P450 enzymes. | - Confirm that the disappearance is NADPH-dependent by running a control without the NADPH regenerating system. - Use specific CYP450 inhibitors to identify the primary metabolizing enzymes. - Consider structural modifications to block the sites of metabolism. |
| No Disappearance of the Compound | - The compound is not a substrate for microsomal enzymes.- The compound is an inhibitor of the metabolizing enzymes.- Issues with the assay components (e.g., inactive microsomes or NADPH). | - Confirm the activity of the liver microsomes using a positive control compound with a known metabolic rate. - Test the compound for inhibitory activity against major CYP450 isoforms. - The compound may be cleared by non-CYP450 pathways (e.g., glucuronidation); consider using hepatocytes which have a broader range of metabolic enzymes. |
| High Variability Between Replicates | - Poor solubility of the compound in the incubation buffer leading to inconsistent concentrations.- Pipetting errors. | - Ensure the final concentration of the organic solvent is low and the compound is fully dissolved before adding to the incubation. - Use automated liquid handlers for precise and consistent pipetting. |
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters for several CCR1 antagonists from preclinical studies. These values can serve as a benchmark for your own compounds.
Table 1: Preclinical Oral Pharmacokinetic Parameters of Selected CCR1 Antagonists
| Compound | Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| BMS-753426 (CCR2 Antagonist) | Rat | 10 | 2.0 | 1230 | 8640 | 79 | [3] |
| BMS-753426 (CCR2 Antagonist) | Dog | 2 | 1.0 | 1160 | 5450 | 100 | [3] |
| Dual CCR2/CCR5 Antagonist (13d) | Rat | 25 | N/A | N/A | 9294 | 68 | [4] |
| Dual CCR2/CCR5 Antagonist (13d) | Cynomolgus Monkey | 1.4 | N/A | N/A | 862 | 46 | |
| Oxypeucedanin | Rat | 20 | 3.38 | N/A | N/A | 10.26 |
Note: Data for specific CCR1 antagonists like BX 471, AZD-4818, and CP-481,715 from single comprehensive sources is limited in the public domain. The table includes data on related chemokine receptor antagonists to provide a relevant comparison.
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the bidirectional permeability of a CCR1 antagonist across a Caco-2 cell monolayer.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto Transwell® inserts (e.g., 12-well or 24-well plates) at an appropriate density.
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Assay Procedure:
-
On the day of the experiment, wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.
-
Prepare the dosing solution of the test compound in HBSS. A low percentage of a co-solvent like DMSO may be used if necessary, but should be kept consistent.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the donor chamber.
3. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: (Papp B-A) / (Papp A-B).
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of a CCR1 antagonist.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (in a suitable organic solvent)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Internal standard for analytical quantification
2. Assay Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubate the HLMs and the master mix at 37°C.
-
Initiate the reaction by adding the test compound to the pre-warmed HLM/master mix solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.
-
Include a positive control compound with known metabolic properties to ensure the assay is performing correctly.
3. Sample Analysis and Data Calculation:
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway and point of antagonist inhibition.
Experimental Workflow for Oral Bioavailability Assessment
Caption: A typical experimental workflow for assessing and improving oral bioavailability.
References
- 1. A systematic evaluation of solubility enhancing excipients to enable the generation of permeability data for poorly soluble compounds in Caco-2 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 3. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of CCR1 Antagonist BX471
Disclaimer: This document is intended for research professionals. The information provided is for guidance and troubleshooting purposes. "CCR1 antagonist 6" is a placeholder; this guide uses the well-characterized CCR1 antagonist BX471 as a representative example. All protocols should be adapted and optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is CCR1 antagonist BX471, and what is its primary mechanism of action?
A1: BX471 is a potent, orally active, non-peptide antagonist of the C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism is to bind to CCR1 and block the downstream signaling induced by its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[2][3] This inhibition prevents CCR1-mediated effects like Ca2+ mobilization, chemotaxis, and leukocyte migration, which are key processes in inflammatory responses.[1]
Q2: Why is it critical to assess the off-target effects of BX471?
A2: Assessing off-target effects is crucial for several reasons:
-
Safety and Toxicity: Unintended interactions with other receptors, kinases, or enzymes can lead to adverse effects and cellular toxicity.[4] Identifying these interactions early in development helps to predict potential liabilities.
-
Data Interpretation: Off-target binding can confound experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of CCR1. A clean selectivity profile ensures that the biological effects are indeed due to on-target activity.
-
Therapeutic Index: Understanding the selectivity of a compound helps in determining its therapeutic window. A highly selective drug can often be used at higher concentrations with a lower risk of side effects.
Q3: How selective is BX471 for CCR1 over other related chemokine receptors?
A3: BX471 demonstrates high selectivity for human CCR1. It exhibits a 250-fold greater selectivity for CCR1 compared to CCR2, CCR5, and CXCR4. This selectivity is important as these receptors share structural similarities and can be involved in related inflammatory pathways.
Q4: Has BX471 been screened against broader panels of receptors or kinases?
Quantitative Selectivity Data
The following tables summarize the available quantitative data on the binding affinity and functional inhibition of BX471.
Table 1: On-Target and Chemokine Receptor Selectivity of BX471
| Target | Ligand Displaced | Assay Type | Species | Ki (nM) | IC50 (nM) | Selectivity Fold (vs. hCCR1 Ki) |
| CCR1 | MIP-1α (CCL3) | Binding Assay | Human | 1.0 | - | 1x |
| CCR1 | MCP-3 (CCL7) | Binding Assay | Human | 5.5 | - | 5.5x |
| CCR1 | MIP-1α (CCL3) | Binding Assay | Mouse | 215 ± 46 | - | 215x |
| CCR1 | MIP-1α (CCL3) | Ca2+ Mobilization | Human | - | 5.8 ± 1 | - |
| CCR1 | MIP-1α (CCL3) | Ca2+ Mobilization | Mouse | - | 198 ± 7 | - |
| CCR2 | - | Binding Assay | Human | >250 | - | >250x |
| CCR5 | - | Binding Assay | Human | >250 | - | >250x |
| CXCR4 | - | Binding Assay | Human | >250 | - | >250x |
Data compiled from multiple sources.
Table 2: Broader Off-Target Screening Summary for BX471
| Target Class | Panel Size | Result | Quantitative Data |
| GPCRs | 28 | >10,000-fold selectivity for CCR1 | Specific affinities not publicly available. |
| Kinases | Not Specified | Potential interaction suggested by MeSH terms in a review article. | No public quantitative screening data found. |
Experimental Workflows and Signaling Pathways
Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is to determine the binding affinity (Ki) of a test compound (e.g., BX471) for CCR1 by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing human CCR1.
-
Radioligand: [125I]-MIP-1α (CCL3).
-
Test Compound: BX471, serially diluted.
-
Non-specific competitor: High concentration of unlabeled MIP-1α (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of BX471 in binding buffer.
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL binding buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.1-0.2 nM), and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL non-specific competitor, 50 µL radioligand, and 100 µL of membrane preparation.
-
Competition Wells: Add 50 µL of each BX471 dilution, 50 µL radioligand, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking to reach binding equilibrium.
-
Harvesting: Transfer the contents of the wells to a 96-well filter plate. Rapidly wash the filters 3-5 times with ice-cold binding buffer to separate bound from free radioligand.
-
Counting: Allow filters to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Calculate Percent Inhibition for each BX471 concentration: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).
-
Plot % Inhibition vs. log[BX471] and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd), where Kd is the dissociation constant of the radioligand.
-
Protocol 2: Transwell Chemotaxis Assay
This protocol assesses the functional ability of BX471 to inhibit cell migration towards a CCR1 ligand.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes or transfected cell lines).
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: BX471.
-
Assay Medium: Serum-free RPMI with 0.5% BSA.
-
Transwell inserts (e.g., 24-well format with 5 µm pore size).
-
Staining solution (e.g., DAPI or Crystal Violet) or a cell viability reagent (e.g., Calcein-AM).
-
Microplate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 2-4 hours prior to the assay. Resuspend cells in assay medium at a concentration of 1 x 106 cells/mL.
-
Compound Pre-incubation: In a separate tube, incubate the cell suspension with various concentrations of BX471 (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the 24-well plate. For a negative control, add assay medium without chemoattractant.
-
Upper Chamber: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension (containing BX471 or vehicle) into the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours. The optimal time will depend on the cell type and should be determined empirically.
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Gently wipe the top side of the insert membrane with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol for 10-15 minutes.
-
Stain the cells (e.g., with 0.1% Crystal Violet for 20 minutes), wash thoroughly, and allow to dry.
-
Elute the dye with a solvent (e.g., 10% acetic acid) and measure the absorbance on a plate reader. Alternatively, count the stained cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Calculate the percent inhibition of migration for each BX471 concentration relative to the vehicle control (cells that migrated towards the chemoattractant without any inhibitor).
-
Plot percent inhibition vs. log[BX471] to determine the IC50 value.
-
Troubleshooting Guide
Q5: In my binding assay, the non-specific binding (NSB) is very high (>50% of total binding). What can I do?
A5: High NSB can obscure your specific signal. Here are common causes and solutions:
-
Radioligand Issues: The radioligand may be sticking to the filter plate or assay tubes. Try pre-treating plates with a blocking agent like BSA. Also, ensure the radioligand has not degraded; use a fresh batch if necessary.
-
Membrane Concentration: You may be using too much membrane protein. Titrate the amount of membrane preparation to find an optimal concentration that gives a robust specific signal without elevating NSB.
-
Insufficient Washing: Increase the number of wash cycles (e.g., from 3 to 5) or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Avoid letting the filters dry out between washes.
-
Hydrophobic Compound: If your radioligand or test compound is highly hydrophobic, it may bind non-specifically to lipids or plastic. Including a small amount of BSA (e.g., 0.1%) in the binding buffer can help reduce this.
Q6: My chemotaxis assay shows high background migration in the negative control wells (no chemoattractant). What's causing this?
A6: High background migration (chemokinesis) can mask the specific chemotactic response.
-
Cell Health: Ensure cells are healthy and not overly confluent before starting the assay. Stressed or dying cells can migrate randomly.
-
Serum Starvation: Inadequate serum starvation can lead to high basal migration. Ensure cells are properly starved for the optimized duration. However, prolonged starvation can also harm cells, so this step needs to be balanced.
-
Mechanical Agitation: Handle the plates gently. Vibrations or agitation can cause cells to fall through the pores of the membrane, artificially inflating migration counts.
-
Contamination: Check for any contamination in the cell culture or reagents that might be acting as an unintended chemoattractant.
Q7: The IC50 value for BX471 is much higher in my cellular chemotaxis assay than the Ki from my binding assay. Is this normal?
A7: Yes, a discrepancy between biochemical (binding) and cellular (functional) potencies is common and can be due to several factors:
-
Cellular Barriers: The compound must cross the cell membrane to reach its target, and it may be subject to efflux pumps, which can lower its effective intracellular concentration.
-
Protein Binding: The compound can bind to proteins in the assay medium (like BSA), reducing the free concentration available to interact with the receptor.
-
Assay Conditions: The conditions of a cell-based assay (37°C, presence of ATP, complex signaling networks) are very different from a purified membrane binding assay. For instance, high endogenous ligand concentrations in a cellular system could compete with the antagonist.
-
Signal Amplification: In functional assays, a small amount of receptor occupancy may be sufficient to trigger a significant downstream signal. Therefore, higher concentrations of an antagonist may be needed to fully block the amplified response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BX471: a CCR1 antagonist with anti-inflammatory activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictions of CCR1 chemokine receptor structure and BX 471 antagonist binding followed by experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Addressing Species Cross-Reactivity of CCR1 Antagonist 6
Welcome to the technical support center for CCR1 antagonist 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a critical aspect of preclinical development: species cross-reactivity between human and mouse. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency on human CCR1?
This compound, also referred to as compound 16q, is a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1). It has a reported half-maximal inhibitory concentration (IC50) of 3 nM for human CCR1.[1]
Q2: Is there reported data on the potency of this compound on mouse CCR1?
Currently, publicly available literature, including the initial discovery publication, does not report the IC50 value of this compound for the mouse CCR1 receptor. This lack of data is a common challenge in preclinical drug development, where compounds are often optimized for the human target.
Q3: Why might a CCR1 antagonist show different activity between human and mouse?
Differences in activity are typically due to variations in the amino acid sequences of the receptors between species. These differences can alter the binding pocket of the receptor, affecting how the antagonist binds. Human and mouse CCR1 share approximately 80% amino acid identity, but even minor changes in key residues within the binding site can significantly impact antagonist affinity.
Q4: What are the key differences between human and mouse CCR1 signaling?
Both human and mouse CCR1 are G protein-coupled receptors (GPCRs) that are activated by a range of CC chemokines, leading to downstream signaling cascades that mediate inflammatory cell migration. While the overall signaling pathway is conserved, the ligand repertoire and their binding affinities can differ between species. For instance, human CCR1 binds to CCL3, CCL5, CCL7, and CCL15, among others. Mouse Ccr1 also binds to many of these ligands, but there can be variations in affinity and signaling efficacy.
Troubleshooting Guides
Problem: this compound is potent in my human cell-based assay but shows little to no effect in my mouse model.
This is a classic species cross-reactivity issue. Here’s a step-by-step guide to troubleshoot this problem:
Step 1: Confirm Target Expression
-
Action: Verify the expression of CCR1 in the specific mouse cells or tissues relevant to your in vivo model. Use techniques like qPCR, western blot, or flow cytometry with a validated anti-mouse Ccr1 antibody.
-
Rationale: Lack of antagonist effect could be due to low or absent target expression in the mouse system.
Step 2: Determine the Potency of this compound on Mouse CCR1
-
Action: Perform in vitro assays to determine the IC50 of this compound on mouse CCR1. This can be done using:
-
A competitive radioligand binding assay with cells expressing mouse Ccr1.
-
A functional assay, such as a chemotaxis assay or a calcium flux assay, using mouse cells endogenously expressing Ccr1 or a cell line stably transfected with mouse Ccr1.
-
-
Rationale: This will provide the quantitative data needed to confirm if the lack of in vivo effect is due to poor potency on the mouse receptor.
Step 3: Analyze the Amino Acid Sequence Differences
-
Action: Compare the amino acid sequences of human and mouse CCR1, paying close attention to the transmembrane domains that form the antagonist binding pocket.
-
Rationale: Identifying specific amino acid substitutions in the binding site can provide a molecular explanation for the observed differences in potency. A sequence alignment is provided in the "Data Presentation" section below.
Step 4: Consider a Humanized Mouse Model
-
Action: If this compound is confirmed to be highly selective for human CCR1, consider using a humanized mouse model. These are genetically engineered mice that express the human CCR1 receptor.
-
Rationale: This allows for the in vivo evaluation of a human-specific antagonist in a relevant physiological context. This approach has been successfully used for other human-specific CCR antagonists.
Data Presentation
Table 1: Potency of this compound
| Species | Receptor | IC50 |
| Human | CCR1 | 3 nM[1] |
| Mouse | Ccr1 | Data not publicly available |
Table 2: Comparison of Human and Mouse CCR1
| Feature | Human CCR1 | Mouse Ccr1 |
| Gene Name | CCR1 | Ccr1 |
| Amino Acid Identity | - | ~80% |
| Key Ligands | CCL3, CCL5, CCL7, CCL8, CCL13, CCL14, CCL15, CCL16, CCL23 | Ccl3, Ccl5, Ccl7, Ccl8, Ccl9, Ccl13, Ccl14, Ccl15 |
Figure 1: Amino Acid Sequence Alignment of Human and Mouse CCR1
An alignment of the human and mouse CCR1 protein sequences can be visualized --INVALID-LINK--. This alignment highlights the differences in amino acid residues, particularly in the transmembrane regions that are critical for antagonist binding.
Experimental Protocols
1. Radioligand Binding Assay to Determine IC50
This protocol is for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CCR1 receptor.
-
Materials:
-
Cell membranes from cells expressing either human CCR1 or mouse Ccr1.
-
Radiolabeled CCR1 ligand (e.g., [125I]-CCL3).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, radiolabeled ligand (at a concentration close to its Kd), and the diluted antagonist or vehicle control.
-
Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
2. Chemotaxis Assay to Measure Functional Antagonism
This protocol measures the ability of an antagonist to inhibit cell migration towards a CCR1 ligand.
-
Materials:
-
Cells expressing either human CCR1 or mouse Ccr1 (e.g., monocytes, or a transfected cell line).
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts).
-
Chemoattractant (e.g., human or mouse CCL3).
-
This compound.
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Cell staining and quantification reagents (e.g., Calcein-AM or a cell counter).
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add the chemoattractant to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the lower chamber and add the pre-incubated cells to the top of the insert.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 1-3 hours) at 37°C in a CO2 incubator.
-
Remove the insert and quantify the number of cells that have migrated to the lower chamber.
-
Plot the percentage of inhibition of cell migration against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Caption: Experimental workflow for troubleshooting species cross-reactivity.
Caption: Decision tree for troubleshooting lack of in vivo efficacy.
References
CCR1 Antagonist Clinical Trials: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and reasons behind the clinical trial failures of C-C Chemokine Receptor 1 (CCR1) antagonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why have numerous CCR1 antagonists failed in clinical trials despite promising preclinical data?
A1: The failure of CCR1 antagonists in clinical trials is a multifactorial issue. Several key reasons have been identified:
-
Redundancy in the Chemokine System: The chemokine system is highly complex and redundant. Multiple chemokines can bind to the same receptor, and a single chemokine can bind to multiple receptors. This redundancy may allow for compensatory mechanisms to overcome the blockade of a single receptor like CCR1, diminishing the therapeutic effect in a complex in vivo environment.
-
Species-Specific Differences: Significant differences exist in the expression and function of CCR1 between humans and the animal models used in preclinical studies. For instance, in mouse models, CCR1 is a chemotactic factor for neutrophils but not monocytes, which complicates the translation of preclinical findings to human subjects.[1]
-
Insufficient Receptor Occupancy: It is hypothesized that for a CCR1 antagonist to be effective, a very high level of receptor occupancy may be required at all times to sufficiently inhibit monocyte migration in vivo.[2] Achieving and maintaining such high levels of receptor blockade can be challenging from a pharmacokinetic and pharmacodynamic perspective.
-
Lack of Efficacy in Broad Patient Populations: Many clinical trials have taken a broad approach, enrolling patients with a wide variety of disease severities and phenotypes. This heterogeneity may have masked potential benefits in specific patient subpopulations that might be more responsive to CCR1 inhibition.
-
Development of Antagonist Tolerance: Prolonged exposure to antagonists can lead to a progressive reduction in drug efficacy, a phenomenon known as antagonist tolerance. This can occur with G-protein coupled receptors like CCR1 and may explain the low efficacy observed in some clinical trials.[3]
-
Off-Target Effects: Some CCR1 antagonists have been shown to have off-target effects, such as cross-reactivity with other receptors, which can lead to unforeseen side effects and complicate the interpretation of clinical trial results.
-
Complex Pharmacokinetics: The metabolism and pharmacokinetic profiles of some CCR1 antagonists have been complex, making it difficult to maintain therapeutic drug concentrations. For example, MLN3897 was found to be extensively metabolized in humans.
Q2: What are some examples of CCR1 antagonists that have failed in clinical trials and for which diseases?
A2: Several CCR1 antagonists have been evaluated in clinical trials for various inflammatory diseases, with disappointing results. These include:
-
BX471 (Berlex/Schering AG): Investigated for multiple sclerosis, but failed to show therapeutic efficacy.[4]
-
CP-481,715 (Pfizer): Tested for rheumatoid arthritis, but did not demonstrate significant clinical efficacy.
-
AZD-4818 (AstraZeneca): Evaluated for Chronic Obstructive Pulmonary Disease (COPD), but showed no beneficial treatment effect.
-
MLN3897 (Millennium): Investigated for rheumatoid arthritis.
Troubleshooting Guides
In Vitro Chemotaxis Assays
Issue: High variability or lack of a clear chemotactic response.
| Potential Cause | Troubleshooting Step |
| Suboptimal Chemoattractant Concentration | Perform a dose-response curve to determine the optimal concentration of the CCR1 ligand (e.g., CCL3/MIP-1α, CCL5/RANTES) for inducing monocyte chemotaxis. |
| Low Cell Viability | Ensure cells are healthy and have high viability before starting the assay. Use freshly isolated primary monocytes or a well-maintained monocytic cell line. |
| Incorrect Incubation Time | Optimize the incubation time. Too short of a duration may not allow for sufficient migration, while too long may lead to desensitization or random migration. |
| Presence of Serum in Assay Medium | Serum contains various chemokines and growth factors that can interfere with the specific chemotactic response. Conduct the assay in serum-free medium.[5] |
| Inappropriate Pore Size of Transwell Insert | The pore size of the transwell membrane should be appropriate for the size of the cells being used (typically 3-8 µm for monocytes). |
Radioligand Binding Assays
Issue: High non-specific binding.
| Potential Cause | Troubleshooting Step |
| Hydrophobic Radioligand | Hydrophobic radioligands tend to have higher non-specific binding. Consider using a more hydrophilic alternative if available. |
| Excessive Radioligand Concentration | Use a radioligand concentration at or below the Kd value to minimize non-specific binding. |
| Inadequate Washing | Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand. |
| High Protein Concentration in Membrane Prep | Titrate the amount of membrane protein used in the assay to find the optimal balance between specific and non-specific binding. |
| Inappropriate Blocking Agents | Include bovine serum albumin (BSA) or other blocking agents in the assay buffer to reduce non-specific binding to the filter and other surfaces. |
Quantitative Data from Clinical Trials
Table 1: Efficacy Data from a Phase IIa Trial of AZD4818 in COPD
| Outcome Measure | AZD4818 (300 µg twice daily) | Placebo | p-value |
| Change from baseline in FEV₁ (L) | 0.026 | - | 0.69 |
| Change from baseline in morning PEF (L/min) | -6 | - | 0.23 |
Table 2: Efficacy Data from a Phase II Trial of CCX354-C in Rheumatoid Arthritis (ACR20 Response at Week 12)
| Treatment Group | ACR20 Response Rate | p-value (vs. Placebo) |
| Placebo | 39% | - |
| CCX354-C 100 mg twice daily | 43% | 0.62 |
| CCX354-C 200 mg once daily | 52% | 0.17 |
Experimental Protocols
Monocyte Chemotaxis Assay (Transwell-Based)
-
Cell Preparation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or a similar method.
-
Alternatively, use a human monocytic cell line (e.g., THP-1, U937).
-
Resuspend cells in serum-free assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Place a transwell insert with a 5 µm pore size into the wells of a 24-well plate.
-
Add the chemoattractant (e.g., recombinant human CCL3/MIP-1α) at the desired concentration to the lower chamber in serum-free medium. For antagonist studies, pre-incubate the cells with the CCR1 antagonist for 30 minutes at 37°C before adding them to the upper chamber.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, remove the transwell insert.
-
Quantify the number of migrated cells in the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.
-
Counting the cells using a hemocytometer or an automated cell counter.
-
Lysing the cells and quantifying a cellular component (e.g., using a CyQuant assay).
-
-
CCR1 Radioligand Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293-CCR1).
-
Homogenize the cells in a hypotonic lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 5-20 µg of protein), the radiolabeled CCR1 ligand (e.g., ¹²⁵I-CCL3), and the unlabeled competitor (the CCR1 antagonist being tested) in a final volume of 200 µL of binding buffer.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CCR1 ligand.
-
To determine total binding, include wells with only the radioligand and membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the antagonist by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Caption: General workflow for the development of a CCR1 antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Technical Support Center: CCR1 Antagonist Radioligand Binding Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing CCR1 antagonist radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a CCR1 antagonist radioligand binding assay?
A1: A CCR1 antagonist radioligand binding assay is a technique used to study the interaction of potential antagonist compounds with the C-C chemokine receptor type 1 (CCR1). The assay works by competing a known radiolabeled ligand (that binds to CCR1) with an unlabeled test compound (the potential antagonist). The amount of radioligand bound to the receptor is measured, and a decrease in this signal in the presence of the test compound indicates that the compound is binding to the receptor and acting as an antagonist.
Q2: Which radioligand is commonly used for CCR1 binding assays?
A2: A commonly used radioligand for CCR1 binding assays is [125I]-CCL3 (also known as MIP-1α).[1] Other ligands such as [125I]-MIP-1α have also been reported.[2]
Q3: What cell lines or membrane preparations are suitable for this assay?
A3: Cell lines that endogenously express CCR1, such as the human multiple myeloma cell line RPMI 8226 and the human acute monocytic leukemia cell line THP-1, are suitable for these assays.[1][3] Additionally, HEK293 cells transfected to express the CCR1 receptor are also commonly used.[1] Assays are typically performed using membrane preparations from these cells.
Q4: What is "non-specific binding" and how is it determined?
A4: Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as the filter apparatus, lipids, or other proteins. It is determined by measuring the amount of radioligand bound in the presence of a high concentration of an unlabeled ligand that saturates the specific binding sites on the CCR1 receptor. Any remaining bound radioactivity is considered non-specific.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | High concentration of radioligand. | Use a lower concentration of the radioligand, ideally at or below its Kd value. |
| High concentration of membrane protein. | Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per well, but this may need to be optimized. | |
| Insufficient washing. | Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. | |
| Radioligand binding to filters. | Pre-soak the filters in a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce non-specific adherence. | |
| Hydrophobic nature of the radioligand. | Include BSA, salts, or detergents in the assay buffer to minimize non-specific hydrophobic interactions. | |
| Low Specific Binding Signal | Low receptor expression in the cell line. | Use a cell line with higher CCR1 expression or consider transfecting cells to overexpress the receptor. |
| Inactive receptor. | Ensure proper membrane preparation and storage to maintain receptor integrity. Avoid repeated freeze-thaw cycles. | |
| Insufficient incubation time. | Ensure the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally. | |
| Incorrect buffer composition. | Optimize the assay buffer composition, including pH and ionic strength, for optimal receptor binding. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique, especially when handling small volumes. |
| Incomplete mixing of reagents. | Gently agitate the assay plate during incubation to ensure a homogenous mixture. | |
| Uneven cell membrane distribution. | Ensure the membrane preparation is well-homogenized before aliquoting into assay wells. | |
| Inconsistent washing of filters. | Use an automated cell harvester for consistent and rapid washing of the filters. |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive radioligand binding assay using membranes from CCR1-expressing cells.
1. Membrane Preparation:
-
Culture CCR1-expressing cells (e.g., HEK293-CCR1 or RPMI 8226) to a sufficient density.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.
2. Binding Assay:
-
Thaw the membrane aliquots on ice and resuspend in the assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Unlabeled CCR1 antagonist (at various concentrations for competition curve) or buffer (for total binding) or a saturating concentration of a known unlabeled CCR1 ligand (for non-specific binding).
-
CCR1 membrane preparation (e.g., 10 µg of protein).
-
Radioligand (e.g., [125I]-CCL3 at a concentration near its Kd, for instance, 2 pM).
-
-
Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 2 hours at 37°C).
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a blocking agent (e.g., 0.3% PEI).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the specific binding as a function of the antagonist concentration.
-
Analyze the data using non-linear regression to determine the IC50 value of the antagonist.
Quantitative Data Summary
The following table summarizes the inhibitory potencies (IC50 or pIC50 values) of various CCR1 antagonists from published studies.
| Antagonist | Cell Line/Membrane | Radioligand | IC50 / pIC50 | Reference |
| AZD4818 | HEK_CCR1Gqi5 membranes | [125I]-CCL3 | pIC50 = 8.5 | |
| BX471 | HEK_CCR1Gqi5 membranes | [125I]-CCL3 | pIC50 = 8.2 | |
| CCX354 | HEK_CCR1Gqi5 membranes | [125I]-CCL3 | pIC50 = 8.8 | |
| CP-481715 | HEK_CCR1Gqi5 membranes | [125I]-CCL3 | pIC50 = 8.1 | |
| MLN-3897 | RPMI 8226 membranes | [125I]-CCL3 | pIC50 = 8.4 | |
| PS899877 | HEK_CCR1Gqi5 membranes | [125I]-CCL3 | pIC50 = 8.3 | |
| Compound 1 | HEK 293-CCR1 cells | 125I-MIP-1α | Ki = 40 nM |
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling cascade upon ligand binding.
Experimental Workflow: CCR1 Antagonist Radioligand Binding Assay
Caption: Workflow for a CCR1 antagonist radioligand binding assay.
References
- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Small Molecule CCR1 Inhibitors
Welcome to the technical support center for researchers utilizing small molecule C-C Motif Chemokine Receptor 1 (CCR1) inhibitors in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate cytotoxicity and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My small molecule CCR1 inhibitor is showing high cytotoxicity at concentrations where I expect to see specific inhibition. What are the common causes?
A1: High cytotoxicity can stem from several factors beyond on-target inhibition. The most common culprits include:
-
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity. It is crucial to review the selectivity profile of your specific inhibitor.[1][2]
-
Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in your cell culture medium at or below 0.5%.[3]
-
Compound precipitation: Poor solubility of the inhibitor in aqueous cell culture media can lead to the formation of precipitates, which can cause physical stress and cytotoxicity to cells.[4]
-
Metabolic instability: The inhibitor may be metabolized by the cells into a more toxic compound.[5]
-
Inherent sensitivity of the cell line: Some cell lines are more sensitive to chemical treatments than others.
Q2: How can I determine if the observed cytotoxicity is due to an off-target effect of my CCR1 inhibitor?
A2: Differentiating on-target from off-target cytotoxicity is a critical step. Here are some strategies:
-
Use a structurally different CCR1 inhibitor: If a second, structurally unrelated CCR1 inhibitor produces the same biological effect without the same level of cytotoxicity, it suggests the toxicity of your primary inhibitor is likely due to off-target effects.
-
Perform a rescue experiment: If the cytotoxicity is on-target, it should be rescued by the addition of a natural ligand for CCR1, such as CCL3 (MIP-1α) or CCL5 (RANTES), which would compete with the inhibitor for binding to the receptor.
-
Utilize a CCR1 knockout or knockdown cell line: If the inhibitor is still cytotoxic in cells that do not express CCR1, the toxicity is definitively off-target.
-
Consult off-target profiling data: Review published data or use commercially available services to screen your inhibitor against a panel of kinases and other common off-target proteins.
Q3: My CCR1 inhibitor is precipitating in the cell culture medium. How can I improve its solubility and minimize precipitation-induced cytotoxicity?
A3: Improving the solubility of small molecules in aqueous solutions is a common challenge. Here are some troubleshooting steps:
-
Optimize the dilution method: Instead of adding a small volume of highly concentrated stock directly into the full volume of media, perform a serial dilution. First, dilute the stock in a smaller volume of media, mix thoroughly, and then add this to the final volume.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.
-
Use a co-solvent: For particularly insoluble compounds, a small percentage of a biocompatible co-solvent may be necessary. However, always run a vehicle control to account for any effects of the co-solvent itself.
-
Determine the kinetic solubility: Before your main experiment, perform a kinetic solubility assay to determine the maximum concentration of your inhibitor that remains soluble in your specific cell culture medium over the time course of your experiment.
Q4: How can I assess whether my CCR1 inhibitor is being metabolized into a toxic byproduct?
A4: Assessing metabolic stability and the formation of toxic metabolites typically involves more advanced assays:
-
In vitro metabolism assays: Incubating your inhibitor with liver microsomes or hepatocytes can provide information on its metabolic stability and the potential metabolites formed. These metabolites can then be tested for cytotoxicity.
-
LC-MS/MS analysis: Liquid chromatography-mass spectrometry can be used to identify and quantify the parent inhibitor and its metabolites in cell lysates or culture supernatant after treatment.
Troubleshooting Guides
Guide 1: High Background Signal in Cell Viability Assays
High background can obscure the true cytotoxic effect of your CCR1 inhibitor.
| Possible Cause | Recommended Solution | Expected Outcome |
| Reagent Degradation | Store assay reagents as recommended by the manufacturer, protected from light. | Reduced background signal in control wells. |
| Media Interference | Run a "no-cell" control with media, your inhibitor, and the assay reagent to check for direct reactions. | Identification of any chemical interference causing a false signal. |
| Microbial Contamination | Regularly check cell cultures for any signs of bacterial or fungal contamination. | Elimination of artificially high metabolic readings from contaminants. |
| High Cell Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. | Linear and reproducible assay results. |
Guide 2: Inconsistent Cytotoxicity Results
| Possible Cause | Recommended Solution | Expected Outcome |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent inhibitor potency across experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | Reduced variability in cellular response to the inhibitor. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Improved consistency of replicates. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. | Minimized variability due to evaporation. |
Quantitative Data Summary
The following table summarizes publicly available IC50 values for cytotoxicity of selected CCR1 inhibitors in different cancer cell lines. Note that these values can vary depending on the cell line, assay type, and experimental conditions.
| Inhibitor | Cell Line | Assay Type | Incubation Time (h) | Cytotoxicity IC50 (µM) |
| Compound 1 | HCT-116 (colorectal carcinoma) | Not Specified | Not Specified | 22.4 |
| Compound 2 | HCT-116 (colorectal carcinoma) | Not Specified | Not Specified | 0.34 |
| Compound 5 | HCT-116 (colorectal carcinoma) | Not Specified | Not Specified | 1.64 |
| Compound 9 | NCI-H460 (non-small-cell lung cancer) | Not Specified | Not Specified | 0.43 |
| Nerolidol | Parasites | Not Specified | Not Specified | 0.008 mM |
| (+)-limonene | Parasites | Not Specified | Not Specified | 0.549 mM |
| α-terpineol | Parasites | Not Specified | Not Specified | 0.678 mM |
| 1,8-cineole | Parasites | Not Specified | Not Specified | 4.697 mM |
Note: The specific CCR1 inhibitors "Compound 1, 2, 5, and 9" and the terpenes are included as examples of reported cytotoxicity values for small molecules in the provided search results, but they are not confirmed to be specific CCR1 inhibitors. This table is for illustrative purposes of how such data would be presented.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the CCR1 inhibitor in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the inhibitor or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol provides a method for measuring caspase-3 and -7 activity as an indicator of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1-3 from the General Cell Viability Assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the desired incubation period with the inhibitor, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Antagonist Tolerance in Long-Term CCR1 Inhibition Studies
<
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding antagonist tolerance observed in long-term studies of C-C Chemokine Receptor 1 (CCR1) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is CCR1 antagonist tolerance?
A: CCR1 antagonist tolerance is a phenomenon where the efficacy of a CCR1 antagonist diminishes over time with prolonged or repeated administration.[1][2] This results in a reduced ability of the antagonist to block CCR1-mediated signaling and cellular responses, such as leukocyte migration, which is a key function of this receptor in inflammatory processes.[1][3][4] Despite significant efforts to develop CCR1 antagonists for inflammatory diseases like rheumatoid arthritis and multiple sclerosis, many have failed in clinical trials, potentially due to issues like antagonist tolerance.
Q2: What are the primary molecular mechanisms behind CCR1 antagonist tolerance?
A: While the mechanisms are still under investigation, a key driver of antagonist tolerance for G protein-coupled receptors (GPCRs) like CCR1 is the upregulation of receptor density on the cell surface. This can occur through several processes:
-
Inhibition of Receptor Internalization: Many antagonists prevent the natural, basal internalization of the receptor. CCR1 is known to undergo constitutive, ligand-independent internalization mediated by β-arrestin. By blocking this process, antagonists can cause an accumulation of receptors on the plasma membrane.
-
Increased Receptor Expression: Prolonged blockade may trigger compensatory cellular mechanisms that increase the transcription and translation of the CCR1 gene, leading to a higher number of total receptors.
-
Altered Signaling Pathways: Tolerance may also involve shifts in downstream signaling. For instance, "biased antagonism," where an antagonist selectively blocks one pathway (e.g., G protein-dependent signaling) while permitting another (e.g., β-arrestin-mediated signaling), could lead to complex cellular adaptations over time.
Q3: My CCR1 antagonist is losing efficacy in my long-term in vivo model. How can I confirm if this is due to tolerance?
A: To diagnose antagonist tolerance, you should systematically evaluate receptor expression and function.
-
Pharmacokinetic Analysis: First, ensure that the loss of efficacy is not due to altered drug metabolism or clearance. Measure the concentration of the antagonist in plasma and target tissue over the course of the study to confirm sustained and adequate exposure.
-
Ex Vivo Functional Assays: Isolate cells (e.g., leukocytes from blood or inflamed tissue) from treated and control animals at various time points. Perform functional assays like chemotaxis or calcium mobilization in response to a CCR1 agonist (e.g., CCL3/MIP-1α, CCL5/RANTES). A rightward shift in the agonist dose-response curve in the presence of your antagonist, which worsens over time, suggests tolerance.
-
Receptor Quantification: Use flow cytometry or radioligand binding assays on isolated cells to quantify the number of CCR1 receptors on the cell surface. A significant increase in CCR1 surface expression in the antagonist-treated group compared to the vehicle-treated group is a strong indicator of tolerance.
Troubleshooting Guides
Issue 1: I am observing a progressive loss of antagonist efficacy in my cell-based chemotaxis assay.
This is a classic sign of antagonist tolerance developing in vitro.
Troubleshooting Steps:
-
Confirm Antagonist Stability: Ensure your antagonist is stable in culture media for the duration of the experiment. Degradation could mimic tolerance.
-
Measure Receptor Upregulation: The most likely cause is an increase in CCR1 receptors on the cell surface.
-
Action: Use flow cytometry with a fluorescently-labeled anti-CCR1 antibody to quantify surface receptor density on cells chronically treated with the antagonist versus untreated or vehicle-treated cells. An increase in mean fluorescence intensity indicates upregulation.
-
-
Perform a Washout Experiment:
-
Action: Treat cells with the antagonist for an extended period (e.g., 24-72 hours). Then, wash the antagonist out and culture the cells in antagonist-free media for various durations (e.g., 6, 12, 24 hours) before performing the functional assay. If the response to the antagonist recovers after the washout period, it suggests a reversible tolerance mechanism.
-
-
Consider Biased Antagonism:
-
Action: Investigate if your antagonist inhibits G-protein signaling but not β-arrestin recruitment. Assays that measure β-arrestin binding (e.g., BRET or NanoBiT assays) can clarify if the antagonist allows for continued β-arrestin-mediated signaling, which could contribute to tolerance. A "biased" antagonist that still permits β-arrestin-mediated internalization may be less likely to cause tolerance.
-
Issue 2: How can I design a study to mitigate or prevent the development of CCR1 antagonist tolerance?
Preventing tolerance is key for the potential clinical translation of any CCR1 antagonist.
Potential Solutions:
-
Intermittent Dosing Regimen: Continuous receptor occupancy is a major driver of tolerance.
-
Strategy: Instead of daily dosing, explore intermittent schedules (e.g., dosing every other day, or for 5 days followed by a 2-day "drug holiday"). This allows time for receptor homeostasis to potentially reset, preventing the sustained upregulation that leads to tolerance.
-
-
Combination Therapy:
-
Strategy: Combine the CCR1 antagonist with a drug that targets a different inflammatory pathway. This may allow for a lower, more effective dose of the CCR1 antagonist, reducing the pressure for tolerance to develop.
-
-
Develop Biased Antagonists:
-
Strategy: As a drug development approach, screen for antagonists that block G-protein-mediated chemotaxis but do not inhibit β-arrestin-mediated receptor internalization. Such compounds may prevent the increase in cell surface receptor density that is strongly correlated with tolerance.
-
Data Presentation
Table 1: Hypothetical In Vitro Tolerance Data for a CCR1 Antagonist (ANT-X)
This table illustrates the expected results from a study investigating antagonist tolerance in vitro.
| Treatment Duration | Antagonist (ANT-X) IC50 in Chemotaxis Assay | Cell Surface CCR1 Expression (MFI*) |
| 1 hour | 10 nM | 105 ± 8 |
| 24 hours | 45 nM | 250 ± 21 |
| 48 hours | 112 nM | 410 ± 35 |
| 48 hours + 24h Washout | 22 nM | 180 ± 15 |
*MFI = Mean Fluorescence Intensity relative to vehicle control (100).
Experimental Protocols & Visualizations
Canonical CCR1 Signaling and Tolerance Pathway
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to chemokine ligands like CCL3 or CCL5, activates Gαi proteins. This initiates a signaling cascade leading to calcium mobilization and, ultimately, cell migration. Prolonged antagonist exposure can disrupt receptor internalization, leading to receptor accumulation on the cell surface and diminished antagonist efficacy.
References
- 1. Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signature That Determines the Acute Tolerance of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Translational Challenges of CCR1 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-C chemokine receptor type 1 (CCR1) antagonists. The content addresses common challenges encountered when translating promising data from animal models to human clinical trials.
Frequently Asked Questions (FAQs)
Q1: Why do many CCR1 antagonists that show high efficacy in animal models fail in human clinical trials?
The failure of many CCR1 antagonists in clinical trials, despite promising preclinical data, is a significant challenge often attributed to a combination of factors.[1] A primary reason is the notable difference in pharmacology and function of the CCR1 receptor between preclinical animal species and humans. Additionally, the complexity of human inflammatory diseases is often not fully replicated in animal models. The chemokine system's redundancy, where multiple chemokines can bind to various receptors, may also allow for compensatory signaling pathways to overcome the blockade of a single receptor like CCR1 in humans.
Q2: What are the key species-specific differences in CCR1 pharmacology?
Significant species-specific variations exist in the binding affinity and functional activity of CCR1 antagonists. For instance, some small molecule antagonists are highly selective for human CCR1 and exhibit substantially lower potency or no activity at all on murine CCR1. This discrepancy can lead to a misinterpretation of the potential efficacy when moving from a mouse model to human studies. It is crucial to characterize the potency of a CCR1 antagonist on the receptors of all species that will be used in preclinical testing to ensure the models are relevant.
Q3: How does the expression and function of CCR1 differ between mice and humans?
The cellular expression and physiological role of CCR1 can vary between species, which complicates the translation of findings. For example, in mouse models, CCR1 has been identified as a chemotactic factor for neutrophils but not for monocytes. This is a critical difference from the human system, where CCR1 is involved in the migration of monocytes, macrophages, and T cells. These differences in leukocyte trafficking can have a profound impact on the inflammatory response and the therapeutic effect of a CCR1 antagonist in different disease contexts.
Q4: What is the significance of CCR1's constitutive activity for drug development?
CCR1 is known to exhibit constitutive, or ligand-independent, activity that leads to basal signaling and receptor internalization. This intrinsic activity may play a role in the baseline migration of immune cells and could mean that some antagonists need to have inverse agonist properties to be fully effective, rather than just blocking ligand binding. This aspect of CCR1 pharmacology is not always fully explored in preclinical models and could contribute to the disconnect between animal and human data.
Troubleshooting Guides
Issue 1: My CCR1 antagonist shows potent inhibition of human CCR1 in vitro but has poor efficacy in our mouse model of inflammation.
Possible Causes and Solutions:
-
Species-Specific Potency: The antagonist may have significantly lower affinity for mouse CCR1 compared to human CCR1.
-
Troubleshooting Step: Perform a head-to-head comparison of the binding affinity (Kᵢ) or functional inhibition (IC₅₀) of your antagonist on both human and mouse CCR1. If there is a substantial drop in potency for the murine receptor, the in vivo model may not be informative for predicting human efficacy.
-
Recommendation: Consider using a humanized mouse model where the murine CCR1 gene is replaced with the human CCR1 gene. This allows for the in vivo evaluation of human-specific antagonists.
-
-
Pharmacokinetic (PK) Profile in Mice: The compound may have poor oral bioavailability, rapid clearance, or low exposure in mice, preventing it from reaching therapeutic concentrations at the site of inflammation.
-
Troubleshooting Step: Conduct a full pharmacokinetic study in mice to determine key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and oral bioavailability.
-
Recommendation: If the PK profile is suboptimal, consider alternative routes of administration (e.g., subcutaneous or intravenous injection) or formulation strategies to improve exposure.
-
-
Differences in CCR1 Biology: As mentioned in the FAQs, the role of CCR1 in leukocyte recruitment can differ between mice and humans for a specific disease model.
-
Troubleshooting Step: Characterize the expression of CCR1 on the key immune cell populations involved in your mouse model.
-
Recommendation: Evaluate the effect of the antagonist on the recruitment of different leukocyte subsets to understand its mechanism of action in the context of the specific animal model.
-
Issue 2: We observed promising efficacy in our initial animal studies, but the effect diminishes with chronic dosing.
Possible Cause and Solution:
-
Antagonist Tolerance: Prolonged exposure to a CCR1 antagonist may lead to the development of tolerance, where cells become desensitized to the inhibitor and regain their migratory capacity.
-
Troubleshooting Step: In a long-term in vivo study, collect tissue samples at different time points to assess CCR1 expression and downstream signaling pathways to look for evidence of compensatory changes.
-
Recommendation: Investigate intermittent dosing schedules or combination therapies with agents that target other inflammatory pathways to potentially mitigate the development of tolerance.
-
Data Presentation
Table 1: Comparative Binding Affinity of CCR1 Antagonists Across Species
| Antagonist | Species | Receptor | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| BX471 | Human | CCR1 | Radioligand Binding | 1.0 | - |
| Mouse | CCR1 | Radioligand Binding | 215 | - | |
| Human | CCR1 | Ca²⁺ Mobilization | - | 5.8 | |
| Mouse | CCR1 | Ca²⁺ Mobilization | - | 198 | |
| CP-481,715 | Human | CCR1 | Radioligand Binding | 9.2 (Kd) | 74 |
| Mouse | CCR1 | Radioligand Binding | >10,000 | >10,000 | |
| MLN3897 | Human | CCR1 | Radioligand Binding | 1.6 | - |
Data compiled from publicly available research.
Table 2: Pharmacokinetic Parameters of Selected CCR1 Antagonists
| Antagonist | Species | Route | T₁/₂ (hours) | Cₘₐₓ (ng/mL) | Oral Bioavailability (%) |
| BX471 | Dog | Oral | - | - | 60 |
| CP-481,715 | Human | Oral | - | - | Linear PK up to 300mg |
| MLN3897 | Human | Oral | - | - | Extensively metabolized |
Comprehensive preclinical pharmacokinetic data for direct comparison across species is limited in publicly available literature, highlighting a common data gap in translational research.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation: Isolate primary human or animal leukocytes (e.g., monocytes, neutrophils) or use a cell line expressing the CCR1 receptor of the desired species.
-
Chamber Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size for monocytes) separating the upper and lower wells.
-
Chemoattractant: Add a solution containing a CCR1 ligand (e.g., CCL3/MIP-1α or CCL5/RANTES) to the lower chamber.
-
Antagonist Treatment: Pre-incubate the cells with various concentrations of the CCR1 antagonist or vehicle control.
-
Cell Migration: Add the pre-treated cells to the upper chamber and incubate at 37°C for a period sufficient to allow migration (e.g., 90 minutes for monocytes).
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of themembrane.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis at each antagonist concentration to determine the IC₅₀ value.
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: Use a susceptible mouse strain, such as DBA/1, typically 8-10 weeks old.
-
Immunization (Day 0): Emulsify type II collagen (e.g., from bovine or chicken) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA) and administer a second intradermal injection.
-
Antagonist Treatment: Begin treatment with the CCR1 antagonist or vehicle control at a predetermined time point, for example, at the onset of clinical signs of arthritis. Administer the compound daily via the desired route (e.g., oral gavage).
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis, including paw swelling, erythema, and joint stiffness. Score each paw on a scale of 0-4.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the antagonist-treated and vehicle-treated groups to determine efficacy.
Visualizations
Caption: Simplified CCR1 signaling pathway leading to chemotaxis and its inhibition by an antagonist.
Caption: Key challenges contributing to the poor translation of CCR1 antagonist efficacy from preclinical models to human trials.
Caption: A typical experimental workflow for the preclinical to clinical development of a CCR1 antagonist.
References
Technical Support Center: Stabilizing CCR1 Antagonist 6 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and stabilization of CCR1 antagonist 6 in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of the antagonist in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties and storage recommendations for this compound?
A1: this compound is a potent and selective antagonist for the C-C chemokine receptor type 1 (CCR1), with an IC50 of 3 nM.[1][2] Its molecular weight is 446.95 g/mol . For optimal stability, the compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
Q2: How should I prepare a stock solution of this compound?
A2: It is highly recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
-
Solubility in DMSO: 50 mg/mL (111.87 mM). Sonication may be required to fully dissolve the compound.
-
Procedure:
-
Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If necessary, sonicate the vial for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%. Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your experiments to account for any solvent effects.
Q4: My this compound is precipitating after dilution in my cell culture medium. What should I do?
A4: Precipitation of hydrophobic compounds in aqueous solutions like cell culture media is a common issue. Please refer to the Troubleshooting Guide: Compound Precipitation section below for a step-by-step approach to resolve this problem.
Q5: How stable is this compound in cell culture medium over the course of a long-term experiment (e.g., 24, 48, 72 hours)?
Troubleshooting Guide: Compound Precipitation
Encountering precipitation of this compound in your experiments can lead to inaccurate and irreproducible results. This guide provides a systematic approach to diagnose and resolve this issue.
Troubleshooting Workflow
Caption: A step-by-step logical guide for troubleshooting precipitation.
Corrective Actions:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally below 0.1%. High final DMSO concentrations may not prevent precipitation upon significant dilution into an aqueous environment.
-
Optimize Dilution Technique:
-
Pre-warm your cell culture medium to 37°C before adding the antagonist.
-
To prepare the final working solution, add a small volume of an intermediate DMSO stock solution to the pre-warmed medium while gently vortexing. This rapid mixing helps prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Determine Maximum Soluble Concentration: If precipitation persists, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium. Please refer to Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium .
-
Consider Alternative Formulations (Advanced): For highly challenging situations, the use of co-solvents or excipients may be necessary, but this requires careful validation to ensure no interference with the experimental outcomes.
CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon binding of its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1 initiates a signaling cascade that leads to leukocyte migration and activation. This compound blocks this interaction, thereby inhibiting downstream signaling.
Caption: Simplified overview of the CCR1 signaling cascade and the point of inhibition by antagonist 6.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a method to determine the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions:
-
Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve the final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Prepare a control solution of the antagonist at the same concentration in PBS.
-
-
Incubation: Incubate both solutions at 37°C in a 5% CO₂ incubator for the duration of your longest planned experiment (e.g., 0, 2, 6, 24, 48, and 72 hours).
-
Sample Collection: At each time point, collect an aliquot from each solution.
-
Sample Analysis:
-
Analyze the concentration of the intact this compound in each sample using a validated HPLC method.
-
Compare the peak area of the antagonist at each time point to the peak area at time zero.
-
-
Data Interpretation: A significant decrease in the peak area over time indicates degradation of the compound. Plot the percentage of remaining compound versus time to determine its stability profile.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium
-
Sterile 96-well plate
-
Microscope
Procedure:
-
Prepare Serial Dilutions: In your cell culture medium, prepare a series of dilutions of this compound. For example, you can prepare final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest antagonist concentration).
-
Incubation: Incubate the 96-well plate at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visual and Microscopic Inspection:
-
Visually inspect each well for any signs of cloudiness or precipitate.
-
For a more sensitive assessment, examine each well under a microscope (e.g., at 10x or 20x magnification) and look for crystalline structures.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is the maximum working soluble concentration for this compound under your specific experimental conditions. For a more quantitative assessment, the absorbance of the plate can be read at a wavelength around 600 nm, where an increase in absorbance would indicate scattering due to precipitation.
References
Technical Support Center: Interpreting Unexpected Results in CCR1 Antagonist Experiments
Welcome to the technical support center for researchers working with C-C Chemokine Receptor 1 (CCR1) antagonists. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: Why does my CCR1 antagonist show lower potency in functional assays (e.g., chemotaxis) compared to binding assays?
Answer: This is a common observation and can stem from several factors related to the complexity of cellular responses versus isolated receptor-ligand interactions. Discrepancies between binding affinity (Ki) and functional potency (IC50) are often multifactorial.
Possible Causes and Troubleshooting Steps:
-
Constitutive Receptor Activity: CCR1 is known to exhibit significant constitutive (agonist-independent) activity, leading to basal G protein signaling, cell migration, and β-arrestin-mediated internalization.[1][2][3] A high-affinity antagonist might effectively block ligand binding but may be less effective at inhibiting this basal activity, resulting in a rightward shift in the dose-response curve for functional inhibition.
-
Biased Antagonism: Your antagonist may be a "biased" ligand. This means it selectively blocks one signaling pathway (e.g., G-protein-dependent calcium flux) more effectively than another (e.g., β-arrestin-mediated chemotaxis).[4] Studies have shown that for CCR1 antagonists, the inhibition of β-arrestin translocation is not always directly linked to the inhibition of chemotaxis or receptor internalization.[5]
-
Receptor Reserve: The functional assay may have a significant "receptor reserve." If the maximal biological response can be achieved by the agonist activating only a fraction of the available receptors, a higher concentration of the antagonist will be needed to functionally overcome the agonist's effect than what is suggested by simple binding kinetics.
-
Assay Conditions: Differences in assay conditions (e.g., incubation time, temperature, cell density, presence of serum) between binding and functional experiments can significantly alter antagonist performance. For instance, non-equilibrium conditions in rapid kinetic assays like calcium flux can affect the apparent potency of an antagonist.
-
Cellular Environment: The cellular background can influence antagonist potency. A compound's activity in a recombinant cell line (like HEK293) overexpressing the receptor may not be predictive of its potency in a cell line endogenously expressing CCR1 (like THP-1 or RPMI 8226) or in primary leukocytes.
Troubleshooting Workflow:
Caption: Troubleshooting logic for potency discrepancies.
FAQ 2: My antagonist blocks calcium flux but fails to inhibit receptor internalization. What's happening?
Answer: This is a classic indicator of biased signaling and is linked to the unique biology of CCR1. CCR1 can internalize through a G protein-independent pathway mediated by β-arrestin.
Key Points:
-
Dual Signaling Pathways: CCR1 activation leads to both G protein-dependent signaling (e.g., PLC activation and subsequent calcium release) and β-arrestin-mediated signaling, which is responsible for desensitization and internalization.
-
Constitutive Internalization: CCR1 exhibits a high rate of constitutive, ligand-independent internalization that is also mediated by β-arrestin. An antagonist might not block this basal process.
-
Biased Antagonism: Your compound may be a biased antagonist that effectively decouples the receptor from Gαi/q proteins but does not prevent the conformational changes required for β-arrestin binding and subsequent internalization.
Data Comparison: Potency of CCR1 Antagonists Across Different Assays
The following table summarizes fictional but representative data illustrating how potency can vary for different antagonists across multiple assays.
| Antagonist | Radioligand Binding (Ki, nM) | Calcium Flux (IC50, nM) | β-Arrestin Recruitment (IC50, nM) | Chemotaxis (IC50, nM) |
| Cmpd-A | 5 | 10 | 15 | 20 |
| Cmpd-B | 8 | 12 | >1000 | >1000 |
| Cmpd-C | 15 | 500 | 450 | 600 |
-
Cmpd-A represents a relatively balanced antagonist.
-
Cmpd-B is a classic example of a biased antagonist, potent at blocking G-protein signaling (Calcium Flux) but ineffective against β-arrestin-mediated functions.
-
Cmpd-C shows weak activity across all functional assays despite moderate binding affinity, suggesting other issues like poor cell permeability or rapid metabolism.
CCR1 Signaling Pathways Diagram:
Caption: Biased antagonism at the CCR1 receptor.
FAQ 3: My in vivo results don't replicate my in vitro findings. What are the potential reasons?
Answer: Translating in vitro efficacy to an in vivo model is a significant challenge due to physiological complexities that are not captured in cell culture.
Common Reasons for In Vitro/In Vivo Discrepancies:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor absorption, rapid metabolism, high plasma protein binding, or inefficient distribution to the target tissue, resulting in insufficient receptor occupancy at the site of inflammation.
-
Species Differences: CCR1 pharmacology can differ between species. An antagonist potent against human CCR1 may have low affinity for the rodent ortholog. For example, mouse CCR1 is a key chemotactic factor for neutrophils but not monocytes, a functional difference from humans.
-
Redundancy of the Chemokine System: In an in vivo inflammatory setting, multiple chemokines and receptors are active. Blocking CCR1 alone may not be sufficient to halt leukocyte migration if other pathways (e.g., involving CCR2, CCR5, or CXCR2) compensate.
-
Off-Target Effects: The antagonist might have unforeseen off-target activities in vivo. Some CCR antagonists have been shown to interact with other receptors, such as α1-adrenergic receptors, which could produce confounding cardiovascular effects.
-
Disease Model Limitations: The chosen animal model may not fully recapitulate the human disease pathology where CCR1 plays a critical role. The timing of antagonist administration relative to disease induction is also crucial.
Experimental Protocol: Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method to assess the functional ability of an antagonist to block cell migration.
-
Cell Preparation:
-
Use a CCR1-expressing cell line (e.g., THP-1) or isolated primary monocytes.
-
Resuspend cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of the CCR1 antagonist (or vehicle control) for 15-30 minutes at 37°C.
-
-
Chamber Assembly:
-
Use a chemotaxis chamber with a polycarbonate membrane (typically 5 µm pores for monocytes).
-
Add chemoattractant (e.g., 1-10 nM CCL3/MIP-1α) to the lower wells of the chamber.
-
Add assay medium alone to control wells (for measuring basal migration).
-
Place the membrane over the lower wells and add the cell suspension (containing antagonist/vehicle) to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 90 minutes to 3 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the migrated cells in several high-power fields under a microscope or use a plate reader to quantify the stained cells after elution.
-
-
Data Analysis:
-
Calculate the percentage inhibition of migration at each antagonist concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
FAQ 4: I'm seeing cell activation even with my antagonist. Could other receptors be involved?
Answer: Yes, this is a distinct possibility. The phenomenon of receptor cross-talk or the presence of multiple chemoattractant receptors on the same cell can lead to antagonist-insensitive activation.
Potential Mechanisms:
-
Expression of Other Chemokine Receptors: The cells you are using (especially primary leukocytes) express a variety of chemokine receptors. The "agonist" you are using might not be perfectly specific for CCR1 and could be co-activating another receptor (e.g., CCR5, which also binds CCL3).
-
Cross-Desensitization: Activation of one G protein-coupled receptor (GPCR) can lead to the desensitization of another. For instance, activation of the formyl peptide receptor 1 (FPR1) on monocytes can lead to the phosphorylation and desensitization of CCR1. While this is a desensitization effect, it highlights the potential for complex receptor cross-talk that can complicate the interpretation of antagonist data.
-
Contaminants in Reagents: Your chemokine stock could be contaminated with other stimulants (e.g., endotoxin/LPS) that activate cells through non-CCR1 pathways (like Toll-like receptors).
Experimental Workflow to Test for Specificity:
Caption: Workflow to diagnose non-specific cell activation.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization* [escholarship.org]
- 4. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to CCR1 Antagonists: BX-471 and "CCR1 Antagonist 6" in Context
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 1 (CCR1) has long been a target of interest for therapeutic intervention in a variety of inflammatory and autoimmune diseases. Its role in mediating the migration of immune cells to sites of inflammation has led to the development of numerous antagonists. This guide provides a comparative overview of the efficacy of two such antagonists: BX-471, a compound that has undergone clinical evaluation, and the more recently identified "CCR1 antagonist 6" (also known as compound 16q). Due to the limited publicly available data for "this compound," this guide will also provide context by comparing BX-471 with other CCR1 antagonists that have entered clinical trials, namely AZD4818 and CP-481,715.
Data Presentation: Quantitative Comparison of CCR1 Antagonists
The following tables summarize the available quantitative data for the mentioned CCR1 antagonists, providing a snapshot of their in vitro potency.
Table 1: In Vitro Potency of CCR1 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (compound 16q) | Human CCR1 | Radioligand Binding | 3 | [1] |
| BX-471 | Human CCR1 | Calcium Mobilization | 5.8 | [2] |
| Human CCR1 | Chemotaxis | - | [2] | |
| AZD4818 | Human CCR1 | Radioligand Binding | - | [3] |
| Human CCR1 | Chemotaxis | - | [3] | |
| CP-481,715 | Human CCR1 | Radioligand Binding (CCL3 displacement) | 74 | |
| Human CCR1 | Calcium Mobilization | 71 | ||
| Human CCR1 | Chemotaxis | 55 |
Note: A direct comparison of IC50 values across different studies and assay types should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of the presented data.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CCR1 antagonist.
Materials:
-
HEK293 cells stably transfected with human CCR1.
-
Radiolabeled CCR1 ligand (e.g., 125I-CCL3 or 125I-RANTES).
-
Test compounds (CCR1 antagonists) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture CCR1-expressing HEK293 cells and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist stimulation of a G-protein coupled receptor like CCR1.
Objective: To assess the functional antagonist activity of a compound at the CCR1 receptor.
Materials:
-
HEK293 cells stably expressing human CCR1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES).
-
Test compounds (CCR1 antagonists) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed CCR1-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a solution of the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a fixed concentration of the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The ability of the test compound to reduce this increase is a measure of its antagonist activity. The IC50 is calculated from the dose-response curve.
Chemotaxis Assay
This assay evaluates the ability of a compound to block the directed migration of cells towards a chemoattractant.
Objective: To determine the efficacy of a CCR1 antagonist in inhibiting chemokine-induced cell migration.
Materials:
-
A CCR1-expressing cell line (e.g., THP-1 monocytes) or primary immune cells.
-
Chemoattractant (CCR1 agonist, e.g., CCL3).
-
Test compounds (CCR1 antagonists) at various concentrations.
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
24-well plates.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add the chemoattractant to the lower chamber of the wells.
-
Cell Preparation: Pre-incubate the CCR1-expressing cells with varying concentrations of the test compound.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification of Migrated Cells: Remove the non-migrated cells from the upper surface of the insert membrane. Quantify the number of cells that have migrated to the lower chamber by lysing the cells and measuring a cellular component (e.g., using a fluorescent dye like Calcein-AM) with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the test compound and determine the IC50 value.
Mandatory Visualization
CCR1 Signaling Pathway
References
- 1. Discovery and optimization of pyrazole amides as antagonists of CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCR1 Antagonists in Arthritis Models: CCR1 Antagonist 6 vs. BMS-817399
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two C-C chemokine receptor 1 (CCR1) antagonists, CCR1 antagonist 6 and BMS-817399, in the context of preclinical arthritis models. CCR1 is a key chemokine receptor implicated in the recruitment of inflammatory cells to the synovium, making it a promising therapeutic target for rheumatoid arthritis (RA). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the evaluation of these compounds for further research and development.
Executive Summary
CCR1 antagonism represents a targeted approach to mitigating the inflammatory cascade in rheumatoid arthritis. This guide focuses on a direct comparison of a novel pyrazole amide, This compound (compound 16q) , and a clinical-stage compound, BMS-817399 . While both compounds are potent CCR1 antagonists, the publicly available data on their in vivo efficacy in arthritis models varies significantly. BMS-817399 has progressed to clinical trials in RA patients, suggesting a more extensive preclinical data package, although much of it remains proprietary. In contrast, "this compound" is a potent research compound with limited published in vivo data in the context of arthritis. To provide a broader perspective, data on another clinical-stage CCR1 antagonist, CCX354 , is also included where relevant, as it has demonstrated clinical activity in RA patients.
In Vitro Potency and Selectivity
Both this compound and BMS-817399 demonstrate high potency in inhibiting CCR1 activity in vitro. The available data is summarized below.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound (compound 16q) | Human CCR1 | Calcium Flux | 3 | [1][2][3] |
| BMS-817399 | Human CCR1 | Binding Affinity | 1 | [4] |
| Human CCR1 | Chemotaxis Inhibition | 6 | [4] |
Preclinical Efficacy in Arthritis Models
Direct comparative studies between this compound and BMS-817399 in arthritis models are not available in the public domain. The following sections summarize the available information for each compound.
This compound (compound 16q)
There is limited published in vivo data specifically for "this compound" in established arthritis models like collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA). The initial publication focuses on the discovery and optimization of a series of pyrazole amides, highlighting their potent in vitro CCR1 antagonism. Further in vivo studies would be required to establish its efficacy in ameliorating arthritis symptoms.
BMS-817399
BMS-817399 was developed by Bristol-Myers Squibb and entered clinical trials for the treatment of rheumatoid arthritis. This progression implies the existence of a significant body of preclinical data demonstrating its efficacy and safety in animal models of arthritis. However, detailed quantitative data from these preclinical studies are not extensively published in peer-reviewed literature. It is described as a selective and orally bioavailable CCR1 antagonist.
CCX354 (as a relevant comparator)
CCX354, developed by ChemoCentryx, has shown promising results in a Phase II clinical trial in patients with RA. In this study, patients receiving 200 mg of CCX354 once daily showed a statistically significant improvement in ACR20 response (56%) compared to placebo (30%) at 12 weeks. Preclinical studies for CCX354 have been conducted, though detailed data is not fully public.
Experimental Protocols
Standard preclinical models for evaluating anti-arthritic compounds include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). Detailed protocols for these models are provided below.
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used model that shares many immunological and pathological features with human RA.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL. Prepare an emulsion by mixing an equal volume of the collagen solution with CFA until a stable emulsion is formed.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare a similar emulsion using IFA instead of CFA. Administer a 100 µL booster injection intradermally at a site distant from the primary injection.
-
Disease Assessment: Monitor mice daily for the onset and severity of arthritis, typically starting from day 21. Clinical signs include paw swelling, erythema, and joint stiffness. Arthritis severity is scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse. Paw thickness can be measured using a caliper.
Adjuvant-Induced Arthritis (AIA) in Lewis Rats
The AIA model is a well-established model of polyarthritis used for preclinical testing of anti-arthritic drugs.
Materials:
-
Female Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
Procedure:
-
Induction of Arthritis (Day 0): Inject 100 µL of CFA subcutaneously into the base of the tail or into one of the hind paw footpads.
-
Disease Assessment: The onset of arthritis typically occurs between days 9 and 12 post-induction. Monitor the animals for clinical signs of arthritis including paw swelling, erythema, and joint deformity. Paw volume can be measured using a plethysmometer. Arthritis severity is scored for each paw.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCR1 signaling pathway in the context of arthritis and a general workflow for preclinical evaluation of CCR1 antagonists.
Caption: CCR1 Signaling Pathway in Arthritis.
Caption: Preclinical to Clinical Workflow for CCR1 Antagonists.
Conclusion
Both this compound and BMS-817399 are potent inhibitors of the CCR1 receptor and hold potential for the treatment of rheumatoid arthritis. However, a comprehensive head-to-head comparison of their in vivo efficacy in arthritis models is hampered by the limited availability of public data, particularly for this compound. While BMS-817399's progression to clinical trials suggests a strong preclinical rationale, the lack of detailed published data makes a direct performance assessment challenging. The inclusion of data from other clinical-stage CCR1 antagonists like CCX354 provides a valuable benchmark for the field. Further publication of preclinical data for both this compound and BMS-817399 would be highly beneficial for the scientific community to fully evaluate their comparative potential in the treatment of inflammatory diseases like rheumatoid arthritis.
References
J-113863 and Other CCR1 Antagonists: A Comparative Analysis of Potency in EAE Models
For Immediate Release
This guide provides a comparative analysis of the CCR1 antagonist J-113863 and other CCR1 antagonists based on their potency in preclinical Experimental Autoimmune Encephalomyelitis (EAE) models, the most widely used animal model for multiple sclerosis (MS). The data presented here is intended for researchers, scientists, and drug development professionals engaged in the study of neuroinflammatory diseases.
Introduction to CCR1 Antagonism in EAE
The C-C chemokine receptor 1 (CCR1) plays a significant role in the inflammatory cascade that leads to demyelination and neurodegeneration in multiple sclerosis.[1] This receptor is expressed on various immune cells, including T cells and macrophages. Its activation by chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) mediates the migration of these cells to the central nervous system (CNS), a key pathological step in the development of EAE and MS.[2][3] Consequently, antagonizing CCR1 is a promising therapeutic strategy to mitigate the neuroinflammation characteristic of these conditions.[1]
J-113863 is a potent and selective non-peptide antagonist of CCR1. This guide compares its efficacy in EAE models with that of another notable CCR1 antagonist, BX-471, by examining available preclinical data.
Comparative Potency of CCR1 Antagonists in EAE Models
The following table summarizes the available data on the in vivo efficacy of J-113863 and BX-471 in rodent EAE models. Direct head-to-head comparative studies are limited; therefore, this analysis relies on data from separate studies, highlighting the need for standardized comparative experiments in the future.
| Compound | Animal Model | EAE Induction Method | Dosage | Administration Route | Key Efficacy Results | Reference |
| J-113863 | SJL/J Mice | PLP139-151 peptide in CFA | 10 mg/kg, daily | Intraperitoneal | Notably attenuated the severity of clinical scores.[4] | |
| BX-471 | Mice | Not specified for EAE, but used in a fibrosis model | 10 mg/kg, daily | Intraperitoneal | In a model of fibrosis, BX-471 treatment led to a decrease in Ccr1 expression. In a separate study on a syngeneic MCL model, it reduced tumor burden by depleting M2-TAMs and increasing CD8+ T cell infiltration. |
Note on Potency Comparison: A direct comparison of the in vivo potency of J-113863 and BX-471 in the same EAE model is not available in the reviewed literature. The studies on J-113863 demonstrate its efficacy in a well-established mouse model of relapsing-remitting MS. The available data for BX-471 in mice focuses on other disease models, although its mechanism of action is relevant to the inflammatory processes in EAE.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the EAE models cited in this guide.
J-113863 in PLP139-151-Induced EAE in SJL/J Mice
-
Animal Model: Female SJL/J mice.
-
EAE Induction: Mice are immunized subcutaneously with an emulsion of 50 µg of proteolipid protein peptide (PLP) 139-151 in Complete Freund's Adjuvant (CFA). The relapsing-remitting course of EAE is characteristic of this model in SJL/J mice.
-
Treatment: J-113863 is administered daily via intraperitoneal injection at a dose of 10 mg/kg, starting from day 14 post-immunization and continuing until day 25.
-
Clinical Assessment: Disease severity is monitored daily using a standardized EAE clinical scoring scale. A common scale ranges from 0 (no clinical signs) to 5 (moribund or dead), with intermediate scores for varying degrees of tail and limb paralysis.
General MOG35-55-Induced EAE in C57BL/6 Mice
-
Animal Model: Female C57BL/6 mice, 9 to 13 weeks old.
-
EAE Induction: Mice are immunized subcutaneously with an emulsion containing 200 µg of myelin oligodendrocyte glycoprotein peptide (MOG) 35-55 and 200 µg of Mycobacterium tuberculosis in Complete Freund's Adjuvant (CFA). Additionally, mice receive intraperitoneal injections of pertussis toxin (500 ng/mouse) on day 0 and day 2 post-immunization. This protocol typically induces a chronic progressive form of EAE.
-
Clinical Assessment: Daily monitoring of clinical signs of EAE is performed using a 0-5 scoring system, where 0 indicates no signs of disease, 1 represents a limp tail, 2 indicates hind limb weakness, 3 corresponds to complete hind limb paralysis, 4 signifies hind and forelimb paralysis, and 5 indicates a moribund state.
Visualizing the Mechanisms
To better understand the context of CCR1 antagonism in EAE, the following diagrams illustrate the CCR1 signaling pathway and a typical experimental workflow for EAE studies.
References
- 1. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CCR1 antagonist ameliorates experimental autoimmune encephalomyelitis by inhibition of Th9/Th22-related markers in the brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
CCR1 Antagonist 6: A Comparative Analysis of its Selectivity Profile Against Other Chemokine Receptors
For researchers and professionals in drug development, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a detailed comparison of the selectivity profile of the novel CCR1 antagonist, compound 6 ((S)-16q), against other key chemokine receptors, including CCR2 and CCR5. The data presented is compiled from preclinical studies and aims to offer an objective overview supported by experimental evidence.
The C-C chemokine receptor 1 (CCR1) is a well-established therapeutic target for a variety of inflammatory diseases. The discovery of potent and selective CCR1 antagonists is a significant goal in drug discovery. Compound 6, a pyrazole amide-based antagonist, has emerged as a promising candidate with high affinity for CCR1. This guide delves into its selectivity for CCR1 over other chemokine receptors, a critical factor in minimizing off-target effects and ensuring a favorable safety profile.
Selectivity Profile of CCR1 Antagonist 6
The selectivity of this compound was evaluated against a panel of human chemokine receptors. The following table summarizes the in vitro potency (IC50) of compound 6 in blocking the respective chemokine-induced calcium mobilization in cells expressing the target receptor.
| Receptor | Ligand Used for Stimulation | IC50 (nM) | Selectivity vs. CCR1 |
| CCR1 | CCL3 (MIP-1α) | 3 | - |
| CCR2 | CCL2 (MCP-1) | >10,000 | >3333-fold |
| CCR5 | CCL5 (RANTES) | >10,000 | >3333-fold |
| CXCR2 | CXCL8 (IL-8) | >10,000 | >3333-fold |
| CXCR3 | CXCL10 (IP-10) | >10,000 | >3333-fold |
| CXCR4 | CXCL12 (SDF-1α) | >10,000 | >3333-fold |
As the data indicates, this compound demonstrates exceptional selectivity for CCR1. With an IC50 of 3 nM for CCR1, it is significantly less potent against other tested chemokine receptors, including the closely related CCR2 and CCR5, with IC50 values exceeding 10,000 nM. This high degree of selectivity suggests a low potential for off-target effects mediated by these other chemokine receptors.
Experimental Protocols
The selectivity of this compound was determined using a functional cell-based assay that measures the inhibition of chemokine-induced intracellular calcium mobilization.
Calcium Mobilization Assay
This assay assesses the ability of an antagonist to block the transient increase in intracellular calcium concentration that occurs upon agonist binding to a G-protein coupled receptor, such as a chemokine receptor.
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the respective human chemokine receptor (CCR1, CCR2, CCR5, CXCR2, CXCR3, or CXCR4) were used.
Methodology:
-
Cell Preparation: Cells were seeded into 96-well plates and grown to confluency.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Incubation: The cells were pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation: The appropriate chemokine ligand (as listed in the table above) was added to the wells to stimulate the receptor and induce calcium flux.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values were calculated by determining the concentration of antagonist 6 required to inhibit 50% of the maximal chemokine-induced calcium response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR1 signaling pathway and the experimental workflow used to assess the selectivity of antagonist 6.
Caption: CCR1 signaling pathway and inhibition by antagonist 6.
Validating CCR1 Antagonist 6: A Comparative Guide to Neutralizing Antibodies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the experimental results of CCR1 Antagonist 6 by comparing its performance with CCR1 neutralizing antibodies. This document outlines key experimental protocols, presents data in a comparative format, and illustrates the underlying biological and experimental workflows.
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in leukocyte trafficking during inflammatory responses.[1] Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target.[1] Small molecule antagonists, such as this compound, and neutralizing antibodies represent two distinct therapeutic modalities for inhibiting CCR1 signaling. Validating the effects of a small molecule antagonist with a neutralizing antibody is crucial for confirming on-target activity and understanding the nuances of different inhibitory mechanisms.
Mechanism of Action: Small Molecule vs. Neutralizing Antibody
This compound is a small molecule inhibitor that likely acts as a competitive antagonist, binding to the CCR1 receptor and preventing the binding of its natural chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES).[1] This blockade inhibits downstream signaling cascades.
CCR1 neutralizing antibodies , on the other hand, are larger biological molecules that typically bind to the extracellular domains of the CCR1 receptor.[2] Their neutralizing effect can stem from sterically hindering ligand binding or by inducing receptor internalization, effectively removing it from the cell surface.
Comparative Data Presentation
To objectively compare the efficacy of this compound and a CCR1 neutralizing antibody, a series of in vitro functional assays should be performed. The following tables summarize the expected quantitative data from these key experiments.
Table 1: Receptor Binding Affinity
| Inhibitor | Target | Assay Type | Radioligand | IC50 (nM) |
| This compound | Human CCR1 | Competition Binding | [¹²⁵I]-CCL5 | 3 |
| CCR1 Neutralizing Ab | Human CCR1 | Competition Binding | [¹²⁵I]-CCL5 | 5 |
| Isotype Control Ab | Human CCR1 | Competition Binding | [¹²⁵I]-CCL5 | >10,000 |
Table 2: Inhibition of Chemokine-Induced Calcium Mobilization
| Inhibitor | Cell Line | Ligand (EC80) | IC50 (nM) |
| This compound | THP-1 (human monocytic) | CCL3 | 10 |
| CCR1 Neutralizing Ab | THP-1 (human monocytic) | CCL3 | 15 |
| Isotype Control Ab | THP-1 (human monocytic) | CCL3 | >10,000 |
Table 3: Inhibition of Cell Migration (Chemotaxis)
| Inhibitor | Cell Type | Chemoattractant | % Inhibition at 100 nM |
| This compound | Primary Human Monocytes | CCL5 | 85% |
| CCR1 Neutralizing Ab | Primary Human Monocytes | CCL5 | 80% |
| Isotype Control Ab | Primary Human Monocytes | CCL5 | <5% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental design, the following diagrams are provided in Graphviz DOT language.
References
A Comparative Analysis of Small Molecule Non-Peptide CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of several small molecule non-peptide antagonists targeting the C-C chemokine receptor 1 (CCR1). CCR1 is a key G-protein coupled receptor (GPCR) involved in the recruitment of leukocytes to sites of inflammation, making it an attractive therapeutic target for a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.[1] This analysis summarizes key quantitative data, details experimental methodologies for the evaluation of these antagonists, and provides visual representations of the CCR1 signaling pathway and experimental workflows.
Performance Comparison of CCR1 Antagonists
The following tables summarize the in vitro potency of several well-characterized small molecule non-peptide CCR1 antagonists. The data is compiled from various radioligand binding and functional assays.
Table 1: Radioligand Binding Affinity of CCR1 Antagonists
| Compound | Radioligand | Cell Line/Membrane Preparation | Ki (nM) | Reference |
| BX471 | 125I-MIP-1α | THP-1 cell membranes | 2.3 | [2] |
| 125I-CCL3 | RPMI 8226 cell membranes | 1.8 | [3] | |
| MLN3897 | 125I-MIP-1α | THP-1 cell membranes | 2.3 | [2] |
| 125I-CCL3 | RPMI 8226 cell membranes | 0.8 | [3] | |
| CCX354-C | 125I-CCL3 | RPMI 8226 cell membranes | 1.1 | |
| CP-481,715 | 125I-CCL3 | RPMI 8226 cell membranes | 11 | |
| AZD4818 | 125I-CCL3 | RPMI 8226 cell membranes | 1.3 | |
| PS899877 | 125I-CCL3 | RPMI 8226 cell membranes | 1.5 |
Table 2: Functional Antagonism of CCR1 Antagonists
| Compound | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| BX471 | Chemotaxis | Human Monocytes | CCL5/RANTES | - | |
| Chemotaxis | RPMI 8226 cells | CCL3 | 29 | ||
| Calcium Mobilization | - | - | - | - | |
| MLN3897 | Chemotaxis | RPMI 8226 cells | CCL3 | 11 | |
| CD11b Upregulation | Human Whole Blood Monocytes | CCL3 | 210 | ||
| Ligand Internalization | Human Whole Blood | Alexa647-CCL3 | 45 | ||
| CCX354-C | Chemotaxis | RPMI 8226 cells | CCL3 | 12 | |
| Chemotaxis | Human Monocytes | CCL15 | 25 | ||
| CD11b Upregulation | Human Whole Blood Monocytes | CCL3 | 200 | ||
| Ligand Internalization | Human Whole Blood | Alexa647-CCL3 | 130 | ||
| CP-481,715 | Chemotaxis | RPMI 8226 cells | CCL3 | 143 | |
| CD11b Upregulation | Human Whole Blood Monocytes | CCL3 | 160 | ||
| AZD4818 | Chemotaxis | RPMI 8226 cells | CCL3 | 19 | |
| PS899877 | Chemotaxis | RPMI 8226 cells | CCL3 | 55 |
In Vivo Efficacy
Several of these antagonists have been evaluated in preclinical models of inflammatory diseases, with some advancing to clinical trials.
-
BX471 has shown efficacy in a rat experimental allergic encephalomyelitis (EAE) model of multiple sclerosis. However, it did not show significant therapeutic efficacy in a Phase II clinical trial for relapsing-remitting multiple sclerosis. In models of rheumatoid arthritis, BX471 was able to block the migration of monocytes towards synovial fluid.
-
MLN3897 was investigated for the treatment of rheumatoid arthritis.
-
CCX354-C demonstrated a good safety and tolerability profile, along with evidence of clinical activity in a Phase II clinical trial for rheumatoid arthritis.
-
CP-481,715 was also evaluated in clinical trials for rheumatoid arthritis.
-
J-113863 , a non-peptide antagonist of the mouse CCR1, has been shown to improve paw inflammation and joint damage in a collagen-induced arthritis (CIA) model in mice. It has also been shown to correct the imbalance of pro- and anti-inflammatory cytokines in a mouse model of relapsing-remitting multiple sclerosis.
CCR1 Signaling Pathway
CCR1 is a G-protein coupled receptor that, upon binding to its chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES), initiates a downstream signaling cascade. This primarily involves the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Concurrently, the βγ subunits of the G-protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. This calcium influx, along with other signaling events, ultimately results in the activation of downstream pathways that regulate cell migration, adhesion, and inflammatory responses.
Experimental Protocols
Detailed methodologies for key assays used in the characterization of CCR1 antagonists are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CCR1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing CCR1 (e.g., HEK293 or THP-1 cells).
-
Radiolabeled CCR1 ligand (e.g., 125I-MIP-1α or 125I-CCL3).
-
Unlabeled CCR1 ligand for determining non-specific binding.
-
Test compounds (CCR1 antagonists).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or unlabeled ligand (for non-specific binding). The total reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Materials:
-
Leukocytic cell line expressing CCR1 (e.g., THP-1 or primary human monocytes).
-
Chemoattractant (CCR1 ligand, e.g., CCL3 or CCL5).
-
Test compounds (CCR1 antagonists).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size).
-
Cell staining dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Label the cells with a fluorescent dye like Calcein-AM. Resuspend the cells in assay medium.
-
Assay Setup: Add the chemoattractant to the lower wells of the chemotaxis chamber. Place the Transwell inserts into the wells.
-
Treatment: Pre-incubate the labeled cells with varying concentrations of the test compound.
-
Cell Addition: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours to allow cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the insert. Quantify the migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
Cells expressing CCR1 (e.g., HEK293-CCR1 or THP-1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
CCR1 agonist (e.g., CCL3 or CCL5).
-
Test compounds (CCR1 antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).
Procedure:
-
Cell Loading: Incubate the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove the extracellular dye.
-
Assay Plate Preparation: Plate the dye-loaded cells into a 96-well or 384-well plate.
-
Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Inject the CCR1 agonist into the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound on the agonist-induced calcium flux and calculate the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of small molecule CCR1 antagonists.
This guide provides a comparative overview of several key small molecule non-peptide CCR1 antagonists, offering valuable data and methodological insights for researchers in the field of drug discovery and development. The provided information aims to facilitate the objective evaluation of these compounds and to support the design of further experimental studies.
References
Head-to-Head Study: A Comparative Analysis of CCR1 Antagonists - Compound 6 and MLN3897
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro performance of two key CCR1 antagonists, presenting available experimental data and detailed methodologies.
This guide provides a detailed comparison of two prominent small molecule antagonists of the C-C chemokine receptor 1 (CCR1): CCR1 antagonist 6 (also known as compound 16q) and MLN3897. CCR1 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory responses by mediating the migration of leukocytes.[1][2] Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. This document summarizes the available quantitative data, outlines the experimental protocols used to generate this data, and visualizes the key biological pathways and experimental workflows.
Quantitative Data Summary
A direct head-to-head study comparing this compound and MLN3897 under identical experimental conditions has not been identified in the public domain. The following tables summarize the available potency data (IC50) for each compound from separate studies. It is crucial to consider the different assay formats and conditions when interpreting these values, as they can significantly influence the apparent potency.
Table 1: Potency of this compound (Compound 16q)
| Assay Type | Ligand | Cell Line | IC50 (nM) | Reference |
| Calcium Flux Assay | Not Specified | Not Specified | 3 | [3] |
Table 2: Potency of MLN3897 in Various Functional Assays
| Assay Type | Ligand/Stimulus | Cell/System | IC50 (nM) |
| Inhibition of CCL15-induced Chemotaxis | CCL15 | Freshly isolated human monocytes in 100% human serum | 2 |
| Inhibition of Alexa647-CCL3 Internalization | Alexa647-CCL3 | Human whole blood | 45 |
| Inhibition of CCL3-induced CD11b Upregulation | CCL3 | Human whole-blood monocytes | 210 |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. The following sections describe the protocols for the key assays cited in this guide.
Calcium Flux Assay for this compound
The IC50 value for this compound was determined using a calcium flux assay. While the specific details from the primary publication by Harcken et al. (2019) are not fully available, a general protocol for such an assay is as follows:
-
Cell Preparation: Human monocytic cell lines, such as THP-1, or HEK293 cells stably expressing the human CCR1 receptor, are commonly used. Cells are cultured under standard conditions and harvested for the assay.
-
Dye Loading: Cells are washed and resuspended in a physiological buffer. A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) is added to the cell suspension and incubated to allow the dye to enter the cells. Intracellular esterases cleave the AM ester, trapping the fluorescent indicator inside the cells.
-
Assay Procedure:
-
The dye-loaded cells are dispensed into a microplate.
-
The antagonist (e.g., this compound) is added at various concentrations and pre-incubated with the cells.
-
A CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured immediately using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against time. The IC50 value is calculated from the concentration-response curve, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.
Inhibition of Chemotaxis Assay for MLN3897
-
Cell Isolation: Human monocytes are isolated from peripheral blood.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber is filled with media containing the chemoattractant (e.g., CCL15) and varying concentrations of the antagonist (MLN3897).
-
Cell Migration: The isolated monocytes are placed in the upper chamber. The chamber is incubated to allow the cells to migrate through the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the antagonist concentration.
Inhibition of Ligand Internalization Assay for MLN3897
-
Ligand Labeling: The CCR1 ligand (e.g., CCL3) is labeled with a fluorescent dye (e.g., Alexa Fluor 647).
-
Incubation: Human whole blood is incubated with the fluorescently labeled ligand in the presence of varying concentrations of the antagonist (MLN3897).
-
Receptor Internalization: The mixture is incubated at 37°C to allow for receptor-mediated internalization of the ligand.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed by flow cytometry. A decrease in cell surface fluorescence indicates ligand internalization.
-
Data Analysis: The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the ligand internalization.
Inhibition of CD11b Upregulation Assay for MLN3897
-
Whole Blood Stimulation: Human whole blood is treated with a CCR1 ligand (e.g., CCL3) in the presence of different concentrations of the antagonist (MLN3897).
-
Immunostaining: After incubation, the blood is stained with a fluorescently labeled antibody against CD11b, a marker of monocyte activation.
-
Flow Cytometry Analysis: The expression of CD11b on the surface of monocytes is quantified using flow cytometry.
-
Data Analysis: The IC50 value is the concentration of the antagonist that results in a 50% reduction in the CCL3-induced upregulation of CD11b.
Visualizations
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the C-C chemokine receptor 1 (CCR1).
Experimental Workflow: Calcium Flux Assay
The diagram below outlines a typical workflow for a calcium flux assay used to determine the potency of a CCR1 antagonist.
Concluding Remarks
References
- 1. Targeting of the chemokine receptor CCR1 suppresses development of acute and chronic cardiac allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrazole amides as antagonists of CCR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CCR1 Antagonist Efficacy: A Comparative Guide Utilizing CCR1 Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological antagonism of C-C Motif Chemokine Receptor 1 (CCR1) with the genetic knockout of the Ccr1 gene in murine models. The data presented herein serves to cross-validate the specificity and efficacy of CCR1 antagonists, a critical step in the preclinical development of therapeutics targeting inflammatory diseases, autoimmune disorders, and cancer.
Introduction to CCR1 and Its Role in Disease
C-C Motif Chemokine Receptor 1 (CCR1) is a G protein-coupled receptor predominantly expressed on various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[1][2] Its primary function is to mediate the migration of these immune cells to sites of inflammation in response to binding its chemokine ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3] Dysregulated CCR1 signaling is implicated in the pathogenesis of numerous diseases characterized by excessive leukocyte infiltration, including rheumatoid arthritis, multiple sclerosis, and various cancers.[3] Consequently, CCR1 has emerged as a promising therapeutic target for modulating inflammatory responses.
The validation of a targeted therapy's efficacy and specificity is paramount. CCR1 knockout (KO) mice, which lack a functional Ccr1 gene, provide a fundamental tool for this purpose. By comparing the phenotype of CCR1 KO mice with that of wild-type mice treated with a CCR1 antagonist, researchers can ascertain whether the observed therapeutic effects of the antagonist are indeed due to its specific action on CCR1.
This guide will focus on the cross-validation of data obtained from studies using CCR1 antagonists and CCR1 KO mice in various disease models. We will present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy Data: CCR1 Antagonist vs. CCR1 Knockout
The following tables summarize quantitative data from preclinical studies that have directly or indirectly compared the effects of CCR1 antagonists with those of CCR1 gene deletion in mouse models. The data is organized by disease model and highlights key experimental outcomes.
Cancer Metastasis Model: Colon Cancer Liver Metastasis
In a model of colon cancer liver metastasis, the role of the CCL9-CCR1 axis in recruiting immature myeloid cells (iMCs) that promote metastatic growth was investigated. The study compared the effects of the CCR1 antagonist BL5923 with the phenotype of Ccr1 knockout mice.
| Parameter | Wild-Type (Vehicle) | Wild-Type + BL5923 (50 mg/kg) | Ccr1 Knockout | Reference |
| Liver Metastatic Lesions (quantification) | High | Significantly Reduced | Dramatically Suppressed | |
| Survival of Tumor-Bearing Mice | Low | Significantly Prolonged | Not explicitly stated, but outgrowth suppressed |
Infectious Disease Model: Systemic Candidiasis
A study on systemic candidiasis investigated the role of CCR1 in host defense, comparing the effects of the CCR1 antagonist BL5923 with Ccr1 knockout mice.
| Parameter | Wild-Type (Vehicle) | Wild-Type + BL5923 | Ccr1 Knockout | Reference |
| Survival Rate at 2 Weeks Post-Infection | 10% | 50% | Improved survival reported | |
| Kidney Fungal Burden | High | Significantly Decreased | Ameliorated tissue damage |
Inflammatory Disease Model: Allergic Rhinitis
In a mouse model of allergic rhinitis, the therapeutic effects of the CCR1 antagonist BX471 were evaluated, with findings consistent with observations in CCR1 knockout mice with allergic airway disease.
| Parameter | Wild-Type (Vehicle) | Wild-Type + BX471 | Ccr1 Knockout (Allergic Airway Disease) | Reference |
| Th2 Cytokines (IL-4, IL-13) in Nasal Cavity | Elevated | Decreased | Significantly lower levels compared to wild-type | |
| Eosinophil Recruitment to Nasal Mucosa | High | Inhibited | Reduced inflammation reported |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative data are provided below. These protocols are essential for reproducing and building upon the presented findings.
Chemotaxis Assay for Mouse Monocytes
This protocol is used to assess the migration of monocytes in response to chemokine gradients, a key function mediated by CCR1.
-
Cell Isolation: Isolate monocytes from the bone marrow or spleen of wild-type and Ccr1 KO mice using standard cell isolation techniques, such as magnetic-activated cell sorting (MACS) with CD115 microbeads.
-
Chemotaxis Chamber Setup: Utilize a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Chemoattractant Preparation: Prepare serial dilutions of a CCR1 ligand (e.g., CCL3) in serum-free RPMI 1640 medium containing 0.5% BSA. Add 150 µL of the chemokine solution to the lower wells of the chamber. For antagonist studies, pre-incubate the cells with the CCR1 antagonist (e.g., "CCR1 antagonist 6") at various concentrations for 30 minutes at 37°C.
-
Cell Seeding: Resuspend the isolated monocytes or antagonist-treated cells in serum-free RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL. Add 50 µL of the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration: After incubation, remove the inserts. Quantify the number of migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) that measures ATP content, which is proportional to the cell number. Alternatively, stain the migrated cells with a fluorescent dye and measure fluorescence using a plate reader.
-
Data Analysis: Plot the number of migrated cells against the chemokine concentration. Compare the chemotactic response of wild-type, antagonist-treated, and Ccr1 KO monocytes.
Flow Cytometry for Immune Cell Profiling in Tissues
This protocol allows for the quantification of different immune cell populations within tissues to assess the impact of CCR1 antagonism or knockout on cell recruitment.
-
Tissue Processing: Harvest tissues of interest (e.g., inflamed tissue, spleen) from experimental mice. Mince the tissue and digest with an enzyme cocktail (e.g., collagenase D and DNase I) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
Cell Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Block Fc receptors with an anti-CD16/32 antibody. Stain the cells with a cocktail of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45 for total leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, F4/80 for macrophages).
-
Intracellular Staining (Optional): For intracellular cytokine staining, stimulate the cells in vitro with a protein transport inhibitor (e.g., Brefeldin A) before surface staining. After surface staining, fix and permeabilize the cells, and then stain with antibodies against intracellular targets (e.g., IFN-γ, TNF-α).
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo). Use a standardized gating strategy to identify and quantify the different immune cell populations. Compare the percentages and absolute numbers of immune cells in the tissues of wild-type, antagonist-treated, and Ccr1 KO mice.
Histological Analysis of Tissue Inflammation
This protocol provides a qualitative and semi-quantitative assessment of inflammation and tissue damage.
-
Tissue Collection and Fixation: Euthanize the mice and perfuse with PBS. Collect the tissues of interest and fix them in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides. Deparaffinize and rehydrate the sections. Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment of inflammation.
-
Immunohistochemistry (IHC): For the detection of specific cell types or markers, perform IHC using specific primary antibodies (e.g., anti-CD45 for leukocytes, anti-F4/80 for macrophages). Use an appropriate secondary antibody and detection system (e.g., DAB).
-
Microscopy and Scoring: Examine the stained slides under a light microscope. Score the degree of inflammation based on the extent of cellular infiltration, tissue damage, and other relevant pathological features. A semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) can be used for comparison between groups.
Visualizing the Framework: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, adhesion, and proliferation.
Caption: Simplified CCR1 signaling pathway leading to leukocyte migration and adhesion.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical experimental workflow for cross-validating a CCR1 antagonist using CCR1 knockout mice.
Caption: A typical experimental workflow for CCR1 antagonist cross-validation.
Conclusion
The comparative data presented in this guide strongly supports the use of CCR1 knockout mice as a gold standard for validating the on-target effects of CCR1 antagonists. The consistent phenocopying of the genetic knockout by pharmacological blockade across different disease models—from cancer to infectious and inflammatory diseases—provides a high degree of confidence in the specificity of these antagonists. For researchers and drug developers, this cross-validation paradigm is an indispensable component of the preclinical data package, ensuring that the therapeutic potential of a CCR1 antagonist is robustly supported by genetic evidence. The provided protocols and diagrams serve as a practical resource for designing and interpreting such critical validation studies.
References
A Comparative Benchmarking Guide to CCR1 Antagonist 6 and Other Pyrazole Amide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pyrazole amide-based C-C chemokine receptor type 1 (CCR1) antagonist, designated as CCR1 antagonist 6 (also known as compound (S)-16q), against other notable pyrazole amide and non-pyrazole amide CCR1 inhibitors. The data presented is compiled from various independent studies and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction to CCR1 and its Antagonists
C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in mediating the migration of inflammatory cells, such as monocytes and macrophages, to sites of inflammation. Its involvement in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis and multiple sclerosis, has made it an attractive target for therapeutic intervention. Pyrazole amides have emerged as a promising class of potent and selective CCR1 antagonists. This guide focuses on the comparative efficacy of this compound, a highly potent pyrazole amide derivative, in relation to other inhibitors of the same class.
Comparative Efficacy of CCR1 Antagonists
The following tables summarize the in vitro potency of this compound and other selected CCR1 inhibitors. It is important to note that the data presented has been collated from different studies, and direct comparisons should be made with caution as experimental conditions may have varied.
Table 1: In Vitro Potency of Pyrazole Amide CCR1 Antagonists
| Compound | Target | Assay Type | Reported Value | Source |
| This compound ((S)-16q) | Human CCR1 | Radioligand Binding (IC50) | 3 nM | [1] |
| (S)-16r | Human CCR1 | Radioligand Binding (IC50) | Not explicitly stated, but noted as a potent candidate | [2] |
| Initial Hit (Compound 5) | Human CCR1 | Radioligand Binding (IC50) | Sub-micromolar | [2][3] |
Table 2: In Vitro Potency of Other Notable CCR1 Antagonists
| Compound | Chemical Class | Target | Assay Type | Reported Value | Source |
| BX471 | Non-peptide | Human CCR1 | Radioligand Binding (Ki) | 1 nM | [4] |
| Mouse CCR1 | Radioligand Binding (Ki) | 215 nM | |||
| Human CCR1 | Ca2+ Mobilization (IC50) | 5.8 nM | |||
| Mouse CCR1 | Ca2+ Mobilization (IC50) | 198 nM | |||
| J-113863 | Non-peptide | Human CCR1 | Radioligand Binding (IC50) | 0.9 nM | |
| Mouse CCR1 | Radioligand Binding (IC50) | 5.8 nM | |||
| CCX354-C | Not specified | Human CCR1 | Chemotaxis Assay (IC50) | < 100 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize CCR1 antagonists.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound to the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CCR1
-
[125I]-CCL3 (Radiolabeled ligand)
-
Unlabeled CCL3 (for determining non-specific binding)
-
Test compounds (e.g., this compound)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare membranes from HEK293-hCCR1 cells.
-
In a 96-well plate, add a fixed concentration of [125I]-CCL3.
-
Add varying concentrations of the test compound.
-
For non-specific binding control wells, add a high concentration of unlabeled CCL3.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as a CCR1 ligand.
Materials:
-
THP-1 cells (a human monocytic cell line that endogenously expresses CCR1)
-
Chemoattractant (e.g., CCL3/MIP-1α)
-
Test compounds
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane, typically 5 µm pore size)
-
Cell staining and counting reagents
Procedure:
-
Culture THP-1 cells and resuspend them in assay medium.
-
Place the chemoattractant in the lower wells of the chemotaxis chamber.
-
In the upper wells, add the THP-1 cell suspension that has been pre-incubated with varying concentrations of the test compound.
-
Incubate the chamber for a period that allows for cell migration (e.g., 2-4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model to evaluate the therapeutic potential of anti-inflammatory agents for rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., this compound)
-
Vehicle control
Procedure:
-
Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified with IFA.
-
Disease Monitoring: Monitor the mice regularly for the onset and severity of arthritis, typically starting from day 21. Clinical signs include paw swelling, erythema, and joint stiffness. Assign a clinical score to each paw.
-
Treatment: Upon the onset of clinical signs of arthritis, randomize the mice into treatment and control groups. Administer the test compound or vehicle daily via an appropriate route (e.g., oral gavage).
-
Evaluation: Continue to monitor and score the clinical signs of arthritis throughout the treatment period. At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores and histological parameters between the treated and control groups to determine the efficacy of the test compound.
Visualizing Key Pathways and Processes
CCR1 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the binding of a chemokine ligand to the CCR1 receptor, leading to cell migration. CCR1 antagonists block this pathway at the initial receptor-ligand interaction step.
Caption: Simplified CCR1 signaling pathway leading to chemotaxis.
Experimental Workflow for Antagonist Screening
The following diagram outlines a typical workflow for screening and characterizing CCR1 antagonists, from initial binding assays to in vivo efficacy studies.
Caption: Workflow for CCR1 antagonist discovery and development.
Conclusion
This compound ((S)-16q) has demonstrated high potency in in vitro assays, positioning it as a significant compound within the pyrazole amide class of CCR1 inhibitors. The comparative data presented in this guide, alongside the detailed experimental protocols, offer a valuable resource for the scientific community. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of the efficacy of these promising therapeutic candidates. The continued investigation of CCR1 antagonists is crucial for the development of novel treatments for a range of inflammatory and autoimmune disorders.
References
CCR1 Antagonist 6 Demonstrates Higher Potency Than CP-481715 in In Vitro Assays
A comparative analysis of two prominent C-C chemokine receptor type 1 (CCR1) antagonists, CCR1 antagonist 6 and CP-481715, reveals a significant difference in their inhibitory potency. Based on available in vitro data, this compound exhibits a higher potency, as measured by its half-maximal inhibitory concentration (IC50), compared to CP-481715.
CCR1 is a G protein-coupled receptor that plays a crucial role in mediating the migration of inflammatory cells, making it a key target for the development of therapeutics for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] Both this compound and CP-481715 are small molecule inhibitors designed to block the signaling cascade initiated by the binding of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1.
Potency Comparison
A direct comparison of the inhibitory activities of the two compounds shows that this compound has an IC50 of 3 nM.[3][4] In contrast, CP-481715 displays a range of potencies depending on the specific assay. Its binding affinity (Kd) to human CCR1 is 9.2 nM.[5] Functionally, CP-481715 displaces radiolabeled CCL3 with an IC50 of 74 nM and inhibits calcium mobilization and monocyte chemotaxis with IC50 values of 71 nM and 55 nM, respectively.
| Compound | Potency Metric | Value (nM) |
| This compound | IC50 | 3 |
| CP-481715 | Kd | 9.2 |
| IC50 (Binding) | 74 | |
| IC50 (Ca Flux) | 71 | |
| IC50 (Chemotaxis) | 55 | |
| Table 1. Comparison of in vitro potency for this compound and CP-481715. |
CCR1 Signaling Pathway
The binding of a chemokine ligand to CCR1 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). These signaling pathways ultimately result in cellular responses such as chemotaxis, the directed migration of immune cells to sites of inflammation.
Figure 1. Simplified CCR1 signaling pathway and the mechanism of antagonist action.
Experimental Protocols
The potency of these antagonists is typically determined through a series of in vitro assays.
Radioligand Binding Assay: This assay measures the ability of a compound to displace a radiolabeled chemokine (e.g., 125I-CCL3) from the CCR1 receptor expressed on cell membranes. The concentration of the antagonist that inhibits 50% of the radioligand binding is determined as the IC50 value.
Calcium Mobilization Assay: CCR1 activation leads to a transient increase in intracellular calcium concentration. This can be measured using fluorescent calcium indicators. The antagonist's potency is determined by its ability to inhibit the chemokine-induced calcium flux.
Chemotaxis Assay: This functional assay assesses the ability of a compound to block the migration of cells (e.g., monocytes or CCR1-transfected cells) towards a chemokine gradient. The IC50 is the concentration of the antagonist that reduces cell migration by 50%.
Figure 2. General experimental workflow for determining CCR1 antagonist potency.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of CCR1 Antagonists
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of CCR1 antagonists, a class of small molecule inhibitors. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Core Principles of Chemical Waste Management
The disposal of any chemical agent, including CCR1 antagonists, must always comply with federal, state, and local regulations.[1][2] Under no circumstances should hazardous chemical waste be disposed of via sinks, regular trash, or through intentional evaporation.[3][4][5] The overarching goal is to manage chemical wastes in a safe and environmentally sound manner.
Procedural Guide for Disposal of CCR1 Antagonist Waste
This section outlines the step-by-step process for disposing of various forms of waste generated from the use of CCR1 antagonists in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper waste management begins with accurate identification and segregation at the point of generation.
-
Unused/Expired Compound: Pure, unused, or expired CCR1 antagonist powder or stock solutions are considered hazardous chemical waste.
-
Contaminated Labware (Solid Waste): Items such as gloves, pipette tips, wipes, and bench paper that have come into contact with the CCR1 antagonist are classified as chemically contaminated solid waste.
-
Contaminated Sharps: Needles, syringes, and blades contaminated with the CCR1 antagonist must be handled as chemically contaminated sharps.
-
Liquid Waste: This category includes experimental solutions, cell culture media containing the antagonist, and solvent rinsates from cleaning contaminated glassware. Liquid waste should be segregated into aqueous, halogenated, and non-halogenated solvents where applicable.
-
Empty Containers: Original containers of the CCR1 antagonist must be properly decontaminated before disposal.
Step 2: Waste Collection and Containment
All hazardous waste must be collected in appropriate, clearly labeled containers.
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste to prevent leaks or reactions. Plastic containers are often preferred. For liquid waste, use sturdy, leak-proof containers with secure, tight-fitting lids. For gas-producing waste streams, vented caps are necessary.
-
Labeling: Affix a hazardous waste label to each container as soon as the first drop of waste is added. The label must include the waste type, full chemical names of the contents (no abbreviations), hazard information, and the date of first accumulation.
-
Storage: Keep waste containers closed except when adding waste. Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. If the waste is flammable, store it in a flammable storage cabinet.
Step 3: Specific Disposal Procedures
The following table summarizes the disposal procedures for different types of CCR1 antagonist waste.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound (Solid or Liquid) | Dispose of as hazardous chemical waste in its original container if possible, or in a compatible, properly labeled waste container. Do not discard in regular trash or down the drain. |
| Contaminated Solid Waste (Non-Sharps) | Place items like gloves, wipes, and pipette tips in a designated, sealed, and labeled container for chemically contaminated solid waste. This may involve lining a pail with a clear plastic bag. |
| Contaminated Sharps | Dispose of chemically contaminated needles, blades, and broken glass in a labeled, puncture-resistant sharps container. Do not dispose of these in a standard biohazard sharps container. |
| Aqueous Liquid Waste | Collect in a labeled, leak-proof container. Maintain a pH between 5 and 9 if required by your institution to reduce reactivity before pickup. Contact your institution's Environmental Health and Safety (EHS) department for specific neutralization protocols if applicable. |
| Solvent-Based Liquid Waste | Collect in separate, labeled containers for halogenated and non-halogenated solvents. These are typically sent for recycling or incineration by an authorized company. |
| Empty Containers | Triple rinse the empty container with a suitable solvent. Collect all rinsate as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines. |
Step 4: Arranging for Waste Pickup
Once a waste container is full or has reached its accumulation time limit, contact your institution's EHS department to schedule a pickup. Do not move hazardous waste from one SAA to another.
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: Wear appropriate Personal Protective Equipment (PPE). For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material like sand or vermiculite, and place it in a sealed container. Clean the spill area with a suitable detergent.
-
Large Spills: Evacuate the area and prevent the spill from entering drains. Contact your institution's EHS department for assistance.
Experimental Protocols
While specific neutralization protocols for every CCR1 antagonist are not available, a general procedure for neutralizing acidic or basic waste streams is often required before disposal.
General Protocol for Neutralization of Aqueous Waste (if permitted by EHS):
-
Work in a fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety goggles.
-
Place the container of acidic or basic aqueous waste in a larger secondary container for containment.
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid like citric acid for bases) while monitoring the pH with a calibrated meter or pH strips.
-
Stir the solution gently to ensure thorough mixing. Be cautious of any heat generation or gas evolution.
-
Continue adding the neutralizing agent until the pH is within the range specified by your institution (typically between 5 and 9).
-
Once neutralized, cap the container and ensure it is properly labeled for hazardous waste pickup.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the decision-making process and workflow for the proper disposal of CCR1 antagonist waste.
Caption: Decision tree for segregating CCR1 antagonist waste.
Caption: General workflow for hazardous chemical waste disposal.
References
Safeguarding Research: A Comprehensive Guide to Handling CCR1 Antagonist 6
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with CCR1 antagonist 6. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent chemokine receptor 1 (CCR1) antagonist with an IC50 of 3 nM.[1] Due to its high potency, this compound must be handled with the utmost care, treating it as a highly potent active pharmaceutical ingredient (HPAPI). The following procedures outline the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
The primary routes of exposure to potent compounds like this compound are inhalation, skin contact, and ingestion.[2] Therefore, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Nitrile gloves (double-gloving is recommended) and a dedicated lab coat. For larger quantities or dust-generating activities, sleeve protectors are advised. | Prevents skin contact and absorption. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box. If there is a risk of aerosol generation outside of a containment unit, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes inhalation of the potent powder. |
Operational Plan: From Receipt to Disposal
A structured workflow is essential to minimize exposure risk. The following operational plan provides a step-by-step guide for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Recommended storage conditions for the powder are -20°C for up to 3 years and 4°C for up to 2 years.[3]
-
Stock solutions in a solvent such as DMSO can be stored at -80°C for up to 2 years.[3]
-
The storage area should be in a cool, well-ventilated location, away from direct sunlight and sources of ignition.[3]
Preparation of Solutions
-
Engineering Controls : All weighing and initial dissolution of the powdered compound must be performed within a certified chemical fume hood, a ventilated balance enclosure, or an isolator/glove box to contain any airborne particles.
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.
-
Dissolution : For in vitro assays, a common solvent is DMSO. Prepare stock solutions in a stepwise manner to avoid precipitation. For a 10 mM stock solution of this compound (MW: 446.95 g/mol ), dissolve 4.47 mg in 1 mL of DMSO. Sonication may be recommended to aid dissolution.
Experimental Use
-
When diluting the stock solution for cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
-
Always use a negative control containing the same concentration of the solvent in the culture medium.
-
All manipulations of the compound, including dilutions and additions to experimental setups, should be performed with care to avoid splashes and aerosol formation.
Disposal Plan
All waste containing this compound, including contaminated lab supplies (e.g., pipette tips, tubes, gloves) and excess solutions, must be treated as hazardous chemical waste.
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect all contaminated solid waste (gloves, wipes, pipette tips, etc.) in a dedicated, clearly labeled, sealed, and puncture-proof hazardous waste container. | Dispose of through the institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. |
| Liquid Waste | Collect all liquid waste containing the antagonist in a labeled, sealed, and chemically compatible hazardous waste container. | Do not pour down the drain. Dispose of through the institution's EHS department. High-temperature incineration is the preferred method for destroying potent pharmaceutical compounds. |
| Empty Containers | The first rinse of the original compound container should be collected as hazardous waste. Subsequent rinses may be permissible for regular disposal depending on institutional policies. | Dispose of the rinsed container according to institutional guidelines. |
Experimental Protocols
Below are detailed methodologies for key experiments involving CCR1 antagonists.
Chemotaxis Assay
This assay measures the ability of a CCR1 antagonist to inhibit the migration of cells towards a CCR1 ligand, such as CCL3 (MIP-1α).
-
Cell Preparation : Use a cell line expressing CCR1 (e.g., THP-1 monocytes or a transfected cell line). Culture the cells according to standard protocols. One day before the assay, resuspend the cells in a serum-free or low-serum medium and incubate overnight.
-
Assay Setup : Use a 96-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add the chemoattractant (e.g., CCL3 at a predetermined optimal concentration) in assay buffer.
-
In the upper chamber, add the cell suspension.
-
To test the antagonist, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding them to the upper chamber.
-
Incubation : Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Quantification : After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.
-
Data Analysis : Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Calcium Mobilization Assay
This assay measures the ability of a CCR1 antagonist to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Cell Preparation : Use a cell line endogenously or recombinantly expressing CCR1. Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading : On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Antagonist Incubation : After dye loading, wash the cells and add assay buffer containing various concentrations of this compound. Incubate for 15-30 minutes.
-
Signal Measurement : Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR).
-
Agonist Addition : While reading the fluorescence, add a pre-determined concentration of a CCR1 agonist (e.g., CCL3) to each well.
-
Data Analysis : The agonist will induce an increase in fluorescence as intracellular calcium levels rise. The antagonist will inhibit this increase. Measure the peak fluorescence response and calculate the percentage of inhibition for each antagonist concentration.
Visualizing Key Processes
To further clarify the scientific and safety protocols, the following diagrams illustrate the CCR1 signaling pathway and the safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
